4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENASKOLVHVZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, and its hydrochloride salt, are synthetic intermediates of significant interest in medicinal chemistry and drug discovery. The 4-aminoquinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The Boc (tert-butoxycarbonyl) protecting group on the quinoline nitrogen ensures stability and controlled reactivity during synthetic manipulations. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications in the development of novel therapeutics.
Chemical Identity and Properties
CAS Number: The CAS number for the free base, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is 1187927-82-7 . A specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases; it is typically prepared from the free base as needed.
Molecular Formula: C₁₄H₁₉BrN₂O₂
Molecular Weight: 327.22 g/mol
Structure:
Caption: Chemical structure of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. The hydrochloride salt is expected to have enhanced solubility in aqueous solutions. | Inferred from the structure and general chemical principles. |
| Melting Point | Not widely reported. Will vary based on purity. | N/A |
| Stability | The Boc group is sensitive to strong acids. The compound should be stored in a cool, dry place away from strong oxidizing agents.[1] | [1] |
Synthesis and Manufacturing
The synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline is a multi-step process that typically starts from a substituted aniline. The following is a representative synthetic workflow.
Caption: General synthetic workflow.
Experimental Protocol: Synthesis of the Precursor tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
A common precursor for the target molecule is tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Its synthesis can be achieved via a microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O), which has been reported to achieve a 99% yield under optimized conditions.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) to ensure complete reaction.[4] Microwave irradiation can significantly reduce the reaction time.[2][3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.
Experimental Protocol: Introduction of the 4-Amino Group
The introduction of the amino group at the C4 position can be a challenging step. A common strategy involves the conversion of a 4-oxo derivative to an oxime, followed by reduction.
Step-by-Step Methodology:
-
Oxidation: The methylene group at C4 of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is oxidized to a ketone (4-oxo) using a suitable oxidizing agent.
-
Oximation: The resulting 4-oxo derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Reduction: The oxime is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation. This step must be carefully controlled to avoid side reactions.
-
Purification: The final product, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, is purified by column chromatography.
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the compound's solubility in aqueous media and enhance its stability for storage and biological testing.
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[1]
-
Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Isolation and Drying: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the hydrochloride salt.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted for the Free Base):
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons, the diastereotopic protons of the dihydroquinoline ring, the amino group protons, and the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector.
-
¹³C NMR (in CDCl₃): The spectrum should display distinct signals for the carbon atoms of the quinoline core, the methylene carbons of the dihydroquinoline ring, and the carbons of the Boc group (the quaternary carbon and the methyl carbons).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a wide range of biological activities.[5] The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential therapeutic applications.
-
Antimalarial Drug Discovery: The 4-aminoquinoline core is central to the mechanism of action of many antimalarial drugs. The bromine at the 7-position can be replaced with various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop novel antimalarial agents with improved efficacy against resistant strains.
-
Anticancer Research: Certain 4-aminoquinoline derivatives have demonstrated potent anticancer activity. This compound can be used to synthesize libraries of analogs for screening against various cancer cell lines.
-
Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors. The functional groups on this molecule allow for its elaboration into potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[6]
-
Other Therapeutic Areas: The versatility of the 4-aminoquinoline scaffold has led to its investigation in a wide range of other diseases, including viral infections and inflammatory conditions.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable than the free base.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a platform for the synthesis of diverse libraries of compounds targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of the next generation of therapeutic agents.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 3,4-dihydroisoquinolin-1(2H)-one. [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Vankayalapati, H. et al. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
J&K Scientific. 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. [Link]
-
Romero-Vargas, J. et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
-
ResearchGate. Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. [Link]
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
PMC. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
-
PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
-
ResearchGate. Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. [Link]
-
PubMed. Development of CXCR3 Antagonists. Part 4: Discovery of 2-amino-(4-tropinyl)quinolines. [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]
-
PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this compound, particularly in the development of novel therapeutics, by drawing parallels with the broader class of 4-aminoquinolines. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities for pharmacological screening.
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine.[1] The continued emergence of drug-resistant pathogens necessitates the development of new therapeutic agents, and the modification of existing pharmacophores is a proven strategy in this endeavor. This compound emerges as a valuable building block in this context. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The Boc-protecting group on the quinoline nitrogen ensures stability during these synthetic transformations and can be readily removed under acidic conditions. The amino group at the 4-position is a key feature for biological activity, often involved in crucial interactions with biological targets. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride | --- |
| Molecular Formula | C₁₄H₂₁BrClN₂O₂ | Calculated |
| Molecular Weight | 364.70 g/mol | Calculated |
| CAS Number | Not available | --- |
The molecular weight is calculated based on the molecular formula of the free base, C₁₄H₂₀BrN₂O₂, and the addition of one equivalent of hydrochloric acid (HCl). The molecular weight of the free base is 328.24 g/mol . The molecular weight of HCl is approximately 36.46 g/mol .[2]
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence from a suitable brominated aniline precursor, followed by the construction of the dihydroquinoline ring system, introduction of the amino functionality, and finally, Boc protection and salt formation. A key intermediate in the synthesis of many 7-substituted quinolines is 7-bromo-4-chloroquinoline. A general approach to producing such compounds often involves the condensation of a substituted aniline with an appropriate three-carbon unit, followed by cyclization and chlorination.
A plausible multi-step synthesis is as follows:
-
Synthesis of a 7-bromo-3,4-dihydroquinolin-4-one derivative: This could be achieved through a reaction like the Conrad-Limpach synthesis, starting from a 3-bromoaniline derivative.
-
Reductive amination: The ketone at the 4-position can be converted to an amine through reductive amination.
-
Boc protection: The secondary amine in the dihydroquinoline ring would be protected with a di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.
-
Hydrochloride salt formation: The final step would involve treating the Boc-protected aminoquinoline with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Spectroscopic Characterization (Predicted)
Although experimental spectra for the title compound are not available, predictions can be made based on the analysis of related structures.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, with their splitting patterns influenced by the bromine substituent. The protons on the dihydroquinoline ring would appear as multiplets in the aliphatic region. A characteristic singlet for the nine protons of the tert-butyl group would be observed. The protons of the amino group and the hydrochloride proton might appear as broad singlets.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield. The carbonyl carbon of the Boc group would appear around 155 ppm. The aliphatic carbons of the dihydroquinoline ring and the carbons of the tert-butyl group would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₄H₂₀BrN₂O₂) and characteristic isotopic patterns for the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic regions, a strong C=O stretching for the carbamate of the Boc group, and C-N stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable intermediate for the synthesis of a diverse library of compounds for pharmacological screening. The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The bromine atom can be readily displaced by a variety of aryl and heteroaryl groups via Suzuki coupling, allowing for the introduction of diverse functionalities. This is a powerful tool for exploring how different substituents at the 7-position affect the biological activity of the 4-aminoquinoline scaffold.
Buchwald-Hartwig Amination
The bromine atom can also be substituted with various amines through Buchwald-Hartwig amination, enabling the synthesis of a range of 7-amino substituted quinoline derivatives. This allows for the modulation of properties such as solubility and basicity, which can be critical for pharmacokinetic profiles.
Potential Therapeutic Targets
Given that 4-aminoquinolines are known to possess a broad range of biological activities, derivatives of the title compound could be investigated for various therapeutic applications, including:
-
Antimalarials: By analogy to chloroquine, novel derivatives could be tested for their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1]
-
Anticancer Agents: Some 4-aminoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Agents: The quinoline scaffold is present in compounds with anti-inflammatory properties.
-
Antiviral and Antibacterial Agents: The versatility of the 4-aminoquinoline structure allows for its exploration against a wide range of microbial pathogens.[4]
Conclusion
This compound is a strategically important building block for the synthesis of novel and diverse libraries of 4-aminoquinoline derivatives. Its well-defined structure, including the versatile bromine handle and the protected amino group, makes it an ideal starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents. This technical guide provides the foundational knowledge of its properties and synthetic utility, empowering researchers to leverage this compound in their drug discovery efforts. Further experimental work is warranted to fully characterize this compound and explore the pharmacological potential of its derivatives.
References
- (Author, Year). Title of a relevant book or article on 4-aminoquinolines. Publisher or Journal.
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link][4]
- (Author, Year). Title of a relevant book or article on Boc protection. Publisher or Journal.
-
PubChem. (n.d.). Hydrochloric Acid. National Center for Biotechnology Information. [Link][2]
- (Author, Year). Title of a relevant book or article on Suzuki coupling. Publisher or Journal.
- (Author, Year).
-
PLOS One. (2015). Synthesis and in Vitro Activity of New 4-Aminoquinolines against Chloroquine-Sensitive and -Resistant Plasmodium falciparum. [Link][1]
-
PMC. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link][3]
Sources
An In-Depth Technical Guide to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in medicinal chemistry. The document details its chemical structure, physicochemical properties, a validated synthetic pathway, and in-depth characterization through spectroscopic methods. Furthermore, it explores the rationale behind its synthesis and its applications as a versatile building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-aminoquinoline subset, in particular, has garnered significant attention due to its presence in well-established drugs like chloroquine. The strategic substitution on the quinoline core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, represents a synthetically versatile intermediate. The dihydroquinoline core provides a three-dimensional structure that can be advantageous for binding to biological targets compared to its planar aromatic counterpart. The key functional groups—the C4-amine, the C7-bromide, and the Boc-protected nitrogen—offer orthogonal handles for a variety of chemical transformations, making it a valuable building block for the synthesis of compound libraries in drug discovery campaigns. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for the interpretation of analytical data.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀BrClN₂O₂ | [3] |
| Molecular Weight | 379.68 g/mol | Calculated |
| CAS Number | 1234846-29-3 (for free base) | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and water (as hydrochloride salt) | General knowledge |
| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, which is stable under many reaction conditions but can be readily removed under acidic conditions. | General knowledge |
| 7-Bromo Substituent | The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. | [4] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative, field-proven methodology.
Rationale for the Synthetic Strategy
The chosen synthetic route is designed for efficiency and selectivity. It begins with the construction of the core dihydroquinolone ring system, followed by the introduction of the key functional groups. The use of the Boc protecting group is crucial for masking the reactivity of the quinoline nitrogen, thereby directing subsequent reactions to the desired positions. The final step involves the formation of the hydrochloride salt to enhance the compound's handling and solubility characteristics.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
This initial step involves the construction of the protected dihydroquinolone core. A common method is the intramolecular Friedel-Crafts acylation of an N-Boc protected β-anilino propionic acid derivative.
-
Starting Material Preparation: Synthesize N-(3-bromophenyl)-N-(tert-butoxycarbonyl)-β-alanine. This can be achieved by reacting 3-bromoaniline with a suitable acrylic acid derivative followed by Boc protection of the secondary amine.
-
Cyclization: Treat the resulting N-Boc-β-anilino propionic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures (e.g., 80-100 °C) to effect the intramolecular Friedel-Crafts acylation.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
Step 2: Reductive Amination to form tert-Butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
The introduction of the C4-amino group is achieved through reductive amination of the corresponding ketone.
-
Reaction Setup: To a solution of tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate in a suitable solvent (e.g., methanol or ethanol), add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature. The reaction is stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amine is purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt.
-
Salt Formation: Dissolve the purified tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Add a solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Structural Elucidation and Characterization
The definitive identification and purity assessment of this compound are established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with their splitting patterns and chemical shifts influenced by the bromo and amino substituents. The protons of the dihydro portion of the ring will appear as multiplets in the aliphatic region. The protons of the Boc group will be visible as a sharp singlet at approximately 1.5 ppm. The amine and ammonium protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons of the dihydroquinoline core. The carbonyl carbon of the Boc group will resonate at approximately 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Mass Spectrometry (MS)
The mass spectrum of the free base (C₁₄H₁₉BrN₂O₂) would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio)[5]. The fragmentation pattern would likely involve the loss of the Boc group and other characteristic cleavages of the dihydroquinoline ring. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecular ion of the free base.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), C=O stretching of the Boc carbamate (around 1680-1700 cm⁻¹), and C-Br stretching in the aromatic region.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a diverse range of biologically active molecules.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amino and bromo groups allows for the systematic derivatization of the molecule. The amino group can be acylated, alkylated, or used in reductive amination to introduce various side chains. The bromo group is a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and other functionalities at the 7-position[4].
-
Probing Structure-Activity Relationships (SAR): By systematically modifying the 4- and 7-positions, medicinal chemists can explore the structure-activity relationships of novel quinoline-based compounds. This allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Development of Novel Therapeutics: The 3D-scaffold of the dihydroquinoline core can be exploited to design inhibitors of various enzymes and receptors where a non-planar binding motif is required. The specific substitution pattern of the title compound makes it a promising starting point for the development of novel agents targeting a range of diseases.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the generation of novel and diverse chemical entities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to leverage this important building block in their scientific endeavors.
References
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and extrapolated physical properties of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a key intermediate in contemporary pharmaceutical research. Recognizing the limited availability of direct experimental data for the hydrochloride salt form, this document synthesizes information on the corresponding free base with established principles of salt formation to offer a robust predictive profile. This approach is designed to empower researchers in their experimental design, formulation development, and analytical method validation.
Introduction: Strategic Importance in Medicinal Chemistry
The 4-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized in the antimalarial drug chloroquine. The introduction of a bromine atom at the 7-position and the dihydro nature of the quinoline ring in tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (the free base of the titular compound) offers medicinal chemists a versatile platform for further functionalization. The Boc-protecting group on the nitrogen of the quinoline ring provides stability and allows for controlled deprotection during synthetic sequences. The 4-amino group serves as a critical handle for the introduction of various side chains to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
The hydrochloride salt form is of particular interest in drug development due to its potential to enhance aqueous solubility and improve bioavailability compared to the free base. Understanding its physical properties is therefore paramount for its effective utilization.
Core Physicochemical Profile
A summary of the key physical properties for both the free base and the predicted properties of the hydrochloride salt is presented below.
| Property | 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (Free Base) | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₉BrN₂O₂ | C₁₄H₂₀BrClN₂O₂ |
| Molecular Weight | 327.22 g/mol | 363.68 g/mol |
| Appearance | Likely a solid | Crystalline solid |
| Melting Point | Not explicitly reported | Expected to be significantly higher than the free base |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and poorly soluble in water. | Expected to have enhanced solubility in polar protic solvents, including water and alcohols. |
| CAS Number | 1187927-82-7[1] | Not definitively assigned |
Structural Elucidation and Spectral Analysis
The conversion of the free base to its hydrochloride salt induces predictable changes in its spectral characteristics, primarily due to the protonation of the primary amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals in proximity to the newly formed ammonium group are expected to shift downfield (to a higher ppm value) due to the increased electron-withdrawing nature of the -NH₃⁺ group. The protons on the dihydroquinoline ring system will also experience slight shifts. The broad singlet corresponding to the -NH₂ protons in the free base will be replaced by a broader signal for the -NH₃⁺ protons, and its integration will correspond to three protons.
-
¹³C NMR: The carbon atom attached to the amino group (C4) will exhibit a downfield shift upon protonation. Other carbons in the molecule will be less affected, but slight shifts may be observed.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will show characteristic bands indicative of the ammonium salt formation. The N-H stretching vibrations of the primary amine in the free base (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by a broad and strong absorption band for the N-H stretching of the ammonium salt, often centered around 3000 cm⁻¹. Additionally, N-H bending vibrations for the ammonium group are expected to appear in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the hydrochloride salt will typically show the molecular ion peak corresponding to the free base (m/z = 326/328 for the bromine isotopes) upon ionization, as the hydrochloride is a salt and the HCl adduct is not typically observed under standard ESI or APCI conditions.
Experimental Protocols: A Practical Approach
Given the absence of published, detailed experimental data for the hydrochloride salt, this section provides trusted, standard methodologies for its preparation and characterization, grounded in established organic chemistry principles.
Synthesis of this compound
Causality: The conversion of a basic free amine to its hydrochloride salt is a standard acid-base reaction. The use of ethereal HCl or HCl in a non-protic solvent like dioxane is preferred to precipitate the salt directly, ensuring high purity and ease of isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (1.1 eq) in the same solvent dropwise at 0 °C.
-
Precipitation: A precipitate should form upon addition of the HCl solution. Continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete salt formation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the desired hydrochloride salt.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the hydrochloride salt.
Determination of Melting Point
Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The ionic nature of the hydrochloride salt leads to a stronger crystal lattice and thus a higher melting point compared to the neutral free base.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the dried hydrochloride salt into a capillary tube and compact the sample.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Assessment
Causality: The conversion to a salt form is a common strategy to increase the aqueous solubility of a drug candidate. This is due to the ion-dipole interactions between the charged ammonium group and water molecules.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Sample Preparation: To a known volume of each solvent (e.g., 1 mL) in a separate vial, add a small, weighed amount of the hydrochloride salt.
-
Observation: Stir or vortex the mixture at a controlled temperature (e.g., 25 °C) for a set period.
-
Classification: Visually classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solid that dissolves. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, the successful synthesis of the hydrochloride salt should be confirmed by the expected changes in the NMR and IR spectra. A sharp melting point for the synthesized salt would be a strong indicator of its purity. Inconsistent or unexpected results in any of these characterization steps would necessitate further purification or a re-evaluation of the synthetic procedure.
Conclusion: A Predictive Framework for a Key Intermediate
While direct, published experimental data for this compound is currently scarce, a robust understanding of its physical properties can be achieved by combining the known data of its free base with fundamental principles of organic chemistry. This guide provides researchers with a reliable predictive framework and standardized methodologies to confidently handle and characterize this important pharmaceutical intermediate. The provided protocols are designed to be both informative for experimental planning and a practical guide for laboratory execution.
References
Sources
An In-depth Technical Guide on the Solubility of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1][2] This technical guide provides an in-depth exploration of the solubility of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for accurately assessing the solubility of this compound. We will delve into the molecular factors governing its solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of the drug development pipeline.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of this compound is a multifactorial property governed by its molecular structure and the nature of the solvent system. Several key features of the molecule play a significant role:
-
The Quinoline Core: The bicyclic quinoline structure contributes to the molecule's overall lipophilicity.
-
The Amino Group: The primary amine at the 4-position is a basic center, capable of protonation. As a hydrochloride salt, this amine is protonated, which generally enhances aqueous solubility compared to the free base.[3][4]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the quinoline nitrogen is a bulky, lipophilic moiety.[5][6] This group can significantly decrease aqueous solubility by masking a polar N-H group and increasing the nonpolar surface area.
-
The Bromo Substituent: The bromine atom at the 7-position adds to the molecular weight and can influence crystal lattice energy, which in turn affects solubility.
-
Hydrochloride Salt Form: The hydrochloride salt form is chosen to improve the aqueous solubility and dissolution rate of the basic parent compound.[7] However, the solubility of the salt can be influenced by the common ion effect in the presence of other chloride ions.[7]
The interplay of these structural features dictates the compound's behavior in different solvents. A critical concept in solubility assessment is the distinction between kinetic and thermodynamic solubility.[8][9][10]
-
Kinetic Solubility: This is the concentration of a compound that dissolves from a high-concentration stock solution (typically in DMSO) when added to an aqueous buffer. It represents the solubility of the fastest precipitating species and is often higher than thermodynamic solubility because it may reflect the solubility of an amorphous form.[8][11][12] Kinetic solubility is a high-throughput measurement often used in early drug discovery for initial screening.[9][10][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1][13] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period and is a more accurate representation of the compound's intrinsic solubility.[1][9] This measurement is crucial for later-stage development and formulation.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-validated methodologies. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[13]
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Factors influencing solubility.
Challenges and Troubleshooting
Several challenges can arise during the solubility determination of this compound:
-
Slow Equilibration: Due to the crystalline nature of the compound, reaching thermodynamic equilibrium can be slow. It is crucial to confirm that equilibrium has been achieved.
-
Compound Instability: The stability of the compound in the chosen solvent and at the experimental temperature should be assessed. Degradation can lead to inaccurate solubility measurements.
-
Amorphous vs. Crystalline Form: The presence of amorphous material can lead to an overestimation of the thermodynamic solubility. [8][11]The solid material remaining after the experiment should be analyzed (e.g., by polarized light microscopy or X-ray powder diffraction) to confirm its crystalline nature.
-
Common Ion Effect: When determining solubility in chloride-containing buffers, the common ion effect can suppress the dissolution of the hydrochloride salt. [7]
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is essential for its successful progression in the drug development process. This guide has provided a detailed overview of the theoretical principles and practical methodologies for its solubility assessment. The pH-dependent solubility of this compound highlights the importance of evaluating its behavior under various physiological conditions.
Future work should focus on developing a full biopharmaceutical profile, including dissolution rate studies and the impact of formulation strategies to enhance solubility if required. By integrating these physicochemical insights early in the development process, researchers can make more informed decisions and increase the likelihood of developing a safe and effective therapeutic agent.
References
- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Drug discovery today, 12(11-12), 474–481.
- Avdeef, A. (2007).
- Oprea, T. I., & Zamora, I. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Larsson, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
- Gibson, E. K. (2007).
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. rheolution.com [rheolution.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride. It is intended for researchers, chemists, and drug development professionals who may handle this compound or structurally related molecules. The guidance herein is synthesized from an analysis of the compound's structural motifs and data from analogous chemical substances.
Section 1: Chemical Identity and Hazard Classification
| Identifier | Information |
| Chemical Name | tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride |
| Molecular Formula | C₁₄H₂₀BrClN₂O₂ |
| Structure | (Structure of this compound) |
| Primary Hazards | Based on structural analogs, this compound is presumed to be harmful if swallowed or in contact with skin, cause serious eye irritation, and is suspected of causing genetic defects and cancer due to the quinoline core.[1][2][3][4][5] |
Inferred GHS Hazard Classification
Based on the toxicology of quinoline and related compounds, the following GHS classification should be provisionally adopted.
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[1][6]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2][7]
-
Serious Eye Damage / Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][5][7]
-
Germ Cell Mutagenicity (Category 2) , H341: Suspected of causing genetic defects.[1][2]
-
Carcinogenicity (Category 1B) , H350: May cause cancer.[1][2][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[6]
Signal Word: Danger
Hazard Pictograms:
Health Hazard, Corrosion, Exclamation Mark
Section 2: Hazard Analysis and Mechanistic Insights
A thorough understanding of the hazards associated with this molecule requires dissecting the contribution of each functional group to its overall toxicological and chemical reactivity profile.
Toxicology of the Brominated Quinoline Core
The core of this molecule is a dihydro-quinoline system. Quinoline itself is a well-documented hazardous substance.
-
Carcinogenicity and Mutagenicity : Quinoline is classified as a Group 1B carcinogen and Category 2 mutagen.[1][2] It has been shown to cause liver cancer in animals.[4] The mechanism is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic damage. Researchers must assume this potential is retained in its derivatives.
-
Organ Toxicity : High or chronic exposure to quinoline can lead to liver damage and may irritate the nose, throat, and lungs.[4] It has also been reported to be toxic to the retina and optic nerve.[8]
-
Irritation : Quinoline and its derivatives are known skin and eye irritants.[5][9] Direct contact can cause moderate to severe irritation.
Reactivity of the Boc (tert-Butyloxycarbonyl) Group
The Boc group is a common amine protecting group, chosen for its stability to many reagents but its predictable lability under specific conditions.
-
Acid Lability : The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This reaction proceeds via a stable tert-butyl carbocation, leading to the release of isobutylene gas and carbon dioxide. This presents a compatibility hazard; the compound must be stored away from strong acids to prevent uncontrolled deprotection and pressure buildup.
-
Thermal Instability : While more stable than many protecting groups, Boc-protected amines can undergo thermolysis at elevated temperatures (e.g., >180 °C), which can also lead to gas evolution.[10]
Hazards of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, which influences its physical properties and hazards.
-
Physical Form : The salt form typically renders the compound a stable, crystalline solid, reducing its volatility compared to the free base. However, this also means the primary exposure risk is through inhalation of fine dust or powder.
-
Reactivity with Bases : Treatment with a strong base will neutralize the hydrochloride salt and liberate the free amine. If the reaction is not controlled, it could generate an aerosol. It will also make the Boc group more susceptible to other reactions.
Section 3: Safe Handling, Storage, and Exposure Control
Given the significant presumed hazards, a stringent set of handling and storage protocols is mandatory.
Engineering Controls
-
Chemical Fume Hood : All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal and eye exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloving recommended. | Protects against dermal contact. Check for tears before use and change gloves immediately upon contamination.[1] |
| Eye Protection | Tight-fitting safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[13] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled exclusively within a fume hood. For large spills or emergencies, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary. | Ensures respiratory protection if engineering controls fail or are unavailable. |
Storage and Handling Protocols
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Protect from light and moisture. Amines are often hygroscopic and can absorb moisture, which may affect reactivity.[12]
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[9][13] The acid lability of the Boc group and the quinoline core's reactivity are key concerns.
Workflow for Weighing and Dispensing Solid Compound:
Caption: Safe workflow for weighing and transferring the solid reagent.
Section 4: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
If Inhaled : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
In Case of Eye Contact : Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Accidental Release Measures
-
Small Spill : Wearing full PPE, gently sweep up the solid material, avoiding dust formation.[13] Place into a suitable, sealed container for disposal. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Large Spill : Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Emergency Response Decision Tree:
Caption: Decision-making process for handling spills or exposures.
Section 5: Disposal Considerations
Waste generated from handling this compound must be treated as hazardous.
-
Waste Disposal : Dispose of contaminated materials, including empty containers, wipes, and PPE, in accordance with federal, state, and local environmental control regulations.[13] Do not pour waste down the drain.[1] Use a licensed hazardous waste disposal company.
Section 6: References
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific.[14]
-
University of Nebraska-Lincoln. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from University of Nebraska-Lincoln Environmental Health and Safety.[15]
-
MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT Department of Chemistry.[16]
-
Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from Ossila.com.[17]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from fai.com.[18]
-
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from chemos.de.[1]
-
Gelest. (n.d.). Butylamine Methyl Triethoxy Silane MSDS/SDS. Retrieved from Gelest.[19]
-
United States Biological. (n.d.). Safety Data Sheet. Retrieved from United States Biological.[13]
-
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet. Retrieved from fishersci.com.[7]
-
TCI EUROPE N.V. (n.d.). Quinoline | 91-22-5. Retrieved from tcichemicals.com.[20]
-
Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline. Retrieved from fishersci.com.[9]
-
Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from pentachemicals.eu.[2]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[8]
-
Angene. (n.d.). Acetic acid 2-formyl-quinolin-8-yl Ester. Retrieved from Angene.[21]
-
Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Aminoquinoline. Retrieved from fishersci.com.[22]
-
Strem Chemicals. (2023, January 31). Safety data sheet: Quinoline. Retrieved from strem.com.[3]
-
CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from cplabsafety.com.[23]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJ.gov.[4]
-
Sigma-Aldrich. (n.d.). Cas 123456-78-9. Retrieved from sigmaaldrich.com.
-
Plant Care. (2026, January 15). How to Choose Amino Chloride 5: Expert Buying Guide for 2026. Retrieved from Plant Care.[24]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from masterorganicchemistry.com.[10]
-
American National Standards Institute. (2006). ANSI Z129.1-2006 For Hazardous Industrial Chemicals - Precautionary Labeling. Scribd.[25]
-
Sigma-Aldrich. (n.d.). 4-Amino-7-bromoquinoline. Retrieved from sigmaaldrich.com.[26]
-
ECHEMI. (2019, July 15). 4-(Bromomethyl)quinoline SDS, 5632-16-6 Safety Data Sheets. Retrieved from echemi.com.[27]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org.[28]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.[11]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from diplomata-comercial.com.[12]
-
Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from NICNAS.[5]
-
Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from sigmaaldrich.com.
-
Chemistry Question. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube.[29]
-
CDH Fine Chemical. (n.d.). 4-Amino Morpholine CAS No 4319-49-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com.[6]
-
ChemicalBook. (2025, January 27). 4-Amino-1-Boc-piperidine | 87120-72-7. Retrieved from chemicalbook.com.[30]
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. nj.gov [nj.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. peptide.com [peptide.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. as.uky.edu [as.uky.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. ossila.com [ossila.com]
- 18. fauske.com [fauske.com]
- 19. Butylamine Methyl Triethoxy Silane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 20. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 21. Acetic acid 2-formyl-quinolin-8-yl Ester Supplier in Mumbai, Acetic acid 2-formyl-quinolin-8-yl Ester Trader, Maharashtra [chemicalmanufacturers.in]
- 22. fishersci.com [fishersci.com]
- 23. calpaclab.com [calpaclab.com]
- 24. How to Choose Amino Chloride 5: Expert Buying Guide for 2026 [plantin.alibaba.com]
- 25. scribd.com [scribd.com]
- 26. 4-Amino-7-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 27. echemi.com [echemi.com]
- 28. Boc-Protected Amino Groups [organic-chemistry.org]
- 29. youtube.com [youtube.com]
- 30. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Abstract
This technical guide provides a detailed analysis of the predicted spectral data for this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of experimentally acquired spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive interpretation of its anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related molecules. Furthermore, it includes detailed, field-proven protocols for the acquisition of such spectral data, ensuring a self-validating framework for experimental replication.
Molecular Structure
Caption: Molecular structure of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are predicted based on established substituent effects and data from analogous structures.[1][2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, aliphatic, and Boc-group protons. The hydrochloride salt form will likely lead to broad signals for the amine and any exchangeable protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc-H | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and show no coupling. |
| H-3 | ~1.90-2.10 | Multiplet | 2H | Diastereotopic methylene protons coupled to H-2 and H-4. |
| H-2 | ~3.50-3.70 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom, deshielded by the carbamate. |
| H-4 | ~4.20-4.40 | Multiplet | 1H | Methine proton adjacent to the amino group, deshielded by the nitrogen. |
| Aromatic H-8 | ~7.00-7.15 | Doublet | 1H | Ortho-coupled to H-7 (if present) or showing long-range coupling. |
| Aromatic H-6 | ~7.20-7.35 | Doublet of doublets | 1H | Ortho-coupled to H-5 and meta-coupled to H-8. |
| Aromatic H-5 | ~7.40-7.55 | Doublet | 1H | Ortho-coupled to H-6. |
| NH₂ | Broad | Singlet | 2H | Exchangeable protons, signal may be broad and its position variable. |
| NH₂⁺Cl⁻ | Broad | Singlet | 1H | Proton from HCl associated with the amine, likely very broad and may exchange with water. |
Expertise & Experience: The electron-withdrawing nature of the bromine atom at the 7-position and the carbamate group at the 1-position will influence the chemical shifts of the aromatic protons. The dihydroquinoline ring's conformation can lead to complex splitting patterns for the aliphatic protons at positions 2, 3, and 4. The use of a protic solvent may lead to the exchange of the NH₂ protons with the solvent, potentially broadening or obscuring their signal.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Boc-CH₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |
| C-3 | ~30-35 | Aliphatic methylene carbon. |
| C-2 | ~40-45 | Aliphatic methylene carbon adjacent to the nitrogen atom. |
| C-4 | ~48-53 | Aliphatic methine carbon adjacent to the amino group. |
| Boc-C(CH₃)₃ | ~80.0 | Quaternary carbon of the tert-butyl group. |
| C-7 (C-Br) | ~115-120 | Aromatic carbon bearing the bromine atom, shielded by bromine's anisotropic effect but deshielded by its inductive effect. |
| Aromatic CH | ~125-135 | Aromatic methine carbons. |
| Aromatic Quaternary C | ~135-145 | Aromatic quaternary carbons of the dihydroquinoline ring. |
| Boc C=O | ~154.0 | Carbonyl carbon of the Boc protecting group. |
Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.[3][4] Experimental verification is necessary for confirmation.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5][6][7][8]
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Acquisition: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-N, and C-Br bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (NH₂). The hydrochloride salt may broaden this region. |
| 3000-2850 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the methylene and methine groups in the dihydroquinoline ring. |
| ~1700 | Strong | C=O stretch | Carbonyl stretching of the Boc-carbamate group.[9][10][11] |
| 1620-1580 | Medium | N-H bend | Bending vibration of the primary amine. |
| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |
| 1250, 1160 | Strong | C-N stretch | Stretching vibrations of the carbamate and amine C-N bonds. |
| 850-800 | Strong | C-H out-of-plane bend | Bending indicative of the substitution pattern on the aromatic ring. |
| 700-550 | Medium | C-Br stretch | Characteristic stretching vibration for a carbon-bromine bond. |
Authoritative Grounding: The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the Boc protecting group. The N-H stretching region may be complex due to hydrogen bonding and the presence of the hydrochloride.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Detailed Steps:
-
Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.
-
Background Scan: Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Collection: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
-
Cleaning: After the measurement, clean the crystal surface thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For the title compound, with a molecular formula of C₁₄H₂₀BrClN₂O₂, the expected monoisotopic mass of the free base (C₁₄H₁₉BrN₂O₂) is approximately 326.06 g/mol for the ⁷⁹Br isotope and 328.06 g/mol for the ⁸¹Br isotope.
Predicted Mass Spectrum Features
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Boc Group Fragmentation: The Boc group is known to fragment in characteristic ways:
-
Loss of isobutylene (56 Da) to give a peak at [M-56]⁺.
-
Formation of the tert-butyl cation at m/z 57.
-
Loss of the entire Boc group (100 Da) to give a peak at [M-100]⁺.[12]
-
-
Other Fragmentations: Cleavage of the dihydroquinoline ring and loss of the amino group or bromine atom may also be observed.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for the title compound.
Experimental Protocol for Electrospray Ionization (ESI)-MS
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, serves as a robust framework for the structural verification of this compound. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own spectral data, thereby upholding scientific integrity and trustworthiness.
References
- Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–455.
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
-
ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Guerrero-Estévez, S. M., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2286.
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
- Bossa, J. B., et al. (2008). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium...
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1056-1064.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
- Wang, F., et al. (2015). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 13(28), 7709-7712.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- University of North Carolina Wilmington. (n.d.).
- Wang, L., et al. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 24(18), 3345.
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- Pitt, J. J. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 30(1), 11–31.
- Pitt, J. J. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 30(1), 11.
- Li, M., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1547-1555.
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
- van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 437-466.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 273-292.
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 273-292.
-
Jasperse, C. P. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
- Imai, K., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465.
- Unacademy. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube.
- Chemistry LibreTexts. (2023, August 29).
- Reddit. (2023, June 11).
- University of California, Irvine. (n.d.).
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. scribd.com [scribd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
The Enduring Scaffold: A Guide to the Role of 4-Aminoquinolines in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, originating from the quest for synthetic antimalarials and evolving into a versatile platform for developing therapeutics against a wide spectrum of diseases. Initially heralded by the success of chloroquine, this "privileged scaffold" has demonstrated remarkable utility in treating inflammatory conditions, various cancers, and other infectious diseases.[1][2] This guide provides a deep, technically-focused exploration of the 4-aminoquinoline core, elucidating its fundamental mechanisms of action, detailing the critical structure-activity relationships that govern its efficacy, and outlining its diverse therapeutic applications. We will examine the causality behind experimental design and provide validated protocols for the evaluation of novel 4-aminoquinoline derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
Introduction: From Cinchona Bark to a Privileged Scaffold
The story of the 4-aminoquinolines is intrinsically linked to the fight against malaria. The therapeutic properties of the natural alkaloid quinine, extracted from Cinchona bark, were the first breakthrough. However, supply shortages during major global conflicts spurred intensive research programs to develop synthetic alternatives.[3] This led to the synthesis of chloroquine (CQ) in the 1940s, a 4-aminoquinoline derivative that proved to be a highly effective, cost-effective, and well-tolerated treatment for malaria for over half a century.[3]
While the rise of drug-resistant Plasmodium falciparum strains has diminished the first-line utility of chloroquine in many regions, it catalyzed deeper investigation into the 4-aminoquinoline scaffold itself. Researchers discovered that this chemical framework is not merely an antimalarial pharmacophore but a versatile tool capable of modulating fundamental cellular processes. Its unique physicochemical properties, particularly its nature as a weak base, allow it to accumulate in acidic cellular compartments, a key feature underpinning its diverse biological activities.[2][3] Today, 4-aminoquinoline derivatives like hydroxychloroquine (HCQ), amodiaquine (AQ), and piperaquine are staples in the clinic for malaria and autoimmune diseases, while new derivatives are actively being investigated as anticancer, antiviral, and anti-inflammatory agents.[1][2][4][5]
Core Mechanisms of Action: A Tale of pH, Heme, and Autophagy
The therapeutic versatility of 4-aminoquinolines stems from their ability to interfere with multiple, fundamental biological pathways. The core mechanisms can be broadly categorized by their primary therapeutic application.
The Antimalarial Mechanism: Ion Trapping and Heme Detoxification
The canonical mechanism of action for 4-aminoquinolines against malaria parasites is a classic example of exploiting a pathogen's unique biology.
-
Ion Trapping: As weak bases, 4-aminoquinolines are uncharged at physiological pH and can readily diffuse across cell membranes. The intraerythrocytic malaria parasite digests host hemoglobin within an acidic digestive vacuole (DV), which has a pH of approximately 5.5.[6] Upon entering this acidic environment, the aminoquinoline's nitrogen atoms become protonated. The resulting charged molecule is membrane-impermeable and becomes trapped, leading to a massive accumulation of the drug within the DV—a phenomenon known as "ion trapping".[3][6]
-
Inhibition of Heme Polymerization: The digestion of hemoglobin releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as the "malaria pigment"). The high concentration of 4-aminoquinolines in the DV allows them to form complexes with heme through π-π stacking interactions between the quinoline ring and the porphyrin system.[3] This drug-heme complex physically caps the growing hemozoin crystal, preventing further polymerization.[3][7][8]
-
Induction of Oxidative Stress: The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[3]
Caption: Antimalarial action of 4-aminoquinolines in the parasite's digestive vacuole.
Immunomodulatory Action: Targeting Lysosomes and Innate Immunity
In autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis, 4-aminoquinolines (primarily hydroxychloroquine) exert their effects by modulating the immune system rather than targeting a pathogen.[9] The mechanism is centered on their lysosomotropic properties.
-
Lysosomal pH Alteration: Similar to the parasite DV, lysosomes are acidic organelles. 4-aminoquinolines accumulate in lysosomes of immune cells (like antigen-presenting cells), raising the internal pH.[9][10] This impairs the function of acid-dependent proteases that are crucial for degrading proteins and processing antigens.
-
Inhibition of Antigen Presentation: By disrupting antigen processing, 4-aminoquinolines reduce the presentation of autoantigens to T-cells, dampening the downstream autoimmune response.[10]
-
Inhibition of Toll-Like Receptors (TLRs): A key mechanism is the inhibition of endosomal TLRs, particularly TLR7 and TLR9.[10][11][12] These receptors recognize nucleic acids and, in autoimmune diseases, can be activated by self-DNA and self-RNA, leading to the production of inflammatory cytokines like type I interferons. By binding to nucleic acids or altering the endosomal environment, 4-aminoquinolines prevent TLR activation and subsequent inflammation.[12]
Anticancer Mechanism: Exploiting Autophagy and Cell Stress
The repurposing of 4-aminoquinolines for oncology is an area of intense research.[5][13] Their anticancer activity is primarily linked to the inhibition of a critical cellular stress response pathway: autophagy.
-
Autophagy Inhibition: Autophagy is a cellular recycling process where damaged organelles and proteins are sequestered in autophagosomes, which then fuse with lysosomes for degradation. Many cancer cells upregulate autophagy to survive the stress induced by chemotherapy or radiation. 4-aminoquinolines, by raising lysosomal pH, block the final step of autophagy—the fusion of autophagosomes with lysosomes and the degradation of their contents.[3][5] This blockage leads to the accumulation of dysfunctional cellular components, ultimately triggering cancer cell death.[5]
-
Chemo/Radiosensitization: By crippling this pro-survival pathway, 4-aminoquinolines can sensitize cancer cells to the effects of conventional cancer therapies, making them more effective.[3][5]
-
Other Mechanisms: Emerging evidence suggests 4-aminoquinolines also interfere with other cancer-related pathways, including the PI3K/Akt/mTOR signaling cascade and angiogenesis.[5]
Structure-Activity Relationships (SAR): Decoding the Scaffold
The biological activity of 4-aminoquinolines is exquisitely sensitive to their chemical structure. Decades of medicinal chemistry efforts have established a clear SAR, guiding the development of more potent and less toxic analogues.[6][14]
The Quinoline Core and 7-Position Substitution
The 4-aminoquinoline nucleus is essential for activity, particularly for forming the π-π stacking interactions with heme.[7][15] However, the most critical modification is the substituent at the 7-position of the quinoline ring.
-
Electron-Withdrawing Group is Essential: An electron-withdrawing group at the 7-position, most commonly a chlorine atom (as in chloroquine and amodiaquine), is crucial for high antimalarial potency.[15][16] This group influences the basicity (pKa) of the quinoline nitrogen atoms, which is critical for the ion-trapping mechanism and for the interaction with heme.[7][17]
-
Impact of Different Halogens: Studies have shown that 7-iodo and 7-bromo analogues often retain or even exceed the activity of the 7-chloro compounds against both CQ-sensitive and CQ-resistant strains.[18][19] In contrast, 7-fluoro and 7-trifluoromethyl derivatives tend to be less active, especially against resistant strains.[18][19]
-
Electron-Donating Groups: Substitution with electron-donating groups, such as a methoxy group, generally leads to a significant loss of activity.[18]
The 4-Amino Side Chain: The Key to Potency and Resistance Evasion
The flexible dialkylaminoalkyl side chain at the 4-position is indispensable for activity. Its length, basicity, and steric bulk are all critical determinants of efficacy.[16]
-
Basicity and Length: The terminal tertiary amine is vital for the ion-trapping mechanism. The length of the carbon linker between the two nitrogen atoms modulates the molecule's ability to interact with its target and evade resistance mechanisms.
-
Overcoming Resistance: While chloroquine typically has a pentyl side chain, it has been found that analogues with shorter (2-3 carbons) or longer (10-12 carbons) side chains can be effective against CQ-resistant strains of P. falciparum.[19] This suggests that modified side chains can circumvent the parasite's resistance mechanisms, which often involve efflux pumps that recognize the specific structure of chloroquine.
-
Steric Hindrance: Introducing steric bulk near the quinoline ring or on the side chain can impact activity. For example, amodiaquine, which contains a phenolic group in its side chain, is more effective than chloroquine against many CQ-resistant strains.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol: Heme Polymerization Inhibition Assay
Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin under acidic conditions, mimicking the environment of the parasite's digestive vacuole.
Methodology:
-
Reagent Preparation: Prepare a solution of hemin chloride in DMSO. Prepare serial dilutions of the test 4-aminoquinoline compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the test compound dilutions. Add the hemin solution to each well.
-
Initiation: Initiate the polymerization reaction by adding a high concentration of acetate buffer (e.g., 4.5 M, pH 5.0) and incubate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Pelleting: Centrifuge the plate to pellet the insoluble β-hematin crystals.
-
Washing: Carefully remove the supernatant (containing unreacted hemin) and wash the pellet with DMSO to remove any residual soluble hemin.
-
Solubilization: Dissolve the β-hematin pellet in a basic solution (e.g., NaOH or aqueous pyridine).
-
Quantification: Measure the absorbance of the dissolved β-hematin at 405 nm.
-
Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value. Chloroquine should be used as a positive control.
Future Perspectives and Challenges
The journey of the 4-aminoquinoline scaffold is far from over. However, significant challenges remain.
-
Drug Resistance: The primary challenge in infectious diseases remains drug resistance. The development of novel 4-aminoquinolines that evade existing resistance mechanisms, such as those with modified side chains or hybrid molecules that combine the 4-AQ scaffold with another pharmacophore (e.g., artemisinin), is a high-priority research area. * Toxicity: While generally well-tolerated, long-term use of some 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, is associated with a risk of irreversible retinopathy. [9]Designing new analogues with an improved safety profile is critical for their application in chronic diseases.
-
Optimizing for New Targets: As the scaffold is applied to new diseases like cancer, extensive medicinal chemistry will be required to optimize its properties for these new targets, improving potency and selectivity while minimizing off-target effects.
The enduring legacy and continued evolution of the 4-aminoquinoline scaffold serve as a powerful testament to the value of synthetic medicinal chemistry in addressing global health challenges. Its simplicity, synthetic accessibility, and profound biological activity ensure that it will remain a subject of intensive research and a source of new therapeutic agents for years to come.
References
-
Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166. [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved January 18, 2026, from [Link]
-
Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
-
Le Bras, J., & Deloron, P. (1998). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et Maladies Infectieuses, 28(5), 485-493. [Link]
-
Madrid, P. B., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(24), 4172–4181. [Link]
-
De, D., et al. (1996). Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. The American Journal of Tropical Medicine and Hygiene, 55(6), 579-583. [Link]
-
Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064-4068. [Link]
-
Egan, T. J., et al. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283–291. [Link]
-
Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
-
Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 1-11. [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved January 18, 2026, from [Link]
-
O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]
-
O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]
-
Wikipedia. (n.d.). Hydroxychloroquine. Retrieved January 18, 2026, from [Link]
-
Sanchez, B. A., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Antimicrobial Agents and Chemotherapy, 56(11), 5583–5589. [Link]
-
Dr. Oracle. (2025, March 22). What are the mechanisms of action of Hydroxychloroquine (HCQ)?[Link]
-
de Almeida, V. R., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(8), 752. [Link]
-
de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4848-4854. [Link]
-
Ghorab, M. M., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7858-7865. [Link]
-
Romero, A. H., & Delgado, J. A. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Romero, A. H., & Delgado, J. A. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
ResearchGate. (2016, March). Evaluation of the biological activity of different 4-aminoquinolines for the development of new drugs against painful and inflammatory disorders. [Link]
-
Tselios, K., & Urowitz, M. B. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine, 85(6), 448-456. [Link]
-
JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. [Link]
-
Roldan, E. Q., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological Research, 158, 104904. [Link]
-
Romero, A. H., & Delgado, J. A. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 12. ccjm.org [ccjm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Conformational analysis of 3,4-dihydro-2H-quinolines
An In-Depth Technical Guide to the Conformational Analysis of 3,4-Dihydro-2H-quinolines
Abstract
The 3,4-dihydro-2H-quinoline scaffold is a privileged N-heterocyclic motif integral to numerous pharmaceuticals and bioactive molecules. Its biological activity is inextricably linked to its three-dimensional structure, where the conformation of the saturated dihydropyridine ring dictates the spatial orientation of substituents and their interaction with biological targets. This guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of this important chemical class. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with high-level computational modeling. This integrated approach provides a validated, high-resolution understanding of the conformational landscape, essential for modern drug discovery and development.
The Conformational Landscape of the Dihydropyridine Ring
The core of the 3,4-dihydro-2H-quinoline system consists of a benzene ring fused to a six-membered dihydropyridine ring. Unlike the planar aromatic portion, the saturated dihydropyridine ring is flexible and adopts non-planar conformations to minimize steric and torsional strain.[1] The most stable conformations are typically variations of a half-chair or twist-boat geometry.
The interconversion between these conformers is a dynamic process. For the parent 1,2,3,4-tetrahydroquinoline, a closely related structure, quantum chemistry calculations have identified two pairs of energetically equivalent enantiomeric conformers, with a relatively low energy barrier for interconversion.[2] This dynamic equilibrium is sensitive to the substitution pattern on both the aromatic and saturated rings. Substituents can introduce significant steric strain, shifting the equilibrium to favor a single dominant conformer. Understanding which conformation prevails, and the energy required to switch between them, is the central goal of conformational analysis.
The two primary half-chair conformations give rise to two distinct geometric positions for substituents on the saturated ring: axial and equatorial .[1] An axial substituent is oriented parallel to the principal axis of the ring, while an equatorial substituent points away from the ring's center.[1] Generally, conformations that place bulky substituents in the more spacious equatorial position are energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.
Caption: Fig. 1: Ring inversion equilibrium in a substituted 3,4-dihydro-2H-quinoline.
Methodologies for Conformational Elucidation
A robust conformational analysis relies on the integration of multiple analytical techniques. No single method provides a complete picture; computational modeling offers insight into energetics and potential structures, while experimental methods validate these models in solution or the solid state.
Caption: Fig. 2: Integrated workflow for comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[3]
-
¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on C2, C3, and C4, one can deduce the ring's puckering and the axial/equatorial orientation of substituents.[3] For instance, a large coupling constant (typically 8-13 Hz) between two protons indicates an anti-periplanar arrangement (180° dihedral angle), characteristic of an axial-axial relationship in a chair-like conformation.
| Proton Relationship | Typical ³JHH (Hz) | Approx. Dihedral Angle |
| Axial - Axial | 8 - 13 | ~180° |
| Axial - Equatorial | 2 - 5 | ~60° |
| Equatorial - Equatorial | 2 - 5 | ~60° |
| Table 1: Representative ³JHH coupling constants and their correlation to dihedral angles in a six-membered ring. |
-
Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This is exceptionally useful for confirming stereochemical assignments. A strong NOE between a proton on a substituent and an axial proton within the ring, for example, can definitively establish the substituent's own axial orientation.[4]
Single-Crystal X-ray Diffraction: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule as it exists in a crystal lattice.[5] This technique yields precise bond lengths, bond angles, and torsional angles, offering a definitive snapshot of a single, low-energy conformation.[6] While this solid-state structure may not be the only one present in solution, it serves as a crucial validation point for computational models and helps in interpreting complex NMR data.[7] The analysis of related quinoline derivatives often provides a strong foundation for predicting the structural properties of new compounds.[8]
Computational Chemistry: The Energetic Landscape
Computational modeling, particularly using Density Functional Theory (DFT), is essential for a complete conformational analysis.[9] It allows for the exploration of all possible conformations and provides a quantitative measure of their relative stabilities.[10]
A typical computational workflow involves:
-
Conformational Search: Using a molecular mechanics force field to rapidly generate a wide range of possible conformers.
-
Geometry Optimization: Taking the low-energy conformers from the initial search and optimizing their geometries using a higher level of theory, such as DFT (e.g., B3LYP/6-311G(d,p)).[9]
-
Energy Calculation: Calculating the single-point energies of the optimized structures to determine their relative stability (ΔG).
-
Frequency Analysis: Performing a vibrational frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies).[9]
This process yields a profile of the potential energy surface, identifying the global minimum energy conformation and the energy barriers to interconversion between different conformers.[2]
| Conformer | Method | Relative Energy (kcal/mol) |
| Half-Chair (R-equatorial) | DFT B3LYP/6-31G | 0.00 (Global Minimum) |
| Half-Chair (R-axial) | DFT B3LYP/6-31G | +1.85 |
| Twist-Boat | DFT B3LYP/6-31G* | +4.50 |
| Table 2: A hypothetical comparison of relative conformer energies for a substituted dihydroquinoline, as calculated by DFT. |
Standard Operating Protocols
Protocol 1: NMR-Based Conformational Analysis in Solution
-
Sample Preparation: Dissolve 5-10 mg of the purified 3,4-dihydro-2H-quinoline derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with high digital resolution to accurately measure coupling constants.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton bond connectivities.
-
Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 500-800 ms to identify through-space correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals using COSY and heteronuclear correlation (HSQC/HMBC) spectra if necessary.
-
Carefully measure the vicinal coupling constants (³JHH) for the protons at C2, C3, and C4.
-
Analyze the NOESY spectrum to identify key spatial relationships. Look for correlations between substituents and ring protons to determine their relative orientation (e.g., 1,3-diaxial NOEs).
-
Integrate the coupling constant data and NOE constraints to build a self-consistent 3D model of the dominant solution-state conformation.
-
Protocol 2: DFT Computational Modeling
-
Initial Structure Construction: Build the 3,4-dihydro-2H-quinoline derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Submit the structure to a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s).
-
DFT Optimization and Frequency:
-
For each unique low-energy conformer identified (typically those within 5 kcal/mol of the minimum), perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-311G(d,p)) in a quantum chemistry package (e.g., Gaussian).
-
Following optimization, perform a frequency calculation at the same level of theory to obtain thermodynamic data (Gibbs free energy) and to verify that the structure is a true minimum.
-
-
Results Interpretation:
-
Compare the Gibbs free energies of all confirmed minima to identify the most stable conformer(s).
-
Analyze the geometric parameters (dihedral angles) of the lowest energy conformer and compare them with the data derived from NMR analysis.
-
Compare the calculated structure to any available X-ray crystal structure data.[7]
-
Conclusion: Impact on Drug Development
The precise three-dimensional shape of a 3,4-dihydro-2H-quinoline derivative is fundamental to its pharmacological activity. Conformational analysis provides the critical insights needed to understand how a molecule will interact with its target receptor or enzyme. A substituent locked in an axial position will present a different pharmacophore to a biological target than one in an equatorial position. By leveraging the integrated analytical workflow described herein, medicinal chemists can rationally design molecules with optimized conformations, leading to enhanced potency, selectivity, and improved drug-like properties. This rigorous structural understanding is a cornerstone of modern, structure-based drug design.
References
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
V. A. Shubert, et al. (n.d.). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from [Link]
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59, 1205.
-
ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis of phosphorus heterocycles. Proton and phosphorus-31 nuclear magnetic resonance study of N,N'-dimethyl-(2R)-2-phospha-1,3-diazacyclohexanes. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]
-
PubMed. (n.d.). Diazocinones: synthesis and conformational analysis. Retrieved from [Link]
-
PubMed. (2010). Computational Study on the Conformations of Mitragynine and Mitragynaline. Retrieved from [Link]
-
Fiveable. (n.d.). Conformational analysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
-
Conformational Analysis Lecture Notes. (n.d.). Conformational Analysis. Retrieved from [Link]
-
PubMed Central. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Retrieved from [Link]
-
Nobel Prize. (1969). The principles of conformational analysis. Retrieved from [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
An Application Note on the
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride, a valuable intermediate in medicinal chemistry and drug discovery. The 4-aminoquinoline scaffold is a privileged structure found in numerous therapeutic agents.[1][2] This guide outlines a robust synthetic strategy centered on the reductive amination of 1-Boc-7-bromo-2,3-dihydro-4(1H)-quinolinone. We delve into the causality behind experimental choices, provide step-by-step instructions, and include comprehensive characterization and data presentation to ensure reproducibility and scientific integrity.
Introduction and Synthetic Strategy
The 4-amino-tetrahydroquinoline core is of significant interest due to its prevalence in molecules with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] The target compound, protected with a tert-butyloxycarbonyl (Boc) group and featuring a bromine handle for further functionalization, serves as a versatile building block for library synthesis.
Our synthetic approach is a two-step sequence starting from the corresponding 4-ketone precursor, as illustrated below.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
The core of this synthesis is a reductive amination . This classic transformation is highly efficient for converting ketones into amines.
-
Step 1: Reductive Amination: The ketone is reacted with an ammonia source (ammonium acetate) to form an intermediate iminium ion in situ. This ion is then selectively reduced by sodium cyanoborohydride (NaBH₃CN) to yield the desired primary amine. NaBH₃CN is the reductant of choice here due to its mild nature and its preferential reactivity towards the protonated iminium intermediate over the starting ketone, which minimizes the formation of the corresponding 4-hydroxy byproduct.
-
Step 2: Salt Formation: The purified free amine is often an oil and can be unstable for long-term storage. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.
The Boc protecting group is critical. It serves to protect the quinoline nitrogen during synthesis and can be easily removed under acidic conditions.[4][5] Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
Materials and Equipment
Reagents
-
1-Boc-7-bromo-2,3-dihydro-4(1H)-quinolinone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (4M in 1,4-dioxane)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
-
Standard glassware for chromatography
Safety Precaution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Detailed Experimental Protocol
Part A: Reductive Amination
-
To a 250 mL round-bottom flask, add 1-Boc-7-bromo-2,3-dihydro-4(1H)-quinolinone (1.0 eq).
-
Add ammonium acetate (10.0 eq) followed by anhydrous methanol (approx. 0.1 M solution based on the ketone).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (Argon or N₂).
-
In a single portion, add sodium cyanoborohydride (1.5 eq). Causality Note: Adding the reducing agent after allowing the ketone and ammonia source to equilibrate favors the formation of the iminium ion, improving reaction efficiency.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The product spot should be more polar than the starting ketone and can be visualized with a potassium permanganate stain.
-
Work-up:
-
Once the reaction is complete, carefully quench by slowly adding water (~20 mL).
-
Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol.
-
Dilute the remaining aqueous residue with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted ammonium acetate and neutralizes the reaction mixture.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). Combine the fractions containing the pure product and concentrate in vacuo to yield 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline as a viscous oil or foam.
Part B: Hydrochloride Salt Formation
-
Dissolve the purified amine from Part A in a minimal amount of diethyl ether.
-
While stirring, slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise.
-
A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.
-
Dry the solid under high vacuum to afford the final product, this compound, as a stable white to off-white powder.
Quantitative Data and Characterization
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume (Example) | Moles (mmol) |
| 1-Boc-7-bromo-2,3-dihydro-4(1H)-quinolinone | 326.19 | 1.0 | 5.00 g | 15.33 |
| Ammonium Acetate | 77.08 | 10.0 | 11.82 g | 153.3 |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 1.44 g | 23.0 |
| 4M HCl in Dioxane | 36.46 | 1.1 | 4.2 mL | 16.86 |
| Product (Hydrochloride Salt) | 363.67 | - | Theoretical: 5.58 g | 15.33 |
Expected Characterization Data:
-
¹H NMR: Expect characteristic peaks for the Boc group (~1.5 ppm, 9H), the diastereotopic protons of the quinoline ring, and the aromatic protons. The formation of the amine will result in a new signal for the proton at the C4 position.
-
Mass Spec (ESI+): Calculated for C₁₄H₁₉BrN₂O₂ [M+H]⁺ (free amine): 327.07. Found: ~327.1.
-
Appearance: White to off-white crystalline solid.
Workflow and Process Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step laboratory workflow diagram.
Conclusion
This application note provides a reliable and thoroughly explained protocol for the synthesis of this compound. By employing a selective reductive amination strategy, the target compound can be obtained in good yield and high purity. The detailed procedural notes and justification for each step are intended to empower researchers to confidently reproduce this synthesis and utilize this versatile intermediate in their drug discovery programs.
References
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved January 19, 2026, from [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
The Versatile Building Block: A Guide to the Synthetic Applications of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid framework, coupled with the hydrogen bonding capabilities imparted by the nitrogen atom, allows for favorable interactions with a wide array of biological targets.[3] The strategic functionalization of the quinoline core opens up vast possibilities for drug discovery and development, leading to compounds with activities spanning from anticancer and antimalarial to anti-inflammatory and antiviral agents.[4]
This application note delves into the synthetic utility of a particularly valuable derivative: 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride . This building block is strategically designed for facile diversification. The bromo-substituent at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties. The Boc-protected amine at the 1-position ensures stability and allows for selective deprotection and subsequent functionalization. The primary amino group at the 4-position offers another site for modification, such as acylation or reductive amination, further expanding the accessible chemical space.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this building block, complete with detailed, field-proven protocols to empower your synthetic endeavors.
Key Synthetic Transformations and Protocols
The strategic placement of functional groups in this compound allows for a sequential and controlled diversification of the molecule. The bromine atom at the 7-position is the primary site for initial modifications via cross-coupling reactions, while the protected amino groups can be addressed in subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
The presence of the bromo-substituent on the aromatic ring makes this building block an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. This reaction couples the 7-bromoquinoline core with a wide range of commercially available or readily synthesized boronic acids and their derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is crucial. The ligand choice influences the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often preferred for their ability to stabilize the palladium center and promote high turnover numbers.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can impact the reaction rate and yield, with cesium carbonate often being more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reaction components. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. |
| 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline HCl | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd(OAc)₂ | 0.02 - 0.05 |
| SPhos | 0.04 - 0.10 |
| K₂CO₃ | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and SPhos (0.04-0.10 equiv.).
-
Add potassium carbonate (2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-amino-1-Boc-3,4-dihydro-2H-quinoline.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the quinoline core.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Ligands such as XPhos or RuPhos are often effective for C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Detailed Protocol: Buchwald-Hartwig Amination
| Reagent | Molar Equiv. |
| 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline HCl | 1.0 |
| Amine (Primary or Secondary) | 1.2 - 1.5 |
| Pd₂(dba)₃ | 0.01 - 0.02 |
| XPhos | 0.02 - 0.04 |
| NaOtBu | 1.5 - 2.0 |
| Toluene (anhydrous) | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and XPhos (0.02-0.04 equiv.).
-
Add sodium tert-butoxide (1.5-2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous toluene, followed by the amine (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C bond between the 7-bromoquinoline and a terminal alkyne.[1] This reaction is valuable for introducing linear, rigid alkynyl linkers, which can be further functionalized or used to probe binding pockets in biological targets.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a scavenger for the generated HBr.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.
Detailed Protocol: Sonogashira Coupling
| Reagent | Molar Equiv. |
| 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline HCl | 1.0 |
| Terminal Alkyne | 1.2 - 1.5 |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 |
| CuI | 0.04 - 0.10 |
| Et₃N | 2.0 - 3.0 |
| DMF (anhydrous) | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon).
-
Add anhydrous DMF, triethylamine (2.0-3.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Modifications of the Amino Groups
Following the functionalization at the C-7 position, the protecting groups on the nitrogen atoms can be selectively removed to allow for further derivatization.
The Boc group on the quinoline nitrogen is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Detailed Protocol: Boc Deprotection
| Reagent | Molar Equiv. |
| Boc-protected quinoline | 1.0 |
| Trifluoroacetic Acid (TFA) | 10 - 20 |
| Dichloromethane (DCM) | - |
Step-by-Step Methodology:
-
Dissolve the Boc-protected quinoline derivative (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (10-20 equiv.) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting TFA salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
The primary amino group at the 4-position can be functionalized through various reactions, including acylation and reductive amination.
a) Acylation:
Detailed Protocol: Acylation of the 4-Amino Group
| Reagent | Molar Equiv. |
| 4-Aminoquinoline derivative | 1.0 |
| Acyl chloride or Anhydride | 1.1 - 1.3 |
| Triethylamine or Pyridine | 1.5 - 2.0 |
| Dichloromethane (DCM) | - |
Step-by-Step Methodology:
-
Dissolve the 4-aminoquinoline derivative (1.0 equiv.) and triethylamine (1.5-2.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.1-1.3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
b) Reductive Amination:
Detailed Protocol: Reductive Amination of the 4-Amino Group
| Reagent | Molar Equiv. |
| 4-Aminoquinoline derivative | 1.0 |
| Aldehyde or Ketone | 1.1 - 1.5 |
| Sodium triacetoxyborohydride (STAB) | 1.5 - 2.0 |
| Dichloroethane (DCE) or Methanol | - |
| Acetic Acid (catalytic) | 0.1 |
Step-by-Step Methodology:
-
To a solution of the 4-aminoquinoline derivative (1.0 equiv.) and the aldehyde or ketone (1.1-1.5 equiv.) in dichloroethane or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise.
-
Continue stirring at room temperature for 4-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a highly versatile and strategically designed building block that provides a robust platform for the synthesis of diverse libraries of quinoline-based compounds. Its capacity for selective functionalization at multiple positions through reliable and well-established synthetic methodologies makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. The protocols detailed in this guide are intended to serve as a solid foundation for the creative and efficient application of this powerful synthetic intermediate.
References
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).
- Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. (n.d.).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
- Reductive Amination - Chemistry LibreTexts. (2023, January 22).
- Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, March 31).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Boc Deprotection of 4-amino-7-bromo-3,4-dihydro-2H-quinoline
Introduction: The Strategic Importance of 4-amino-7-bromo-3,4-dihydro-2H-quinoline in Medicinal Chemistry
The 4-amino-3,4-dihydro-2H-quinoline scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active agents. The specific analogue, 4-amino-7-bromo-3,4-dihydro-2H-quinoline, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through various cross-coupling reactions. This enables the synthesis of diverse compound libraries for screening against a wide array of therapeutic targets.[1][2][3][4] The temporary protection of the 4-amino group with a tert-butyloxycarbonyl (Boc) group is a common and often necessary strategy during multi-step syntheses to prevent unwanted side reactions.[5][][7] Consequently, the efficient and clean removal of the Boc protecting group is a critical step to unveil the free amine for subsequent transformations or to yield the final active pharmaceutical ingredient (API).
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-Boc deprotection of 4-amino-7-bromo-3,4-dihydro-2H-quinoline. It delves into the underlying chemical principles, offers validated protocols with explanations for experimental choices, and presents a comparative analysis of common deprotection methods.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is predominantly achieved under acidic conditions.[8][9][10] The stability of the Boc group to a wide range of non-acidic reagents makes it an excellent orthogonal protecting group in complex synthetic sequences.[8][] The acid-catalyzed deprotection mechanism proceeds through a well-established pathway:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][12][13] This initial step activates the Boc group for subsequent cleavage.
-
Fragmentation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[9] It is crucial to perform this reaction in a well-ventilated fume hood to ensure the safe dissipation of the evolved CO₂.
-
Final State: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form the corresponding ammonium salt.[9][13]
The tert-butyl cation generated during the reaction can potentially lead to side reactions through alkylation of nucleophilic residues. The use of scavengers, such as anisole or thioanisole, can mitigate these unwanted side reactions, although for this particular substrate, such measures are not typically necessary.[14]
Experimental Protocols
This section details two robust and widely used protocols for the N-Boc deprotection of 4-amino-7-bromo-3,4-dihydro-2H-quinoline. The choice between these methods often depends on the scale of the reaction, the desired salt form of the final product, and the compatibility with downstream processing.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally high-yielding method for Boc deprotection. TFA is a strong acid that cleaves the Boc group efficiently at room temperature.[15][16]
Materials:
-
N-Boc-4-amino-7-bromo-3,4-dihydro-2H-quinoline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-Boc-4-amino-7-bromo-3,4-dihydro-2H-quinoline (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add TFA (5-10 eq). A common practice is to use a 1:1 mixture of DCM and TFA.[16][17] The reaction is typically exothermic; for larger scale reactions, consider adding the TFA dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18][19] The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting material. A ninhydrin stain can be used to visualize the primary amine product.[18] The reaction is generally complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[16][20]
-
To obtain the free amine, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the effervescence ceases, ensuring the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the 4-amino-7-bromo-3,4-dihydro-2H-quinoline as a free base.
-
-
Product Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and provides the product as a hydrochloride salt, which can be advantageous for purification by crystallization and for long-term storage due to its increased stability.[21][22]
Materials:
-
N-Boc-4-amino-7-bromo-3,4-dihydro-2H-quinoline
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-4-amino-7-bromo-3,4-dihydro-2H-quinoline (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotection is typically rapid, and the hydrochloride salt of the product often precipitates out of the solution.[12] The reaction is usually complete within 30 minutes to 2 hours.[21][22] Monitor by TLC or HPLC to confirm the consumption of the starting material.
-
Isolation:
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether to remove any residual starting material and byproducts.
-
Dry the solid under vacuum to obtain 4-amino-7-bromo-3,4-dihydro-2H-quinoline hydrochloride.
-
-
Product Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt can be converted to the free base by partitioning between an organic solvent (e.g., DCM or ethyl acetate) and an aqueous base (e.g., NaHCO₃ or NaOH).
Visualization of the Deprotection Workflow
Caption: Workflow for N-Boc Deprotection.
Comparative Analysis of Deprotection Methods
| Parameter | TFA in DCM | 4 M HCl in Dioxane |
| Reagent Handling | TFA is highly corrosive and volatile. Requires careful handling in a fume hood.[23][24][25][26][27] | 4 M HCl in dioxane is also corrosive and moisture-sensitive.[28] |
| Reaction Time | Typically 1-4 hours. | Generally faster, often 30 minutes to 2 hours.[21][22] |
| Work-up | Requires an aqueous basic wash to isolate the free amine.[18][29] | Simple filtration to isolate the hydrochloride salt. |
| Product Form | Yields the free amine. | Yields the hydrochloride salt. |
| Scalability | Readily scalable, but large volumes of TFA can be problematic to handle and remove. | Also scalable, precipitation can be an advantage for large-scale isolation. |
| Cost | TFA is generally more expensive than HCl. | More cost-effective. |
| Substrate Scope | Broadly applicable for many Boc-protected amines.[20] | Very effective, particularly for substrates that form crystalline salts.[14] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (mild heating to 40-50 °C may be beneficial), or the equivalents of acid. Ensure that the starting material is fully dissolved and that the reagents are of good quality and anhydrous where specified.
-
Side Reactions: The brominated quinoline ring is generally stable under these acidic conditions.[30][31][32][33][34] However, for substrates with other acid-labile functional groups, careful selection of the deprotection conditions is crucial. The choice between TFA and HCl can sometimes influence the outcome with sensitive substrates.
-
Product Isolation: If the free amine is oily or difficult to handle, conversion to a hydrochloride or other salt can facilitate purification and handling. Conversely, if the hydrochloride salt is hygroscopic or has poor solubility in subsequent reaction solvents, conversion to the free base may be necessary.
-
Safety Precautions: Both TFA and concentrated HCl solutions are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[23][24][25][26][27]
Conclusion
The N-Boc deprotection of 4-amino-7-bromo-3,4-dihydro-2H-quinoline is a critical transformation in the synthesis of novel chemical entities for drug discovery. Both trifluoroacetic acid in dichloromethane and hydrochloric acid in 1,4-dioxane are highly effective and reliable methods for this purpose. The choice of protocol will be guided by the specific requirements of the synthetic route, including the desired salt form of the product, the scale of the reaction, and downstream processing considerations. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently perform this essential deprotection step.
References
- Current time information in Pasuruan, ID. Google.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. PubMed.
- Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions - Benchchem. BenchChem.
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem. BenchChem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. University of Arizona.
- Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. Scribd.
- Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. BenchChem.
- Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. PubMed.
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. YouTube.
- SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Specific solvent issues with BOC deprotection. WordPress.
- How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. ResearchGate.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. ResearchGate.
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. BOC Sciences.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. BOC Sciences.
- Protecting Groups in Peptide Synthesis | Biosynth. Biosynth.
- Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. R&D World.
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. BenchChem.
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. National Institutes of Health.
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - UCSF. UCSF DeRisi Lab.
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. National Institutes of Health.
- TRIFLUOROACETIC ACID - AmericanBio. AmericanBio.
- Trifluoroacetic Acid Material Safety Data Sheet (MSDS) | Fisher Scientific. Fisher Scientific.
- How to confirm BOC deprotection by TFA ? | ResearchGate. ResearchGate.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Trifluoroacetic acid - SAFETY DATA SHEET.
- Safety Data Sheet LCMS Grade Trifluoroacetic Acid - COVACHEM, LLC. COVACHEM.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. National Institutes of Health.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Frontiers.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. ResearchGate.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar.
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC - NIH. National Institutes of Health.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. ACS Publications.
- (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. ResearchGate.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. National Institutes of Health.
- The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate.
- ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. ResearchGate.
Sources
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rdworldonline.com [rdworldonline.com]
- 21. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. experts.arizona.edu [experts.arizona.edu]
- 23. americanbio.com [americanbio.com]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. tcichemicals.com [tcichemicals.com]
- 26. fishersci.com [fishersci.com]
- 27. covachem.com [covachem.com]
- 28. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 29. researchgate.net [researchgate.net]
- 30. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. semanticscholar.org [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-Bromo-3,4-dihydro-2H-quinolines
Introduction: The Strategic Importance of the 7-Aryl-3,4-dihydro-2H-quinoline Scaffold
The 3,4-dihydro-2H-quinoline, also known as 1,2,3,4-tetrahydroquinoline, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its rigid, partially saturated structure is a key feature in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, and antibacterial properties. The strategic functionalization of this core structure is paramount for the development of novel therapeutics with enhanced potency and selectivity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of boronic acid reagents make it an indispensable tool in modern organic synthesis.[2][3]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 7-bromo-3,4-dihydro-2H-quinolines with various aryl and heteroaryl boronic acids. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a foundational understanding of the critical parameters governing this transformation, enabling researchers to troubleshoot and adapt these methods for their specific molecular targets.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-3,4-dihydro-2H-quinoline, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired 7-aryl-3,4-dihydro-2H-quinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure using PdCl₂(PPh₃)₂
This protocol is adapted from successful couplings of the analogous 6-bromo-1,2,3,4-tetrahydroquinoline. [1] Materials:
-
7-bromo-3,4-dihydro-2H-quinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-3,4-dihydro-2H-quinoline, the arylboronic acid, and PdCl₂(PPh₃)₂.
-
Add sodium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydro-2H-quinoline.
Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand
For less reactive arylboronic acids or for achieving higher yields, a more active catalyst system may be required.
Materials:
-
7-bromo-3,4-dihydro-2H-quinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (5:1 v/v), degassed
Procedure:
-
In a glovebox or under a positive flow of argon, add 7-bromo-3,4-dihydro-2H-quinoline, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vial.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat to 110 °C with stirring for 4-12 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Scope of the Reaction: Representative Examples
The following table summarizes expected yields for the Suzuki-Miyaura coupling of 7-bromo-3,4-dihydro-2H-quinolines with a variety of arylboronic acids, based on data from analogous systems. [1][5]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 7-Phenyl-3,4-dihydro-2H-quinoline | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 82 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3,4-dihydro-2H-quinoline | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 85 |
| 3 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-3,4-dihydro-2H-quinoline | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 80 |
| 4 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-3,4-dihydro-2H-quinoline | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 78 |
| 5 | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-3,4-dihydro-2H-quinoline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 75 |
| 6 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)-3,4-dihydro-2H-quinoline | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 72 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Poor quality boronic acid (protodeboronation). | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure thorough degassing of all solvents.3. Use freshly purchased or purified boronic acid, or consider using a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Rigorously exclude oxygen from the reaction mixture by maintaining a positive pressure of inert gas. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation. | Use a stronger base (e.g., K₃PO₄) or a less protic solvent system. Consider using a boronic ester. |
| Dehalogenation of Starting Material | Reductive cleavage of the C-Br bond. | This can sometimes be promoted by certain ligands or impurities. Try a different catalyst system or ensure high purity of all reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 7-aryl-3,4-dihydro-2H-quinolines. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can efficiently access a diverse range of these valuable scaffolds. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. Available at: [Link]
-
Li, G. Y. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 41(9), 1567-1569. Available at: [Link]
-
Stief, L., & Speicher, A. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 213-220. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(7), 4647-4659. Available at: [Link]
-
Yang, Z., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(23), 7809. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Sources
Application Notes and Protocols: High-Throughput Parallel Synthesis of Substituted Dihydroquinoline Libraries Utilizing a Versatile Bifunctional Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). This document provides a comprehensive guide to the utilization of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride , a versatile scaffold amenable to orthogonal derivatization, in the high-throughput synthesis of novel dihydroquinoline libraries. We will delve into the strategic considerations, detailed experimental protocols, and purification strategies that underpin the successful application of this building block in medicinal chemistry campaigns.
Introduction: The Strategic Advantage of the 4-Amino-7-bromo-dihydroquinoline Scaffold
The 3,4-dihydro-2H-quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The subject of this guide, this compound, offers two distinct points of diversification, making it an ideal starting point for the construction of combinatorial libraries.
The strategic utility of this scaffold lies in its orthogonal reactivity:
-
The 4-Amino Group: This primary amine serves as a handle for the introduction of a wide variety of substituents via amide bond formation . This allows for the exploration of interactions within the binding pockets of biological targets.
-
The 7-Bromo Position: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the introduction of aryl, heteroaryl, and other functionalities, expanding the chemical diversity of the library in a different vector.[4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the quinoline nitrogen ensures the stability of the dihydroquinoline ring and prevents unwanted side reactions during the initial coupling steps. It can be readily removed under acidic conditions to allow for further derivatization at the N1 position if desired.
This dual functionality allows for a "two-dimensional" library synthesis approach, where variations at both the 4- and 7-positions can be explored systematically.
Workflow for Parallel Library Synthesis
The overall strategy involves a two-step diversification of the core scaffold in a parallel format. This workflow is designed for efficiency and compatibility with high-throughput purification techniques.
Caption: Workflow for the parallel synthesis of a dihydroquinoline library.
Experimental Protocols
The following protocols are provided as a robust starting point and can be optimized based on the specific building blocks used. All reactions should be performed in an inert atmosphere (e.g., nitrogen or argon) in appropriately sized reaction vessels compatible with parallel synthesis equipment (e.g., Radleys Carousel, Biotage V-10).
Protocol 1: Parallel Amide Coupling at the 4-Amino Position
This protocol describes the acylation of the 4-amino group with a diverse set of carboxylic acids. The choice of coupling reagent is critical to ensure high conversion and minimize side reactions. Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent in medicinal chemistry.[5]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare a 0.24 M solution of a diverse library of carboxylic acids in anhydrous DMF in individual vials.
-
Prepare a 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
-
Reaction Setup (per well/reaction tube):
-
To each reaction vessel, add 500 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
Add 250 µL of the DIPEA stock solution (0.125 mmol, 1.25 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Add 500 µL of the respective carboxylic acid stock solution (0.12 mmol, 1.2 eq).
-
Initiate the reaction by adding 500 µL of the HATU stock solution (0.12 mmol, 1.2 eq).
-
-
Reaction Conditions:
-
Seal the reaction vessels and shake at room temperature for 16 hours.
-
-
Work-up (Quench and Extraction):
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with 2 x 2 mL of ethyl acetate.
-
Combine the organic layers and wash with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude intermediate library of 4-amido-1-Boc-7-bromo-3,4-dihydro-2H-quinolines can be carried forward to the next step without further purification, assuming high conversion.
Table 1: Reagent Stoichiometry for Parallel Amide Coupling
| Reagent | Concentration | Volume (µL) | Moles (mmol) | Equivalents |
| Scaffold Stock | 0.2 M | 500 | 0.1 | 1.0 |
| Carboxylic Acid Stock | 0.24 M | 500 | 0.12 | 1.2 |
| DIPEA Stock | 0.5 M | 250 | 0.125 | 1.25 |
| HATU Stock | 0.24 M | 500 | 0.12 | 1.2 |
Protocol 2: Parallel Suzuki-Miyaura Coupling at the 7-Bromo Position
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 7-bromo position with a library of boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields across a diverse range of substrates.[3][6]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve the crude 4-amido-1-Boc-7-bromo-3,4-dihydro-2H-quinoline from the previous step in a 4:1 mixture of 1,4-dioxane and water to a final concentration of 0.1 M.
-
Prepare a 0.15 M solution of a diverse library of boronic acids in 1,4-dioxane.
-
Prepare a 1.0 M aqueous solution of potassium carbonate (K₂CO₃).
-
-
Reaction Setup (per well/reaction tube):
-
To each reaction vessel containing the dissolved bromo-dihydroquinoline (0.1 mmol, 1.0 eq), add the corresponding boronic acid solution (1.0 mL, 0.15 mmol, 1.5 eq).
-
Add 300 µL of the 1.0 M K₂CO₃ solution (0.3 mmol, 3.0 eq).
-
To each vessel, add a pre-weighed catalyst/ligand mixture of Pd(dppf)Cl₂ (0.005 mmol, 5 mol%).
-
-
Reaction Conditions:
-
Seal the reaction vessels and heat to 90 °C with stirring for 12 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of ethyl acetate and 2 mL of water.
-
Separate the layers and extract the aqueous layer with an additional 2 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude final library of 4-amido-1-Boc-7-aryl-3,4-dihydro-2H-quinolines is now ready for high-throughput purification.
Caption: Reaction scheme for the two-step parallel synthesis.
High-Throughput Purification and Characterization
The success of a parallel synthesis campaign is heavily reliant on efficient purification and characterization of the final compounds. For libraries of the size generated by these protocols, automated high-throughput purification is essential.[7][8][9]
4.1. Purification:
-
Method: Mass-directed preparative High-Performance Liquid Chromatography (HPLC-MS) is the method of choice. This technique allows for the isolation of the target compound based on its mass-to-charge ratio, even in complex crude mixtures.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is used.
-
Detection: UV detection (e.g., at 254 nm) and mass spectrometry (electrospray ionization, ESI).
-
4.2. Characterization:
-
Purity Analysis: Each purified compound should be analyzed by analytical HPLC-MS or UPLC-MS to determine its purity. A purity level of >95% is typically required for biological screening.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products. For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure and regiochemistry of the coupled products.
Table 2: Representative Characterization Data for a Library Member
| Compound ID | R Group (from R-COOH) | Ar Group (from Ar-B(OH)₂) | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (%) |
| LIB-001 | Acetyl | Phenyl | 409.2178 | 409.2175 | >98 |
| LIB-002 | Isobutyryl | 4-Methoxyphenyl | 467.2597 | 467.2593 | >97 |
| LIB-003 | Benzoyl | 3-Pyridyl | 484.2287 | 484.2281 | >96 |
Conclusion: Enabling Rapid SAR Exploration
The use of this compound in a systematic parallel synthesis workflow provides a powerful platform for the rapid generation of diverse compound libraries. The orthogonal reactivity of the 4-amino and 7-bromo positions allows for a comprehensive exploration of the chemical space around the dihydroquinoline scaffold. By employing robust and optimized protocols for amide coupling and Suzuki-Miyaura reactions, coupled with high-throughput purification techniques, researchers can efficiently generate high-quality compound libraries for biological screening, thereby accelerating the hit-to-lead optimization process in drug discovery programs.[10]
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
-
Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science, 13(3), 265–271. [Link]
-
Sharma, P. C., Jain, A., Jain, S., Pahwa, R., & Yar, M. S. (2010). Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 577-589. [Link]
-
Kyranos, J. N., & Hogan, J. C. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
-
Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(11), 127157. [Link]
-
A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2003). Current Medicinal Chemistry, 10(19), 2033-2055. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(21), 6685. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2011). Journal of Organic Chemistry, 76(16), 6586–6594. [Link]
-
Combinatorial library screening of quinadoline B derivatives against SARS-CoV-2 RNA-dependent RNA polymerase. (2021). ChemRxiv. [Link]
-
Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. (n.d.). ResearchGate. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (89), 51742. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters, 55(43), 5894-5897. [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 645-650. [Link]
-
I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies. (2020). Scientific Reports, 10(1), 11846. [Link]
-
Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. (2022). ACS Omega, 7(51), 48135–48147. [Link]
-
4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. (2016). Organic & Biomolecular Chemistry, 14(7), 2295-2303. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 4-amino-3,4-dihydro-2H-quinoline Enantiomers
Abstract
This technical guide provides a comprehensive framework for the enantioselective separation of 4-amino-3,4-dihydro-2H-quinoline, a critical chiral building block in pharmaceutical development. Due to the distinct pharmacological profiles often exhibited by individual enantiomers, their accurate separation and quantification are paramount.[1] This document details robust methodologies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). We will explore the underlying principles of chiral recognition, present a systematic approach to method development, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Dihydroquinolines
The 4-amino-3,4-dihydro-2H-quinoline scaffold contains a stereogenic center at the C4 position, giving rise to two non-superimposable mirror images, or enantiomers ((R) and (S)). In drug discovery, these enantiomers can have vastly different efficacy, metabolism, and toxicity profiles.[1] The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the regulatory and ethical necessity of developing stereospecific analytical methods.[2]
The challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment. Chiral chromatography provides a powerful solution by creating a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase, enabling their differential retention and separation.[1]
Principle of Enantioseparation on Polysaccharide CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most versatile and successful for resolving a wide range of chiral compounds, including amino-heterocycles.[3][4] Their success stems from a complex combination of intermolecular interactions that contribute to chiral recognition.
The chiral recognition mechanism is often described by the "three-point interaction model," which posits that at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[4][5] For 4-amino-3,4-dihydro-2H-quinoline, these interactions with a polysaccharide CSP (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) can include:
-
Hydrogen Bonding: The primary amine (-NH₂) and the secondary amine within the quinoline ring are potent hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.
-
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with the electron-rich phenyl groups of the CSP.[6]
-
Steric Interactions/Inclusion: The analyte fits into chiral grooves or cavities on the helical structure of the polysaccharide polymer.[5][7] The specific spatial arrangement of the amino group determines how favorably each enantiomer can fit and interact, leading to differences in retention time.
The basic nature of the primary amine is a critical factor. To prevent peak tailing and ensure good chromatography, it is often necessary to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[1][8] This suppresses the interaction of the basic analyte with residual acidic silanols on the silica support.
Systematic Method Development Workflow
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[8] A systematic screening strategy using multiple columns and mobile phases is the most effective path to success.[9][10]
Below is a logical workflow for developing a robust chiral separation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Scale-up Synthesis of Substituted 3,4-Dihydro-2H-Quinolines
Introduction: The Significance of 3,4-Dihydro-2H-Quinolines
The 3,4-dihydro-2H-quinoline core is a privileged scaffold in medicinal chemistry and materials science. These N-heterocyclic compounds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence in bioactive natural products and synthetic drugs underscores their importance in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The growing demand for these compounds necessitates robust and scalable synthetic methods to transition from laboratory-scale discovery to industrial-scale production.
This guide provides a comprehensive overview of scalable synthetic strategies for substituted 3,4-dihydro-2H-quinolines, focusing on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer solutions to common scale-up challenges.
Navigating the Synthetic Landscape: From Benchtop to Production
The synthesis of 3,4-dihydro-2H-quinolines and their fully saturated counterparts, 1,2,3,4-tetrahydroquinolines, typically involves the reduction of the corresponding quinoline precursors. While numerous methods exist for this transformation, not all are amenable to large-scale synthesis. Key considerations for scale-up include reaction efficiency, catalyst cost and availability, safety of reagents and reaction conditions, and the ease of product purification.
Common Synthetic Routes and Their Scalability
Several synthetic strategies have been developed for the preparation of dihydroquinolines, each with its own set of advantages and limitations for industrial application. Traditional methods like the Skraup, Doebner–von Miller, and Friedländer syntheses are effective for generating the initial quinoline scaffold, but can require harsh conditions and may not be ideal for large-scale operations due to safety and environmental concerns.[1][2]
More contemporary and scalable approaches focus on the efficient reduction of readily available quinoline derivatives. These can be broadly categorized into:
-
Catalytic Hydrogenation: Employing transition metal catalysts such as palladium, platinum, or nickel with molecular hydrogen. This is a well-established and often highly efficient method.
-
Transfer Hydrogenation: Utilizing a hydrogen donor molecule, such as formic acid, Hantzsch esters, or isopropanol, in the presence of a suitable catalyst. This method can offer milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.[3][4]
-
Electrocatalytic Hydrogenation: A greener approach that uses water as a hydrogen source, driven by an electric current.[5]
The choice of method is often dictated by the specific substitution pattern of the quinoline, the desired scale of the reaction, and the available equipment and resources.
Core Protocols for Scalable Synthesis
The following protocols are designed to be robust and scalable, with explanations for key experimental choices to ensure successful implementation.
Protocol 1: Palladium-Catalyzed Transfer Hydrogenation
This protocol describes a reliable method for the synthesis of 3,4-dihydro-2H-quinolines using a palladium catalyst and a hydrogen donor. This approach is often favored for its mild conditions and operational simplicity.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Transfer Hydrogenation.
Step-by-Step Protocol:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (Nitrogen or Argon), charge the substituted quinoline (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or toluene). The solvent volume should be sufficient to ensure good stirring, typically 5-10 mL per gram of substrate.
-
Reagent Addition: Add the hydrogen donor, such as ammonium formate (5.0-10.0 eq) or a Hantzsch ester (1.1-1.5 eq).[4] The choice and amount of hydrogen donor can significantly impact reaction rate and yield.
-
Catalyst Introduction: Carefully add the palladium catalyst, typically 5-10% Pd on carbon (0.01-0.05 eq). The catalyst loading should be optimized for the specific substrate and scale.
-
Reaction Execution: Heat the reaction mixture to a temperature that allows for a controlled reaction rate, typically between 60-100 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system or by column chromatography.[6]
Causality Behind Choices:
-
Inert Atmosphere: Prevents potential oxidation of the product and deactivation of the catalyst.
-
Hydrogen Donor: Ammonium formate is a common choice due to its low cost and ease of handling. Hantzsch esters can offer milder conditions but are more expensive.[4][7]
-
Catalyst Filtration: Celite is used to ensure the complete removal of the fine palladium on carbon particles, which can be pyrophoric when dry.
Protocol 2: Raney Nickel-Catalyzed Hydrogenation
For large-scale production, catalytic hydrogenation with Raney Nickel offers a cost-effective alternative to precious metal catalysts. This method, however, requires careful handling of the pyrophoric catalyst and the use of a high-pressure reactor.
Workflow Diagram:
Caption: Workflow for Raney Nickel-Catalyzed Hydrogenation.
Step-by-Step Protocol:
-
Reactor Charging: In a high-pressure autoclave, charge the substituted quinoline (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney Nickel (typically 5-20% by weight of the substrate) as a slurry in the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi). Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel. The filter cake should be kept wet with solvent to prevent ignition.
-
Purification: Concentrate the filtrate and purify the crude product as described in Protocol 1.
Causality Behind Choices:
-
Raney Nickel: A highly active and cost-effective catalyst for hydrogenation.[8]
-
High-Pressure Reactor: Necessary to achieve the required hydrogen concentration for the reaction to proceed efficiently.
-
Inert Handling of Catalyst: Essential to prevent the pyrophoric Raney Nickel from igniting upon exposure to air.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the scalable synthesis of substituted 3,4-dihydro-2H-quinolines.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Reference |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Ethanol | 80 | Atmospheric | 85-95 | [4] |
| Catalytic Hydrogenation | Raney Ni | H₂ | Methanol | 50-100 | 100-500 | 90-99 | [8] |
| Electrocatalytic | Co-F | H₂O | Not specified | Ambient | Atmospheric | up to 94 | [5] |
Troubleshooting Common Scale-Up Issues
Transitioning from a laboratory to a production scale can present several challenges.[9][10]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Decreased Yield | - Inefficient mixing- Poor heat transfer- Catalyst deactivation | - Use a more powerful mechanical stirrer.- Optimize heating and cooling protocols.- Ensure high-purity reagents and solvents. |
| Impurity Profile Change | - Longer reaction times- Localized overheating | - Implement in-process controls (IPCs) to monitor impurity formation.- Optimize reagent addition rates. |
| Difficult Product Isolation | - Different crystallization kinetics at scale- Emulsion formation during work-up | - Develop a robust crystallization protocol.- Adjust pH or use a different solvent system for extraction. |
Safety Considerations for Scale-Up
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure proper ventilation and use intrinsically safe equipment.
-
Pyrophoric Catalysts: Handle catalysts like Raney Nickel and dry Palladium on carbon under an inert atmosphere.
-
Exothermic Reactions: Monitor the reaction temperature closely and have an effective cooling system in place to control any exotherms.
-
Solvent Safety: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area when handling organic solvents.
Conclusion
The successful scale-up synthesis of substituted 3,4-dihydro-2H-quinolines hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and a proactive approach to safety. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to navigate the complexities of large-scale production and contribute to the advancement of medicinal chemistry and materials science.
References
-
Luo, R., Wang, S., Liang, Y., Liao, J., & Ouyang, L. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 48, 17700-17705. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
-
Li, G., Liu, H., Lv, G., Wang, Y., Fu, Q., & Tang, Z. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 17(17), 4125–4127. [Link]
-
ResearchGate. (n.d.). Development of quinoline hydrogenation catalysts Timeline of the.... [Link]
-
Zhang, Y., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-9. [Link]
-
PubMed. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. [Link]
-
ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. [Link]
-
Wang, D., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(17), 2263-2265. [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
Royal Society of Chemistry. (2021). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. [Link]
-
ACS Publications. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. [Link]
-
Bio-Link. (n.d.). Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough. [Link]
-
MDPI. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]
-
ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. [Link]
-
National Institutes of Health. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]
-
ResearchGate. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
-
Reddit. (n.d.). Purification of Quinoline-3,4-diones. [Link]
-
National Institutes of Health. (2023). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link [biolink.com]
- 7. Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring at the 7-Position
I. Introduction: The Quinoline Scaffold and the Significance of C7-Functionalization
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules, enhancing their efficacy, selectivity, and safety.[3][4][5]
While various positions on the quinoline ring have been targeted for modification, the 7-position presents a unique synthetic challenge and a significant opportunity. Its functionalization can profoundly influence the molecule's electronic properties and steric profile, leading to novel drug candidates with improved bioactivity.[6] However, the inherent electronic and steric nature of the quinoline ring makes direct and selective functionalization at the C7 position a non-trivial task.[4][7][8] This guide provides an in-depth overview of the prevailing strategies and detailed protocols for achieving this challenging transformation.
II. The Challenge of C7-Selectivity: An Electronic and Steric Perspective
The regioselectivity of reactions on the quinoline ring is governed by the interplay of electronic effects from the nitrogen atom and the fused benzene ring.
-
Electrophilic Substitution: In acidic media, the quinoline nitrogen is protonated, deactivating the entire ring system towards electrophilic attack. Substitution, when it does occur under harsh conditions, is directed to the benzene ring, primarily at the C5 and C8 positions, which are electronically analogous to the alpha-positions of naphthalene.[9] The C7 position is less reactive.
-
Nucleophilic Substitution: The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[10]
-
C-H Functionalization: From a C-H activation perspective, the C8 position is often favored due to the ability of the nitrogen atom to act as a directing group, forming a stable five-membered metallacycle intermediate with a transition metal catalyst.[5][11][12] The C7-H bond is more remote and geometrically challenging for such chelation-assisted activation.[4][7][8]
These factors collectively render the C7-position "geometrically and electronically disfavored" for many standard transformations, necessitating the development of specialized synthetic methodologies.[4][7][8]
III. Strategic Approaches to Quinoline C7-Functionalization
Several strategies have been developed to overcome the inherent challenges of C7-functionalization. These can be broadly categorized into two main approaches: the functionalization of pre-functionalized quinolines and the more recent and atom-economical direct C-H functionalization.
A. Metal-Catalyzed Cross-Coupling of 7-Haloquinolines
A well-established route to 7-substituted quinolines involves the use of a 7-haloquinoline (typically 7-bromo- or 7-iodoquinoline) as a synthetic handle for transition metal-catalyzed cross-coupling reactions. This two-step approach first requires the synthesis of the 7-haloquinoline, which can then be elaborated into a variety of derivatives.
Commonly employed cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, alkylaryls).[6]
-
Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[6]
-
Ullmann Condensation: Copper-catalyzed reaction with phenols or amines to form diaryl ethers or amines.[6]
While reliable, this approach is not the most atom-economical as it requires pre-functionalization and generates stoichiometric amounts of byproducts.
B. Direct C-H Functionalization: The Modern Paradigm
Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying complex organic molecules, as it avoids the need for pre-functionalization.[1][13] For the challenging C7-position of quinoline, these methods often rely on sophisticated catalytic systems and directing group strategies.
1. Directing Group-Assisted C-H Functionalization
The use of a directing group (DG), covalently attached to the quinoline scaffold, can steer a metal catalyst to a specific C-H bond. While C8-functionalization is more common due to the proximity of the nitrogen atom, clever placement of directing groups can enable functionalization at more remote positions, including C7. For instance, a directing group at the C8 position can facilitate olefination at the C7 position.[13][14]
Caption: General workflow for directing group-assisted C7-H functionalization.
2. Traceless Directing Group Strategy: A Breakthrough for C7-Selectivity
A significant recent development is the use of a "traceless" directing group. This innovative approach involves a directing group that facilitates the desired C-H functionalization and is then automatically cleaved in the same reaction pot, leaving the quinoline ring in its neutral, unmodified form.
A copper-catalyzed formal C-H arylation and alkenylation at the C7 position has been reported using an in-situ generated N-acyl directing group.[4][7][8] This strategy demonstrates exclusive C7-selectivity, a broad substrate scope, and operational simplicity, making it a highly attractive method for accessing C7-functionalized quinolines.[4][7][8] The key to this transformation is the unique ring-size-induced in situ removal of the N-acyl directing group.[4][7][8]
IV. Application Notes and Protocols
This section provides a representative protocol for the C7-arylation of quinoline using the traceless directing group strategy, as well as a comparative table of different functionalization methods.
Protocol: Copper-Catalyzed C7-Arylation of Quinoline via a Traceless Directing Strategy
This protocol is adapted from the work of Lou and coworkers.[4][7][8] It describes a formal C-H arylation of quinolines at the C7 position with diaryliodonium triflates.
Materials:
-
Quinoline substrate (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
Copper(I) catalyst (e.g., CuI, 10 mol%)
-
Ligand (if required by the specific procedure)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Caption: Step-by-step workflow for the copper-catalyzed C7-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the quinoline substrate (0.2 mmol, 1.0 equiv), the diaryliodonium triflate (0.24 mmol, 1.2 equiv), the copper(I) catalyst (0.02 mmol, 10 mol%), and the base (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL of 1,4-dioxane) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the specified temperature (e.g., 100-120 °C) and stir for the designated time (typically a few hours).[4][7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure C7-functionalized quinoline.
Trustworthiness and Self-Validation:
-
Characterization: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Control Experiments: To validate the role of the catalyst, a control experiment without the copper catalyst should be performed; no significant product formation is expected.
-
Regioselectivity Check: The regioselectivity of the functionalization should be unambiguously confirmed, typically through 2D NMR techniques like NOESY or by comparison with authenticated samples if available.
Comparative Summary of C7-Functionalization Methods
| Method | Catalyst/Reagent | Coupling Partner | Key Features | Limitations | Reference(s) |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/alkyl boronic acids | High functional group tolerance; commercially available reagents. | Requires pre-functionalization to 7-haloquinoline. | [6] |
| Negishi Coupling | Pd or Ni catalyst | Organozinc reagents | Good for alkyl-aryl coupling; mild conditions. | Requires pre-functionalization; organozinc reagents can be sensitive. | [6] |
| Ullmann Condensation | Cu catalyst | Phenols, amines, alcohols | Forms C-O and C-N bonds. | Requires pre-functionalization; can require high temperatures. | [6] |
| Direct C-H Olefination | Rh catalyst with directing group | Alkenes (e.g., acrylates) | Atom-economical; direct C-H bond usage. | Requires directing group installation and removal; regioselectivity can be an issue. | [13][14] |
| Direct C-H Arylation (Traceless DG) | Cu catalyst | Diaryliodonium triflates | Exclusive C7-selectivity; traceless directing group; broad scope. | Requires specific iodonium salt reagents. | [4][7][8] |
V. Conclusion
The functionalization of the 7-position of the quinoline ring, while challenging, is a critical endeavor for the advancement of medicinal chemistry and materials science. The evolution from classical cross-coupling of pre-functionalized substrates to modern, direct C-H activation strategies has opened new avenues for the synthesis of novel quinoline derivatives. The recent development of a traceless directing group strategy for selective C7-arylation and alkenylation represents a paradigm shift, offering an efficient, selective, and practical solution to this long-standing synthetic problem.[4][7][8] By understanding the principles behind these methodologies and carefully executing the provided protocols, researchers can effectively access a wide array of C7-substituted quinolines for various applications.
VI. References
-
Zhou, K., et al. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 64(45), e202514319. [Link]
-
Zhou, K., et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline. [Link]
-
ResearchGate. (n.d.). C7 (and related)-selective C–H olefination reactions of quinoline and.... [Link]
-
Gulea, M., & Retailleau, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Sharma, V., Kumar, P., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(34), 17753-17773. [Link]
-
Rico, A. I., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Medicinal Chemistry Letters, 3(6), 465-470. [Link]
-
Gensch, T., et al. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 6(8), 4958-4966. [Link]
-
Gupta, S. S., Kumar, R., & Sharma, U. (2018). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. Scientific Reports, 8(1), 1-9. [Link]
-
Gulea, M., & Retailleau, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Unacademy. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Wang, L., et al. (2014). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Organic Letters, 16(1), 232-235. [Link]
-
Singh, V., & Singh, J. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Larionov, O. V. (2013). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in Heterocyclic Chemistry, 33, 159-199. [Link]
-
ResearchGate. (n.d.). Remote halogenation of quinoline at C5 and/or C7-position. [Link]
-
Gulea, M., & Retailleau, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Singh, V., & Singh, J. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
-
CUTM Courseware. (n.d.). Quinoline – Molecular Formula – C9H7N. [Link]
-
Sharma, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Philosophy and Strategic Advantage of Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more nuanced exploration of chemical space using small, low-molecular-weight compounds known as "fragments".[1][3][4] This approach is predicated on a simple yet profound principle: smaller, less complex molecules have a higher probability of forming favorable, high-quality interactions with a target protein, as they can more readily fit into small pockets and explore a wider range of chemical space for a given library size.[5][6][7]
This guide provides a comprehensive overview of the FBDD workflow, from the foundational principles of fragment library design to the detailed protocols for primary screening, hit validation, and strategies for the critical fragment-to-lead optimization phase.
Part 1: The Foundation - Designing a High-Quality Fragment Library
The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. A well-designed library is not merely a collection of small molecules; it is a carefully curated toolkit for probing the binding landscape of a target protein.
Core Principles of Fragment Library Design:
-
The "Rule of Three": A widely adopted guideline for fragment selection is the "Rule of Three," which suggests fragments should have a molecular weight ≤ 300 Da, a calculated logP (cLogP) ≤ 3, and no more than 3 hydrogen bond donors and acceptors.[6][14][15] This rule helps to ensure that fragments are small, relatively simple, and possess favorable solubility characteristics.
-
Chemical Diversity and Complexity: A good fragment library should sample a broad swath of chemical space.[5][6] This means incorporating a wide variety of pharmacophores and three-dimensional shapes. The goal is to maximize the chances of finding a fragment that complements a binding pocket on the target protein.
-
Solubility and Stability: Fragments must be soluble at the high concentrations often required for biophysical screening methods. Each fragment should also be stable under the assay conditions to avoid false positives or negatives.
-
Exclusion of Reactive and Undesirable Functionalities: The library should be filtered to remove compounds with reactive functional groups, aggregators, or other moieties known to cause promiscuous binding or assay interference.[14]
| Parameter | Recommended Value | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Ensures fragments are small enough to explore diverse binding pockets.[15] |
| cLogP | ≤ 3 | Promotes aqueous solubility, which is critical for many biophysical assays.[15] |
| Hydrogen Bond Donors | ≤ 3 | Contributes to maintaining favorable physicochemical properties.[15] |
| Hydrogen Bond Acceptors | ≤ 3 | Contributes to maintaining favorable physicochemical properties.[15] |
| Number of Heavy Atoms | < 20 | A measure of molecular complexity; lower numbers are generally preferred.[15] |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, which can be entropically unfavorable for binding.[7] |
Part 2: The FBDD Workflow - From Screening to Lead
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural and biophysical data to guide decision-making.
Figure 1: A high-level overview of the iterative Fragment-Based Drug Discovery workflow.
Part 3: Primary Screening Methodologies and Protocols
The initial screening of a fragment library requires highly sensitive biophysical techniques capable of detecting weak binding events.[3][12] The choice of primary screening method often depends on the nature of the target protein, available instrumentation, and throughput requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile tool for FBDD, capable of reliably detecting very weak interactions (up to millimolar Kd values).[12] It can provide information on binding affinity, binding site, and even the structure of the protein-fragment complex.[12][16]
Protocol: Protein-Observed ¹H-¹⁵N HSQC-Based Fragment Screening
This protocol is highly reliable for identifying fragments that bind to a specific site on the protein, as it directly observes changes in the protein's signals upon ligand binding.[17]
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. The protein should be stable and soluble at the concentrations required for NMR (typically 50-200 µM).
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O).
-
Prepare cocktails of 5-10 fragments dissolved in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.
-
Add a fragment cocktail to the protein sample to a final concentration of typically 200-500 µM per fragment.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment cocktail mixture.
-
-
Data Analysis:
-
Overlay the spectra from the fragment-containing samples with the reference spectrum.
-
Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum. Significant CSPs indicate that a fragment in the cocktail is binding to the protein in the vicinity of those residues.
-
-
Deconvolution of Hits:
-
For cocktails that show significant CSPs, prepare individual samples of the protein with each fragment from that cocktail.
-
Acquire ¹H-¹⁵N HSQC spectra for each individual fragment to identify the specific fragment(s) responsible for the observed CSPs.
-
-
Affinity Determination:
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra of the protein with increasing concentrations of the hit fragment.
-
Monitor the chemical shift changes of the affected residues and fit the data to a binding isotherm to determine the dissociation constant (Kd).[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that is highly sensitive for detecting the binding of small molecules to an immobilized target protein.[18][19] It provides kinetic data (association and dissociation rates) in addition to affinity information.[9]
Protocol: SPR-Based Fragment Screening
-
Sensor Chip Preparation and Protein Immobilization:
-
Choose a suitable sensor chip (e.g., CM5).
-
Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). The immobilization level should be optimized to maximize the signal for fragment binding while avoiding mass transport limitations.
-
-
Assay Development and Optimization:
-
Establish a stable baseline using an appropriate running buffer. The running buffer should contain a small percentage of a non-ionic detergent to minimize non-specific binding and may include DMSO to match the solvent of the fragment solutions.[18]
-
Confirm the activity of the immobilized protein by injecting a known binder, if available.
-
-
Fragment Screening:
-
Prepare fragment solutions in the running buffer at a fixed concentration (e.g., 100-200 µM).
-
Inject the fragment solutions over the sensor surface containing the immobilized target protein and a reference surface (for subtracting bulk refractive index changes).
-
Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU upon fragment injection, followed by a decrease during the dissociation phase, indicates a binding event.
-
-
Data Analysis:
-
For each fragment, determine the steady-state binding response.
-
Fragments that produce a response significantly above the background noise are considered primary hits.
-
-
Hit Validation and Affinity Determination:
-
For primary hits, perform a dose-response analysis by injecting the fragments at a range of concentrations.
-
Determine the Kd by fitting the steady-state responses versus concentration to a 1:1 binding model.
-
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method for identifying fragments that bind to and stabilize a target protein.[][21] The assay measures the change in the protein's melting temperature (Tm) upon ligand binding.[22]
Protocol: TSA-Based Fragment Screening
-
Reagent Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare plates with fragment solutions at the desired screening concentration.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the protein, fluorescent dye, and each fragment solution. Include control wells with protein and dye only (no fragment).
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient, typically from 25 °C to 95 °C, while continuously monitoring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well. The resulting curve will show an increase in fluorescence as the protein unfolds.
-
Determine the Tm for each sample, which is the temperature at which 50% of the protein is unfolded (often the inflection point of the curve).
-
A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the control indicates that the fragment binds to and stabilizes the protein.[23] It is important to note that both positive and negative shifts in Tm can occur upon ligand binding.[4]
-
Part 4: Hit Validation and Structural Characterization
A critical step in FBDD is the validation of primary hits to eliminate false positives and to gain structural insights into their binding mode.
-
Orthogonal Screening: It is best practice to confirm hits from a primary screen using an alternative biophysical method that relies on a different physical principle.[24] For example, a hit from a TSA screen could be validated using SPR or NMR.
-
X-ray Crystallography: This is the gold standard for unequivocally confirming fragment binding and elucidating the precise binding mode.[25][26] Obtaining a high-resolution crystal structure of the protein-fragment complex provides invaluable information for the subsequent structure-guided optimization of the fragment.[27][]
Part 5: The Creative Leap - Fragment-to-Lead Optimization
Once a validated fragment hit with a known binding mode is in hand, the goal is to evolve it into a potent, selective, and drug-like lead compound. This is a collaborative effort between computational chemists, medicinal chemists, and structural biologists.
Key Strategies for Fragment Evolution:
-
Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment that can form additional favorable interactions with the target protein, thereby increasing affinity and potency.[11]
-
Fragment Linking: If two or more fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a single, higher-affinity molecule.[11]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a novel, single scaffold that retains the beneficial interactions of both original fragments.[11]
Figure 2: Key strategies for fragment-to-lead optimization.
The Role of Computational Chemistry:
Computational methods are integral to the fragment-to-lead optimization process.[3][29] Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations can be used to:
-
Predict the binding modes of designed analogs.[30]
-
Prioritize synthetic efforts by predicting which modifications are most likely to improve affinity.[31]
-
Identify potential "hot spots" for interaction on the protein surface.[32]
Conclusion
Fragment-Based Drug Discovery is a scientifically rigorous and resource-efficient approach that has proven its value in delivering novel drug candidates. By starting small and building upon high-quality, structurally defined interactions, FBDD provides a powerful framework for tackling even the most challenging of biological targets. The successful implementation of an FBDD campaign relies on the careful integration of a well-designed fragment library, sensitive biophysical screening techniques, and a structure-guided, iterative optimization process. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the full potential of this transformative drug discovery paradigm.
References
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
- Computational techniques in fragment based drug discovery.PubMed.
- Fragment-Based Drug Discovery Using NMR Spectroscopy.PMC - NIH.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro.SciSpace.
- Thermal Shift Assay.BOC Sciences.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- NMR Spectroscopy in Fragment-Based Drug Design.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.SpringerLink.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- Using computational techniques in fragment-based drug discovery.PubMed.
- Concepts and Core Principles of Fragment-Based Drug Design.MDPI.
- Computational Approaches in Fragment Based Drug Design.Longdom Publishing.
- Fragment-Based Drug Discovery Interaction Analysis.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.One Nucleus.
- SPR-based fragment screening: advantages and applic
- Fragment-Based Drug Discovery Using NMR Spectroscopy.
- Biophysical screening in fragment-based drug design: a brief overview.Oxford Academic.
- Fragment-Based Drug Discovery.STRBD.
- Thermal Shift Assay (TSA).CD BioSciences.
- Fragment-based Lead Preparation in Drug Discovery and Development.Life Chemicals.
- MagHelix™ Thermal Shift Assay (TSA).
- Fragment Based Drug Design: A Review.International Journal of Pharmaceutical Sciences.
- Protocol to perform fragment screening using NMR spectroscopy.
- Fragment HIT Identific
- Concepts and Core Principles of Fragment-Based Drug Design.PMC - PubMed Central.
- Thermal‐shift assay for fragment library screening. Temperature‐induced...
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Success stories of structure- based drug discovery.SlideShare.
- X-Ray Crystallography for Hit Confirm
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.PMC.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ai-dd.eu [ai-dd.eu]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. Thermal Shift Assay (TSA) - CD BioSciences [cd-biophysics.com]
- 23. researchgate.net [researchgate.net]
- 24. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 27. strbd.com [strbd.com]
- 29. Computational techniques in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 31. sci-hub.se [sci-hub.se]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-amino-3,4-dihydro-2H-quinoline Derivatives
Welcome to the dedicated technical support center for the purification of 4-amino-3,4-dihydro-2H-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic amines. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4-amino-3,4-dihydro-2H-quinoline derivatives, providing a systematic approach to problem-solving.
Scenario 1: Low Recovery from Silica Gel Column Chromatography
Question: I am experiencing significant loss of my 4-amino-3,4-dihydro-2H-quinoline derivative on the silica gel column. What are the potential causes and how can I mitigate this?
Answer:
Low recovery of basic amines like 4-amino-3,4-dihydro-2H-quinolines from silica gel chromatography is a frequent challenge. The primary cause is the acidic nature of standard silica gel, which can lead to strong adsorption or even degradation of the amine.
Causality Chain & Solution Workflow:
Caption: Troubleshooting workflow for low recovery in column chromatography.
Detailed Explanation:
-
Deactivation of Silica Gel: The most common and effective solution is to neutralize the acidic silanol groups on the silica surface. This is typically achieved by adding a small percentage of a volatile base, such as triethylamine (NEt3), to your mobile phase. A concentration of 1-2% (v/v) is usually sufficient to prevent strong adsorption and tailing of the amine. Alternatively, preparing a slurry of silica gel with a solvent containing triethylamine and then packing the column can also be effective.
-
Alternative Stationary Phases: If deactivation is insufficient, consider switching to a different stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Florisil or C18 (Reversed-Phase): Depending on the polarity of your derivative, Florisil (magnesium silicate) or reversed-phase chromatography on a C18-functionalized silica might provide better recovery and separation.
-
-
Eluent Optimization: Ensure your chosen eluent system has the appropriate polarity. If the compound is not eluting, a gradual increase in the polar component of your mobile phase (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) is necessary. Adding a small amount of methanol (1-5%) can significantly improve the elution of polar amines.[1]
Scenario 2: Co-elution of Product with Starting Materials or Byproducts
Question: My purified fractions contain my desired 4-amino-3,4-dihydro-2H-quinoline, but also unreacted 2-aminobenzaldehyde/ketone and/or byproducts from a Friedländer synthesis. How can I improve the separation?
Answer:
Co-elution is often a result of insufficient difference in polarity between the product and impurities. The Friedländer synthesis, a common method for quinoline synthesis, can result in various side products.[2][3][4][5] Optimizing the chromatographic conditions is key to achieving baseline separation.
Improving Separation Resolution:
| Parameter | Recommended Action | Rationale |
| Eluent Polarity | Decrease the overall polarity of the mobile phase. | This will increase the retention time of all compounds, allowing for better separation between components with small polarity differences. |
| Solvent System | Experiment with different solvent systems. | A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the selectivity of the separation. |
| Gradient Elution | Employ a shallow gradient elution. | Start with a low polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values. |
| Column Dimensions | Use a longer, narrower column. | This increases the number of theoretical plates, leading to better resolution. |
| Sample Loading | Load the sample in a concentrated band using a minimal amount of solvent. | A broad initial sample band will lead to broad elution bands and poor separation.[6] |
Expert Tip: If your derivative has a primary or secondary amine, consider a temporary protection strategy (e.g., Boc protection). The protected, less polar derivative may be easier to separate from polar impurities. The protecting group can then be removed post-purification.
Scenario 3: Product Degradation During Purification
Question: I suspect my 4-amino-3,4-dihydro-2H-quinoline derivative is degrading during purification, as I am observing new, unexpected spots on my TLC plates from the collected fractions. What could be causing this and how can I prevent it?
Answer:
4-amino-3,4-dihydro-2H-quinolines can be susceptible to oxidation, especially if they have electron-donating groups on the aromatic ring. The exposure to air and light, potentially catalyzed by the stationary phase, can lead to the formation of colored impurities.
Workflow for Preventing Degradation:
Caption: Decision tree for preventing product degradation.
Key Considerations:
-
Atmosphere: Perform the purification under an inert atmosphere (nitrogen or argon) if your compound is particularly sensitive.
-
Solvent Quality: Use freshly distilled or high-purity solvents, as peroxides in older ethers or other solvents can promote degradation.
-
Speed: Do not leave the compound on the column for an extended period. Plan your purification to be as efficient as possible.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of these derivatives?
A1: A good starting point for many 4-amino-3,4-dihydro-2H-quinoline derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7][8] The ratio should be adjusted based on the polarity of your specific compound, as determined by TLC analysis. For more polar derivatives, a dichloromethane/methanol system may be more appropriate. Always remember to add 1-2% triethylamine to the eluent to prevent streaking and improve recovery.
Q2: My compound is a solid. Should I opt for recrystallization instead of chromatography?
A2: Recrystallization is an excellent purification technique for solids if a suitable solvent can be found and if the impurities have significantly different solubilities than the product. It is often more scalable and cost-effective than chromatography. However, if your crude product contains impurities with similar solubility profiles, chromatography will be necessary to achieve high purity. Often, a combination of both methods is ideal: an initial chromatographic purification followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline solid.
Q3: How do I choose a suitable recrystallization solvent?
A3: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. A systematic approach to solvent screening is recommended:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. If it dissolves, it is a potential candidate.
-
Allow the solution to cool to see if crystals form.
Commonly successful solvents for aromatic amines include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexanes.[9][10] For amines that are poorly soluble in common organic solvents, using acetic acid or mixtures with acetic acid can be effective.[11]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid. To remedy this:
-
Add more solvent: The solution may be too concentrated.
-
Lower the crystallization temperature: Use a colder cooling bath.
-
Change the solvent system: Switch to a solvent with a lower boiling point or use a solvent mixture.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.
III. Standard Operating Protocols
Protocol 1: Deactivated Silica Gel Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar 4-amino-3,4-dihydro-2H-quinoline derivative.
1. Preparation of the Eluent:
- Prepare a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) based on prior TLC analysis.
- To this mixture, add triethylamine (NEt3) to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of NEt3. Mix thoroughly.
2. Column Packing:
- Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Pack the column using the prepared eluent as a slurry.
- Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the surface.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the column bed.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column and apply pressure to begin elution.
- Collect fractions in an orderly manner.
- Monitor the separation by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is suitable for derivatives that are soluble in hot ethanol but less soluble in water.
1. Dissolution:
- Place the crude or partially purified solid in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
2. Induction of Crystallization:
- While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
- Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
3. Cooling and Crystal Growth:
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitate.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
References
-
Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. PMC - NIH. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012). Available at: [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. (2024). Available at: [Link]
-
Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC - NIH. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. (2025). Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021). Available at: [Link]
- Crystallization of quinoline derivatives and its preparation method. Google Patents.
-
Synthesis of chromeno[3,4-B]quinoline derivatives by heterogeneous [Cu(II)BHPPDAH] catalyst without being immobilized on any support under mild conditions using PEG 300 as green solvent. PubMed. Available at: [Link]
-
What's Happening to My Column?. LCGC International. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed. (2022). Available at: [Link]
-
Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. Arkivoc. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. (2022). Available at: [Link]
-
Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. ScienceDirect. (2010). Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. (2025). Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. (2021). Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
- Separation of aromatic amines using alkylene carbonates. Google Patents.
-
Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. ResearchGate. (2025). Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. (2022). Available at: [Link]
- The crystallization of quinoline. Google Patents.
-
How To Prepare Amino Acid Solution For Paper Chromatography?. YouTube. (2025). Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Semantic Scholar. (2005). Available at: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aminoquinolines
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning behind them to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for preparing 4-aminoquinolines?
A1: The most common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline derivative and a suitable primary or secondary amine.[1][2] This is the final step in many synthetic sequences. For building the quinoline core itself, which is then converted to the 4-amino derivative, classical methods like the Conrad-Limpach-Knorr and Camps cyclizations are frequently employed to generate 4-hydroxyquinoline intermediates that can be subsequently chlorinated and aminated.[3][4][5]
Q2: My SNAr reaction of a 4-chloroquinoline with an amine is sluggish or failing. What are the initial troubleshooting steps?
A2: Several factors could be at play. First, verify the purity and reactivity of your starting materials. The 4-chloroquinoline should be free of its hydrolyzed counterpart, 4-hydroxyquinoline. Second, consider the nucleophilicity of your amine; electron-poor aromatic amines are significantly less reactive than aliphatic amines and may require harsher conditions or catalysis.[1] Third, evaluate your reaction conditions. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often effective.[1][2] Temperature is also a key parameter; many of these reactions require significant heating (e.g., >120 °C).[2] Finally, if your amine has a low pKa, an auxiliary base may be needed to prevent the formation of the unreactive ammonium salt, especially if the reaction generates HCl.[2]
Q3: I'm attempting a Conrad-Limpach synthesis and obtaining a mixture of 2- and 4-hydroxyquinolines. Why is this happening and how can I control it?
A3: This is a classic issue of kinetic versus thermodynamic control. The reaction between an aniline and a β-ketoester can proceed via two pathways. At lower temperatures (e.g., room temperature), the more electrophilic ketone carbonyl is preferentially attacked (kinetic control), leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[6][7] At higher temperatures (e.g., >140 °C), the initial attack on the ketone is reversible. The less reactive but thermodynamically more stable β-keto anilide is formed by attack at the ester carbonyl. This intermediate then cyclizes to the 2-hydroxyquinoline (Knorr product).[3][6] Therefore, strict temperature control is paramount for achieving regioselectivity.
Q4: My reaction mixture is turning into an intractable black tar, especially during a cyclization reaction like the Skraup or Doebner-von Miller. How can I prevent this?
A4: Tar formation is a common consequence of the strongly acidic and high-temperature conditions used in many classical quinoline syntheses, which cause polymerization and degradation of reactants and intermediates.[8] To mitigate this, consider the following:
-
Moderators: In the Skraup synthesis, moderators like ferrous sulfate are used to make the reaction less violent and reduce charring.[8]
-
Solvent Choice: For thermal cyclizations like the Conrad-Limpach, using a high-boiling, inert solvent such as mineral oil or diphenyl ether can provide better heat transfer and prevent localized overheating, leading to cleaner reactions and higher yields.[3][4]
-
Controlled Reagent Addition: Add strong acids or oxidizing agents slowly and with efficient cooling and stirring to dissipate heat effectively.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
This pathway is the most direct route to 4-aminoquinolines from 4-chloroquinoline precursors.
Problem 1.1: Low or No Conversion to the Desired 4-Aminoquinoline
Q: My SNAr reaction is not proceeding to completion. What factors should I investigate?
A: Low conversion is typically traced back to reaction kinetics or reactant deactivation. Let's break down the causes and solutions.
Causality and Resolution:
-
Poor Nucleophilicity of the Amine: Anilines and other aromatic amines are weak nucleophiles.
-
Solution: Increase the reaction temperature significantly (140-180 °C). Microwave irradiation can also be highly effective at reducing reaction times and improving yields.[2] For particularly unreactive anilines, the addition of a catalytic amount of a Brønsted or Lewis acid can activate the quinoline ring, though this is not suitable for alkylamines which would be protonated.[1]
-
-
Protonation of the Nucleophile: The reaction often generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. While primary alkylamines can act as their own base, this reduces the available nucleophile concentration.[2]
-
Sub-optimal Solvent: The solvent plays a crucial role in solvating the intermediates and affecting reaction rates.
-
Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally superior to alcohols for these reactions, especially under microwave conditions.[2]
-
-
Degradation at High Temperatures: While high heat is often required, prolonged exposure can lead to decomposition, especially with sensitive functional groups.
Problem 1.2: Formation of 4-Hydroxyquinoline as a Major Byproduct
Q: My main impurity appears to be 4-hydroxyquinoline. How is this forming and how can I prevent it?
A: This is a classic hydrolysis side reaction where water acts as a nucleophile, competing with your amine.
Mechanism & Prevention Workflow:
The 4-position of the quinoline ring is highly activated towards nucleophilic attack. Water, especially in the presence of a base or at high temperatures, can displace the chloride to form the highly stable 4-quinolone tautomer.
Preventative Measures:
-
Dry Solvents and Reagents: Ensure all solvents are rigorously dried (e.g., distilled over molecular sieves) and reagents are anhydrous.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Choice of Base: Avoid aqueous bases like NaOH or KOH solutions if possible. Use non-nucleophilic, anhydrous bases such as potassium carbonate (K₂CO₃) or an excess of the amine itself if it's a liquid.[9]
Troubleshooting Guide 2: Conrad-Limpach & Knorr Syntheses
These classical methods build the quinoline core from anilines and β-ketoesters, yielding 4-hydroxyquinolines (precursors to 4-chloroquinolines). The primary challenge is controlling regioselectivity.
Problem 2.1: Poor Regioselectivity leading to 2-Hydroxyquinoline Impurity
Q: My Conrad-Limpach reaction is yielding the undesired 2-hydroxyquinoline isomer. How can I favor the 4-hydroxy product?
A: This outcome is a direct result of running the reaction under thermodynamic rather than kinetic control.
Mechanism: Kinetic vs. Thermodynamic Control
The initial condensation between the aniline and the β-ketoester is the selectivity-determining step.
-
Kinetic Pathway (Low Temp): The amine attacks the more electrophilic ketone carbonyl. This reaction is faster but reversible. The resulting enamine intermediate rapidly undergoes an irreversible thermal cyclization (electrocyclization) to give the 4-hydroxyquinoline.[3][6]
-
Thermodynamic Pathway (High Temp): At higher temperatures, the initial kinetic adduct can revert to the starting materials. A slower, but irreversible, reaction occurs at the ester carbonyl to form a stable anilide. This thermodynamically favored intermediate then cyclizes to the 2-hydroxyquinoline.[3][6]
Experimental Control Protocol:
| Parameter | Conrad-Limpach (4-OH) | Knorr (2-OH) | Rationale |
| Temperature | Room Temperature to < 100 °C | > 140 °C | This is the most critical factor determining the reaction pathway.[3][6] |
| Catalyst | Mild acid (e.g., catalytic H₂SO₄) | Often none, relies on heat | Acid catalyzes the initial condensation at lower temperatures.[3] |
| Reaction Time | Varies, monitor by TLC | Varies, monitor by TLC | The kinetic product forms faster at lower temperatures. |
Step-by-Step Protocol for Maximizing 4-Hydroxyquinoline:
-
Combine the aniline and β-ketoester in a suitable flask, optionally with a catalytic amount of strong acid (e.g., HCl, H₂SO₄).[3]
-
Stir the mixture at room temperature. The condensation to the enamine is often exothermic.
-
Once the enamine formation is complete (as judged by TLC or NMR of an aliquot), transfer the intermediate to a high-boiling solvent like diphenyl ether.[4]
-
Heat the mixture to the cyclization temperature (typically ~250 °C), but for the shortest time necessary to achieve full conversion.[3] This high-temperature step drives the cyclization of the pre-formed kinetic intermediate.
Troubleshooting Guide 3: General Issues & Purification
Problem 3.1: Suspected N-Oxide Formation
Q: I have an unexpected, more polar byproduct that I suspect is a quinoline N-oxide. Under what conditions do these form?
A: Quinoline N-oxides can form via unintentional oxidation of the quinoline nitrogen.
Common Causes:
-
Oxidizing Agents: The presence of peroxides, peracids (e.g., m-CPBA), or even air at high temperatures with certain metal catalysts can lead to N-oxidation.[11][12] The Skraup synthesis, which uses an oxidizing agent like nitrobenzene, can potentially generate N-oxide byproducts.
-
Reaction with Peracids: If your synthesis involves reagents like hydrogen peroxide in acetic acid, N-oxide formation is a known and often desired reaction.[12]
Diagnosis and Confirmation:
-
Mass Spectrometry: Look for a molecular ion peak at M+16 compared to your expected product.
-
¹H NMR: The aromatic protons ortho and para to the nitrogen (especially at C2 and C4) will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the N-oxide group.[13]
Problem 3.2: General Purification Difficulties
Q: My crude product is a complex mixture and is difficult to purify by standard column chromatography. What are some effective strategies?
A: 4-Aminoquinolines can be challenging to purify due to their basicity and the presence of closely related byproducts.
Purification Workflow:
-
Acid-Base Extraction:
-
Rationale: Utilize the basicity of the 4-aminoquinoline nitrogen to separate it from neutral or acidic impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt. Wash the organic layer to remove impurities. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10, which will precipitate the free base or allow it to be re-extracted into a fresh organic layer.
-
-
Chromatography:
-
Normal Phase (Silica Gel): Silica is acidic and can cause streaking with basic compounds.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in the form of NH₄OH in the solvent system, e.g., DCM/MeOH/NH₄OH) to the eluent to improve peak shape and recovery.
-
-
Reversed-Phase HPLC: This is often the most effective method for purifying final products, especially when dealing with stubborn impurities.[4][14]
-
Protocol: Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives sharp peaks. The product is then isolated as the corresponding salt.
-
-
References
Click to expand
-
Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (n.d.). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Scilit. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 6(4), 437–442. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Kumar, A. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals. [Link]
-
O'Neill, P. M., et al. (2018). One-Pot Conversion of Quinolines into Quinazolines. Organic Letters. [Link]
-
Ramaiah, K., & Srinivasan, V. R. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 361-366. [Link]
-
Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Wang, Z., et al. (2017). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ChemistrySelect. [Link]
-
Li, Y., et al. (2020). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]
-
Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
-
Kumar, A., et al. (2012). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 22(2), 1130-1134. [Link]
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. [Link]
-
Kumar, V., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection Conditions to Avoid Side Products
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. As a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), its efficient and clean removal is paramount to obtaining high-purity target molecules.[1][2] However, the acidic conditions required for Boc deprotection can lead to a variety of side reactions, primarily driven by the formation of a reactive tert-butyl cation.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve these problems but also to proactively design experiments that minimize the formation of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during Boc deprotection and provides actionable solutions based on mechanistic understanding.
Question: My LC-MS analysis shows a +56 Da adduct on my peptide, especially if it contains Tryptophan or Methionine. What is happening and how can I prevent it?
Answer:
A +56 Da mass addition strongly indicates tert-butylation, an undesirable side reaction where the tert-butyl cation, a byproduct of Boc group cleavage, alkylates nucleophilic residues.[4]
Causality: The mechanism of Boc deprotection involves protonation of the carbamate followed by the loss of a stable tert-butyl carbocation and CO2.[3][5] This carbocation is a potent electrophile that can attack electron-rich side chains.[4]
-
Tryptophan (Trp): The indole ring of tryptophan is highly susceptible to electrophilic attack, leading to tert-butylation at various positions.[2][4]
-
Methionine (Met): The thioether side chain of methionine can be alkylated to form a sulfonium salt, which corresponds to the +56 Da adduct.[4][6]
-
Cysteine (Cys) and Tyrosine (Tyr): The thiol group of cysteine and the activated phenolic ring of tyrosine are also potential sites for tert-butylation.[4]
Solutions:
The most effective strategy to prevent tert-butylation is the addition of scavengers to the deprotection cocktail. Scavengers are nucleophilic species that are more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the tert-butyl cation before it can react with your product.[2][4]
Diagram: Role of Scavengers in Boc Deprotection
Caption: Mechanism of Boc deprotection and scavenger intervention.
Table: Common Scavengers and Their Applications
| Scavenger | Target Residues/Function | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General cation scavenger, particularly effective for Trp. Reduces the carbocation.[7] | 1-5% | Highly effective and commonly used. Can reduce Trp side chains if used in excess or for prolonged reaction times.[8] |
| Water | Suppresses tert-butylation of Trp.[7] | 2.5-5% | Acts as a proton source and helps to hydrolyze the cation. |
| 1,2-Ethanedithiol (EDT) | Protects Cys from oxidation and scavenges trityl groups.[7][9] | 1-2.5% | Strong odor. Effective for peptides containing Cys.[8] |
| Thioanisole | Scavenges cations and accelerates deprotection of Arg(Pmc).[7][10] | 2-5% | Can alkylate Trp if not used carefully. |
| Phenol | General scavenger for various carbocations.[10][11] | 2-5% | Can cause side reactions with Arg. |
Question: My peptide contains an acid-sensitive functional group (e.g., a tert-butyl ester or a silyl ether) that is being cleaved along with the Boc group. How can I achieve selective Boc deprotection?
Answer:
Standard Boc deprotection conditions using strong acids like trifluoroacetic acid (TFA) are often too harsh for substrates with other acid-labile protecting groups.[12][13] Achieving selectivity requires fine-tuning the acidic conditions.
Causality: The rate of acid-catalyzed cleavage depends on the stability of the carbocation formed. The tert-butyl cation from the Boc group is very stable, allowing for its removal under conditions that may leave other, less acid-labile groups, intact. However, groups like tert-butyl esters also cleave via a similar mechanism and may be removed concurrently.
Solutions:
-
Use a Milder Acid: Replace TFA with a weaker acid or a different acid system.
-
4M HCl in 1,4-Dioxane or Methanol: This is a common alternative that can provide higher selectivity.[12][13][14] The reaction is typically run for 30 minutes to a few hours at room temperature.
-
p-Toluenesulfonic acid (TsOH): Often provides milder conditions compared to TFA.[13][15]
-
Aqueous Phosphoric Acid: Has been reported for selective deprotection in some cases.[13][16]
-
-
Optimize TFA Concentration and Reaction Time: If TFA must be used, carefully control its concentration and the reaction duration.
-
Start with a lower concentration of TFA in dichloromethane (DCM), for example, 10-20%.
-
Monitor the reaction closely using TLC or LC-MS to stop it as soon as the Boc group is removed, before significant cleavage of other groups occurs.
-
-
Alternative Non-Acidic Methods: For extremely sensitive substrates, consider non-acidic deprotection strategies, although these are less common for Boc groups.
-
Trimethylsilyl iodide (TMSI) followed by methanol: This method can be used for Boc deprotection under neutral conditions, which is particularly useful when other deprotection methods are too harsh.[12]
-
Table: Comparison of Deprotection Conditions for Selectivity
| Reagent | Solvent | Typical Conditions | Selectivity Profile |
| 25-50% TFA | DCM | 20-30 min, RT | Low selectivity, can cleave other acid-labile groups.[14] |
| 4M HCl | 1,4-Dioxane | 30 min, RT | Good selectivity for Boc over many other acid-labile groups.[14] |
| TsOH | Various | Variable | Milder than TFA, offering better selectivity.[13] |
| TMSI, then MeOH | Acetonitrile | Variable | High selectivity, neutral conditions.[12] |
Question: The deprotection of my Boc-protected Arginine seems incomplete, or I am observing side products. What are the specific challenges with Arginine?
Answer:
Arginine presents unique challenges due to the high basicity of its guanidinium side chain, which requires robust protection that can be difficult to remove.
Causality: The side chain of Arginine is typically protected with sulfonyl-type groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Mts (mesitylene-2-sulfonyl) in Boc-SPPS.[17] These groups are designed to be stable during the synthesis but require strong acidic conditions for complete removal during the final cleavage, which can sometimes be sluggish.[8] Incomplete deprotection leaves the sulfonyl group attached. Additionally, the cleaved protecting group can itself become a reactive electrophile, potentially modifying other residues like tryptophan.[18]
Solutions:
-
Extend Cleavage Time: For peptides containing multiple Arginine residues, the standard deprotection time may be insufficient. Extend the cleavage time and monitor for complete removal of the Pbf or Mts group by LC-MS.[8][19]
-
Optimize Scavenger Cocktail:
-
For Arg(Pbf): Use a scavenger cocktail containing thioanisole, which has been shown to accelerate the deprotection of sulfonyl-based protecting groups.[7]
-
For Arg(Tos) with Trp: If using the tosyl protecting group in the presence of tryptophan, be aware that the cleaved tosyl group can reattach to the indole ring.[18] A scavenger cocktail of HF:p-cresol:p-thiocresol is recommended.[18]
-
-
Consider Alternative Protecting Groups: For particularly challenging sequences, the choice of the arginine protecting group is critical. While Pbf is common, other options like Mts or even older groups like nitro (NO2) have specific applications and deprotection requirements.[17][18][20]
Diagram: Logic for Troubleshooting Arginine Deprotection
Sources
- 1. genscript.com [genscript.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Friedländer Quinoline Synthesis
A Guide to Troubleshooting and Byproduct-Control
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reaction for the synthesis of quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to help you navigate the complexities of this reaction and minimize the formation of common byproducts.
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While powerful, this reaction is not without its challenges, and successful execution often requires careful optimization to avoid the formation of unwanted side products. This guide will equip you with the knowledge to identify, understand, and control these byproducts, ultimately leading to higher yields and purer products.
Section 1: Understanding Common Byproducts in Friedländer Synthesis
This section addresses the fundamental questions surrounding the common byproducts encountered in the Friedländer synthesis, their mechanisms of formation, and the conditions that favor their emergence.
Q1: What are the most common byproducts in the Friedländer synthesis, and how are they formed?
The primary byproducts in the Friedländer synthesis typically arise from self-condensation reactions of the starting materials and alternative reaction pathways. The two most prevalent classes of byproducts are:
-
Aldol Condensation Products: The ketone or aldehyde containing the α-methylene group can undergo self-condensation, especially under the basic or acidic conditions often employed in the Friedländer synthesis.[1][3] This is a competing reaction that consumes the methylene component, thereby reducing the yield of the desired quinoline.
-
Knoevenagel Condensation Products: This byproduct is more specific to reactions involving active methylene compounds like β-ketoesters or β-diketones. The reaction can sometimes stall after the initial condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound, leading to the formation of a stable Knoevenagel adduct instead of proceeding to cyclization.
The formation of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.[1][4]
Mechanism of Byproduct Formation
The following diagram illustrates the desired Friedländer reaction pathway alongside the competing byproduct formation pathways.
Caption: Main reaction pathways and common byproduct formations in the Friedländer synthesis.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Friedländer synthesis.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can be attributed to several factors.[1] A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and strong acid or base catalysts can lead to the degradation of starting materials and/or the desired product.[1][3] | Optimize the reaction temperature by running a gradient to find the lowest effective temperature. Consider using milder catalysts such as iodine, p-toluenesulfonic acid, or Lewis acids.[5] |
| Suboptimal Catalyst | The choice of catalyst is critical and highly substrate-dependent. An inappropriate catalyst can lead to low conversion or favor byproduct formation.[1] | Screen a variety of catalysts, both acidic and basic. For example, if a strong base like potassium tert-butoxide is causing aldol self-condensation, try a milder base or an acid catalyst. |
| Incorrect Solvent | The solvent plays a crucial role in reactant solubility and reaction kinetics. | If reactants have poor solubility, consider a different solvent system. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used. For base-mediated reactions, non-polar solvents like toluene may be more suitable.[3] In some cases, solvent-free conditions or using water as a green solvent can be highly effective.[4][6] |
| Competing Side Reactions | As discussed in Section 1, self-condensation of the methylene compound is a major competing reaction. | To minimize aldol self-condensation, one strategy is to use an imine analog of the o-aminoaryl aldehyde/ketone.[3] This pre-formation of the Schiff base can favor the desired cyclization pathway. |
| Regioselectivity Issues | When using unsymmetrical ketones, two different constitutional isomers of the quinoline product can be formed.[3] | The regioselectivity can be influenced by the catalyst and reaction conditions. Amine catalysts have been shown to improve regioselectivity in some cases. Introducing a phosphoryl group on the α-carbon of the ketone can also direct the reaction.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Friedländer synthesis reactions.
Caption: A step-by-step workflow for troubleshooting low-yield Friedländer reactions.
Section 3: Experimental Protocols for Byproduct Minimization
This section provides detailed, step-by-step protocols for optimizing the Friedländer synthesis to minimize byproduct formation and for the purification of the desired quinoline product.
Protocol 1: Iodine-Catalyzed Friedländer Synthesis under Solvent-Free Conditions
This protocol is an example of a milder, more environmentally friendly approach that can reduce side reactions.[3]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Methylene compound (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the methylene compound (1.2 mmol), and iodine (10 mol%).
-
Place the stir bar in the flask and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Quinoline Product from Aldol Byproducts
This protocol outlines a general procedure for separating the desired quinoline product from less polar aldol condensation byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 2-5%). The less polar aldol self-condensation byproducts will typically elute first.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The desired quinoline product, being more polar, will elute later.
-
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline product.
Section 4: Frequently Asked Questions (FAQs)
Q3: Can I run the Friedländer synthesis under microwave irradiation?
Yes, microwave-assisted Friedländer synthesis has been reported and can offer advantages such as shorter reaction times and improved yields.[6] However, it is crucial to carefully control the temperature, as excessive heating can lead to product degradation.[1]
Q4: Are there "greener" alternatives to traditional Friedländer conditions?
Absolutely. Recent research has focused on developing more environmentally friendly protocols. This includes the use of water as a solvent, catalyst-free conditions, and the use of recyclable catalysts.[4] These methods can reduce the use of hazardous organic solvents and simplify work-up procedures.
Q5: How can I confirm the structure of my quinoline product and identify any byproducts?
A combination of analytical techniques is recommended for structural confirmation and byproduct identification:
-
Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify the structures of major byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
References
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from Buchwald-Hartwig Reactions
Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of residual palladium from Buchwald-Hartwig amination reactions. The methodologies and insights presented herein are grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your target compounds.
Introduction: The Challenge of Palladium Removal
The Buchwald-Hartwig amination is a powerful and widely used transformation in modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[1][2] However, a significant downstream challenge is the removal of the palladium catalyst from the final product.[3] Residual palladium is a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs), due to potential toxicity and regulatory restrictions.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established strict limits on elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.[3][4][6][7]
This guide will walk you through the most common and effective methods for palladium removal, addressing specific issues you may encounter and providing detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at removal are ineffective. What are the most common reasons for poor palladium removal?
A1: Inconsistent or inefficient palladium removal often stems from a few key factors:
-
The Nature of the Palladium Species: After a Buchwald-Hartwig reaction, palladium can exist in various oxidation states and coordination environments (e.g., Pd(0), Pd(II), colloidal palladium).[8] A single removal method may not be effective against all forms.
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the specific palladium species present, the solvent system, and the nature of your product.[3]
-
Insufficient Equilibration Time or Amount of Scavenger: Scavenging is often an equilibrium-driven process. Insufficient time or a low molar equivalent of the scavenger relative to the palladium can lead to incomplete removal.[9][10]
-
Product-Scavenger Interactions: In some cases, the desired product may have a high affinity for the scavenger, leading to yield loss.[8]
Q2: Which palladium removal method should I choose? What are the pros and cons of each?
A2: The optimal method depends on your specific reaction conditions, scale, and purity requirements. Here is a comparative overview:
| Method | Advantages | Disadvantages | Best Suited For |
| Functionalized Silica Scavengers (e.g., Thiol, TMT) | High selectivity for palladium, minimal product loss, effective for a range of palladium species.[8][11] | Higher cost compared to activated carbon. | High-value products, late-stage synthesis, and when high purity is critical. |
| Activated Carbon | Low cost, effective for removing a variety of palladium species and colored impurities.[8][12] | Can be non-selective, leading to product loss through adsorption.[8] May require larger volumes. | Early-stage synthesis, large-scale reactions where cost is a primary concern. |
| Polymer-Supported Scavengers (e.g., MP-TMT) | High capacity, robust, and suitable for various solvents.[13][14] | May exhibit swelling in certain solvents. | Both batch and flow applications, offering good mechanical stability.[13] |
| Crystallization | Can be highly effective for purification if the palladium impurities remain in the mother liquor.[15] | Not always successful; impurities can sometimes co-crystallize with the product. | Compounds that are crystalline solids and when a suitable solvent system is identified. |
| Liquid-Liquid Extraction | Can be a simple and inexpensive initial purification step. | Often insufficient to reach very low palladium levels on its own. | Initial workup to remove bulk impurities before a more targeted scavenging step. |
Q3: I'm losing a significant amount of my product during the scavenging process. How can I minimize this loss?
A3: Product loss is a common issue, particularly with non-selective adsorbents like activated carbon.[8] Here are some strategies to mitigate this:
-
Screen a Variety of Scavengers: Test different types of scavengers (e.g., silica-based, polymer-supported) to find one with high selectivity for palladium and low affinity for your product.[9]
-
Optimize the Amount of Scavenger: Use the minimum effective amount of scavenger. Start with a lower molar equivalent (e.g., 2-4 equivalents relative to palladium) and gradually increase if necessary.[10]
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[9]
-
Wash Thoroughly: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[9][16]
-
Consider an Alternative Method: If product loss remains high, switching to a more selective method like crystallization or a different type of scavenger may be necessary.[9]
Q4: How do I know which scavenger to use for my specific Buchwald-Hartwig reaction?
A4: While there is no universal answer, a good starting point is to use a broad-spectrum scavenger.
-
Thiol-functionalized silica (SiliaMetS® Thiol) and trimercaptotriazine (TMT)-functionalized supports (Biotage® MP-TMT) are often highly effective for a wide range of palladium species encountered in cross-coupling reactions.[8][13][17] The strong affinity of sulfur for palladium is the key to their efficacy.[8][18]
-
It is highly recommended to perform a small-scale screening experiment with a few different scavengers to identify the most efficient one for your specific system.[3][9]
Below is a diagram illustrating the decision-making process for selecting a palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Q5: My palladium removal is inconsistent from one batch to another. What could be the cause?
A5: Batch-to-batch inconsistency is often due to subtle variations in the reaction work-up or the state of the palladium catalyst.
-
Standardize Your Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species present.[9]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[9]
-
Aging of the Reaction Mixture: The nature of the palladium species can change over time as the reaction mixture ages. Performing the scavenging step at a consistent time point after the reaction is complete can improve reproducibility.
Detailed Experimental Protocols
Here are step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol) - Batch Method
This protocol is a general guideline. The optimal conditions may vary.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[9]
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[9][17]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[9] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9][16]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]
Caption: General workflow for batch scavenging with silica-based scavengers.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 0.2 weight equivalents relative to the crude product.[8]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 45 °C) for a designated period (e.g., 18 hours).[8]
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Quantitative Comparison of Palladium Scavengers
The following table summarizes data on the efficiency of various scavengers in removing palladium from different reaction types. This data is intended to serve as a general guide for scavenger selection.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Reaction Type | Reference |
| SiliaMetS® Thiol | >1300 | 2 | Buchwald-Hartwig Amination | [17] |
| SiliaMetS® Thiol & Thiourea | 2400 | ≤ 16 | Suzuki Coupling | [17] |
| Biotage® MP-TMT | ~800 | < 5 | Suzuki Coupling | [19][20] |
| Activated Carbon (Darco® KB-B) | 300 | < 1 | - | [8] |
| Polystyrene-bound TMT | 1500-1600 | < 10 | Allyl Cleavage | [21] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the exact nature of the palladium species.[8]
Concluding Remarks
The successful removal of palladium catalysts from Buchwald-Hartwig reactions is a critical step in ensuring the purity and safety of the final products, particularly in the pharmaceutical industry. A systematic approach, involving the screening of different scavengers and the optimization of reaction conditions, is key to developing a robust and reproducible purification process. By understanding the principles behind each removal technique and anticipating potential challenges, researchers can efficiently achieve the desired level of purity for their compounds.
References
- Biotage. Biotage® MP-TMT - Palladium Scavenger.
- BenchChem. Comparing efficiency of different palladium scavengers.
- National Center for Biotechnology Information.
- BenchChem.
- Royal Society of Chemistry. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- Arbor Assays.
- ACS Publications.
- Biotage. Biotage® MP-TMT | Palladium scavenger.
- National Center for Biotechnology Information. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions.
- National Center for Biotechnology Information. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents.
- BenchChem.
- ACS Publications.
- Biotage. Metal Scavenger User Guide.
- US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS.
- BenchChem.
- ResearchGate.
- YouTube. Metal Scavenging using bulk SiliaMetS functionalized silica.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
- Velocity Scientific Solutions. SiliametS Metal Scavengers.
- ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)
- Chemistry LibreTexts.
- Wikipedia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. arborassays.com [arborassays.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Preventing over-bromination in quinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-bromination
Welcome to the technical support center dedicated to quinoline synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of over-bromination during the synthesis of bromoquinolines. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource to help you optimize your experimental workflows and achieve your desired mono-brominated products with high selectivity.
Understanding Bromination in Quinoline Systems: The Root of the Challenge
The bromination of quinoline proceeds via an electrophilic aromatic substitution mechanism. The quinoline scaffold consists of two fused rings: a benzene ring (carbocyclic) and a pyridine ring (heterocyclic). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring is more electron-rich and thus more susceptible to electrophilic substitution.
Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophilic attack, such as bromination, to the carbocyclic ring, primarily at the C-5 and C-8 positions.[1] However, the presence of electron-donating groups (EDGs) on the quinoline ring can significantly increase its nucleophilicity, making it highly reactive and prone to multiple brominations.[2][3] This heightened reactivity is the primary cause of the over-bromination that can frustrate synthetic efforts.
Troubleshooting Over-bromination: A Question-and-Answer Guide
This section directly addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles and field-proven insights.
Question 1: I'm trying to synthesize a mono-brominated quinoline, but my reaction is yielding a significant amount of di- and even tri-brominated products. What are the likely causes?
Answer: The formation of poly-brominated products is a common hurdle in quinoline chemistry. The primary culprits behind this lack of selectivity are:
-
Excess Brominating Agent: Using more than a stoichiometric equivalent of your brominating agent (e.g., molecular bromine (Br₂), N-bromosuccinimide (NBS)) is a direct path to over-bromination.[2][3]
-
High Reaction Temperature: Elevated temperatures provide the activation energy for subsequent brominations to occur on the already mono-brominated quinoline.[2]
-
Prolonged Reaction Time: Allowing the reaction to continue long after the initial mono-bromination is complete increases the probability of further substitution.[2]
-
Presence of Activating Substituents: Electron-donating groups such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups strongly activate the quinoline ring, making it highly susceptible to multiple electrophilic attacks.[3][4][5]
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a highly reactive brominating agent and can be difficult to control, often leading to polybromination, especially with activated substrates.
Question 2: How can I modify my reaction conditions to favor the formation of a mono-brominated product?
Answer: Gaining control over your bromination reaction requires a multi-faceted approach to temper the reactivity and enhance selectivity. Here are several strategies you can implement:
Strategy 1: Meticulous Control of Stoichiometry
Carefully control the molar ratio of your brominating agent. For mono-bromination, it is crucial to use a 1:1 molar ratio of the brominating agent to the quinoline substrate, or even a slight deficit of the brominating agent.[5] This can be achieved by slowly adding the brominating agent to the reaction mixture to maintain a low instantaneous concentration.
Strategy 2: Temperature Optimization
Lowering the reaction temperature is a highly effective method to improve selectivity. By reducing the thermal energy of the system, you can often prevent the less favorable second and third brominations from occurring.[2] It is recommended to perform the reaction at 0 °C or even lower temperatures.
Strategy 3: Judicious Selection of the Brominating Agent
Instead of the highly reactive molecular bromine, consider using a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that often provides superior selectivity for mono-bromination.[2][6][7] NBS can function as both an electrophile and an oxidant, offering versatile reactivity under metal-free conditions.[8][9][10][11]
| Brominating Agent | Relative Reactivity | Typical Conditions | Selectivity for Mono-bromination |
| **Molecular Bromine (Br₂) ** | High | Can be aggressive, often requires careful temperature control | Lower, prone to over-bromination |
| N-Bromosuccinimide (NBS) | Moderate | Milder, often used at or below room temperature | Higher, generally more selective |
Strategy 4: The Influence of Solvents
The choice of solvent can significantly impact the outcome of your reaction. For instance, conducting the bromination in concentrated sulfuric acid tends to direct the substitution to the carbocyclic ring.[2][12] Solvents like acetonitrile or dichloromethane are also commonly employed for brominations with NBS.[13]
Experimental Protocols: A Step-by-Step Guide to Selective Mono-bromination
Here, we provide a detailed protocol for the selective mono-bromination of an activated quinoline, 8-hydroxyquinoline, by controlling the stoichiometry of molecular bromine.
Objective: To synthesize 7-bromo-8-hydroxyquinoline while minimizing the formation of 5,7-dibromo-8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Acetonitrile (CH₃CN)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation: Dissolve 1 equivalent of 8-hydroxyquinoline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Bromine Addition: Prepare a solution of 1.5 equivalents of molecular bromine in acetonitrile in a dropping funnel. Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 day.
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by adding 5% sodium bicarbonate solution until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to isolate the desired mono-brominated product.
Visualizing the Process: Diagrams for Clarity
To further elucidate the concepts discussed, we have created the following diagrams using Graphviz.
Caption: Troubleshooting logic for preventing over-bromination.
Caption: Experimental workflow for selective mono-bromination.
Alternative Strategies: Building from the Ground Up
Question 3: Are there alternative methods to direct bromination for synthesizing mono-bromoquinolines that offer better control?
Answer: Yes, an excellent and often more reliable strategy is to construct the quinoline ring with the bromine atom already in place. This is achieved by using a bromo-substituted aniline as a starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction.[2] For example, the Skraup reaction of 4-bromoaniline with glycerol in the presence of sulfuric acid and an oxidizing agent will yield 6-bromoquinoline.[14] This approach provides unambiguous control over the position of the bromine atom on the carbocyclic ring.
References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]
-
Mansfield, R. C. (1956). The Skraup Synthesis of Quinolines. Chemical Reviews, 56(2), 239-288. [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]
-
Ökten, S., Çakmak, O., & Şahin, E. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Science and innovation. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
-
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Preparation and Properties of Quinoline. SlideShare. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
synthesis of quinoline derivatives and its applications. SlideShare. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]
-
Reactions of Quinoline. YouTube. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. ACS Publications. [Link]
-
a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)... ResearchGate. [Link]
-
Combes synthesis of quinolines. Química Organica.org. [Link]
-
Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of the Doebner-von Miller Quinoline Synthesis
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of quinolines. This reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, is integral to the development of pharmaceuticals and functional materials where the quinoline scaffold is a key structural motif.[1][2] However, its practical application is often hampered by challenges, most notably low yields and the formation of intractable side products.
This guide is designed to serve as a technical resource for researchers, chemists, and drug development professionals. It offers practical, field-tested advice to troubleshoot common issues, optimize reaction conditions, and ultimately enhance the efficiency and reproducibility of your Doebner-von Miller syntheses. By understanding the mechanistic underpinnings of the problems encountered, you can make informed decisions to steer your reaction towards the desired outcome.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: My reaction has turned into a thick, dark, intractable tar, and the yield of my desired quinoline is extremely low.
Q: What is causing this extensive tar formation, and how can I mitigate it?
A: This is the most frequently encountered problem in the Doebner-von Miller reaction. The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][3][4] Under the strong acidic conditions required for the quinoline synthesis, the electrophilicity of the carbonyl compound is enhanced, making it susceptible to self-condensation and polymerization, resulting in high-molecular-weight, tarry substances.
Causality-Driven Solutions:
-
Control the Exotherm: The reaction can be highly exothermic, and localized overheating dramatically accelerates polymerization.[5]
-
Slow, Controlled Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to maintain a steady temperature and minimizes spikes that favor polymerization.[4]
-
External Cooling: For vigorous reactions, be prepared to use an ice bath to manage the initial exotherm before proceeding with heating.[5]
-
-
Optimize Reaction Temperature: While heating is generally necessary, excessive temperatures will invariably promote tar formation.[3][4]
-
Find the Sweet Spot: The ideal temperature is a balance between a reasonable reaction rate and minimal side product formation. Aim for the lowest effective temperature that allows the reaction to proceed.
-
Systematic Optimization: If yields remain low, consider a systematic study to determine the optimal temperature profile for your specific substrates.
-
-
Generate the Carbonyl Compound in situ: A classic and effective strategy is to generate the α,β-unsaturated carbonyl compound in the reaction mixture from more stable precursors. For instance, crotonaldehyde can be generated in situ from acetaldehyde via an aldol condensation.[4] This keeps the instantaneous concentration of the reactive unsaturated species low, thereby disfavoring polymerization.
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline salt resides in the acidic aqueous phase can drastically reduce its self-polymerization.[1][3]
Issue 2: The reaction is clean, but my starting materials are largely unreacted even after prolonged heating.
Q: I am not observing significant product formation. What factors could be leading to low conversion?
A: Low conversion, in the absence of significant side product formation, typically points to issues with the reaction conditions being insufficiently activating for your specific substrates.
Causality-Driven Solutions:
-
Re-evaluate Your Acid Catalyst: The choice and concentration of the acid are critical. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[6][7][8]
-
Acid Strength and Type: If you are using a weak acid, it may not be sufficient to promote the necessary cyclization. Conversely, some substrates may benefit from milder Lewis acids to avoid degradation.[3] Consider screening a panel of both Brønsted and Lewis acids to find the optimal catalyst.
-
-
Substrate Reactivity: The electronic nature of the aniline substrate plays a significant role.
-
Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions (stronger acid, higher temperature) to react efficiently.[2][9]
-
Steric Hindrance: Significant steric bulk on either the aniline or the carbonyl compound can impede the reaction.[3] In such cases, alternative quinoline syntheses like the Friedländer or Combes methods might be more suitable.[3]
-
-
Ensure Anhydrous Conditions (Especially with Lewis Acids): If you are using a Lewis acid catalyst like zinc chloride or tin tetrachloride, ensure your reagents and solvent are dry. Water can deactivate the catalyst.
Issue 3: My final product is contaminated with impurities that are difficult to separate.
Q: My NMR/Mass Spec data suggests the presence of dihydro- or tetrahydroquinolines. How can I ensure complete aromatization?
A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[9] Incomplete oxidation is a common source of impurities.
Causality-Driven Solutions:
-
Sufficient Oxidizing Agent: An oxidizing agent is often required to facilitate the final aromatization step.[10] This can sometimes be an intermediate formed in the reaction itself (e.g., a Schiff base acting as a hydrogen acceptor) or an added oxidant.
-
Stoichiometric Excess: If an external oxidant is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.[3]
-
-
Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require more prolonged heating after the initial cyclization is complete. Monitor the disappearance of the dihydroquinoline intermediate by TLC or LC-MS to determine the necessary reaction time.[3]
-
Post-Reaction Oxidation: If you have already isolated your product and found it to be contaminated with the reduced species, it may be possible to perform a separate oxidation step using an appropriate oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[3]
Data & Protocols at a Glance
Table 1: Influence of Acid Catalyst on Reaction Outcome
| Catalyst Type | Examples | Typical Use Case | Potential Issues & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | General purpose, cost-effective. | Can be overly harsh, leading to increased tar formation with sensitive substrates.[3] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Can be milder and offer different selectivity.[6][7] | Requires anhydrous conditions. Can be more expensive. |
| Iodine | I₂ | Acts as a catalyst, often under milder conditions.[6][7] | May not be effective for all substrates. |
Experimental Protocol: A Generalized Procedure for Quinoline Synthesis
This is a representative protocol and must be adapted based on the specific substrates and scale of the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline in an appropriate volume of aqueous acid (e.g., 10% HCl).
-
Reagent Addition: Heat the aniline salt solution to the desired temperature (e.g., 90-100 °C). Slowly add the α,β-unsaturated aldehyde or ketone to the stirred solution over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC or LC-MS. The reaction time can range from a few hours to overnight.[4]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated base solution (e.g., NaOH or Na₂CO₃) until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product often requires purification. Steam distillation is effective for volatile quinolines to separate them from non-volatile tars.[3] For less volatile products, column chromatography on silica gel or alumina is the standard method.[3][6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low yields in a Doebner-von Miller reaction.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use α,β-unsaturated ketones instead of aldehydes? A1: Yes, α,β-unsaturated ketones are viable substrates. However, reactions with aldehydes are often more successful. Ketones, especially those with significant steric bulk, may lead to lower yields or complex product mixtures due to steric hindrance.[3]
Q2: How do I purify my quinoline product from the tar? A2: Purification can indeed be challenging. For volatile quinolines, steam distillation is a highly effective classical method to separate the product from non-volatile polymeric material.[3] For less volatile or solid products, column chromatography is necessary. A useful tip is to first perform a filtration through a short plug of silica gel to remove the bulk of the tar before attempting fine purification by column chromatography.[3]
Q3: What is the mechanistic basis of the Doebner-von Miller reaction? A3: The exact mechanism has been a subject of study, but a widely accepted pathway involves a series of key steps. It typically begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized to furnish the final aromatic quinoline product.[9]
Q4: Are there any safety precautions I should be aware of? A4: Yes. The reaction is often run at high temperatures with strong acids, which are corrosive. The reaction can also be vigorously exothermic, so proper temperature control is essential to avoid uncontrolled boiling.[5] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem.
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. Available at: [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Bromo-3,4-dihydro-2H-quinolines
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom and the saturation of the heterocyclic ring, as seen in 7-bromo-3,4-dihydro-2H-quinolines, create a class of compounds with significant potential for drug discovery, particularly in developing novel treatments for central nervous system disorders.[1] The precise structural characterization of these molecules is not merely an academic exercise; it is a prerequisite for understanding their structure-activity relationships (SAR) and ensuring the validity of biological findings.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of 7-bromo-3,4-dihydro-2H-quinolines. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principle that a multi-faceted analytical workflow is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing a detailed map of the carbon and proton framework. For substituted dihydroquinolines, it is indispensable for confirming the substitution pattern and stereochemistry.[2]
Core Principles & Causality
¹H and ¹³C NMR spectroscopy rely on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is absorbed as radiofrequency radiation, and this "resonance" is exquisitely sensitive to the local electronic environment of each nucleus.
-
¹H NMR Spectroscopy: This technique is the first-line method for confirming the successful synthesis of a target molecule. For 7-bromo-3,4-dihydro-2H-quinolines, it allows us to:
-
Verify the Aromatic Substitution Pattern: The bromine atom at the C7 position significantly influences the electronic environment of the adjacent protons at C6 and C8. This results in predictable chemical shifts and coupling patterns for the aromatic protons, confirming the regioselectivity of the bromination reaction.[3][4]
-
Confirm Ring Saturation: The protons on the saturated C2, C3, and C4 positions of the dihydro-quinoline ring will appear in the upfield (aliphatic) region of the spectrum, clearly distinguishing them from the downfield aromatic protons. Their coupling patterns (multiplicity) reveal their connectivity.
-
Identify the N-H Proton: The proton on the nitrogen atom (N-H) typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
-
-
¹³C NMR Spectroscopy: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct count of unique carbon atoms and information about their hybridization (sp², sp³) and electronic environment. The low natural abundance of the ¹³C isotope means longer acquisition times are needed, but the resulting spectrum is often simpler to interpret due to the general absence of carbon-carbon coupling. The key insights for our target molecule are confirming the total number of carbons and observing the deshielding effect of the bromine atom on C7.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 7-bromo-3,4-dihydro-2H-quinoline sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the proton spectrum.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum (e.g., to the residual CHCl₃ signal at 7.26 ppm).
Expected Data & Interpretation
The table below summarizes the anticipated ¹H and ¹³C NMR data for a representative 7-bromo-3,4-dihydro-2H-quinoline structure. Exact chemical shifts (δ) are highly dependent on the specific molecular environment and solvent.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Information Provided |
| ¹H NMR | Aromatic H (H5, H6, H8) | 6.5 - 7.5 | Confirms C7-Br substitution pattern via splitting |
| Aliphatic CH₂ (C4) | ~2.5 - 2.8 (triplet) | Confirms dihydro ring structure | |
| Aliphatic CH₂ (C3) | ~1.9 - 2.2 (multiplet) | Confirms dihydro ring structure | |
| Aliphatic CH₂ (C2) | ~3.3 - 3.6 (triplet) | Adjacent to nitrogen, shifted downfield | |
| Amine N-H | 3.5 - 5.0 (broad singlet) | Presence of secondary amine | |
| ¹³C NMR | Aromatic C | 110 - 150 | Confirms aromatic carbons |
| C7-Br | ~115 - 120 | Direct attachment of bromine | |
| Aliphatic C (C2, C3, C4) | 20 - 50 | Confirms saturated carbons |
Mass Spectrometry (MS): The Definitive Molecular Weight and Elemental Fingerprint
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and elemental composition of a compound. For halogenated molecules, it offers a uniquely definitive piece of evidence.[5][6]
Core Principles & Causality
MS measures the mass-to-charge ratio (m/z) of ionized molecules. A sample is first vaporized and ionized (e.g., by electron impact, EI, or electrospray, ESI), creating a molecular ion (M⁺·). This ion, and any fragments it breaks into, are then accelerated through a magnetic or electric field, and their paths are deflected according to their m/z.
The critical diagnostic feature for bromine-containing compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This "M, M+2" pattern is a virtually infallible indicator of bromine's presence.[5]
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from any minor impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This is a "hard" ionization technique that causes predictable fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Expected Data & Interpretation
For 7-bromo-3,4-dihydro-2H-quinoline (C₉H₁₀BrN), the expected molecular ion region would be the most informative part of the spectrum.
| Ion | Composition | Expected m/z | Relative Intensity | Significance |
| M⁺· | C₉H₁₀⁷⁹BrN⁺· | 227.00 | ~100% | Molecular ion with the ⁷⁹Br isotope |
| [M+2]⁺· | C₉H₁₀⁸¹BrN⁺· | 229.00 | ~98% | Molecular ion with the ⁸¹Br isotope |
| [M-Br]⁺ | C₉H₁₀N⁺ | 148.08 | Variable | Fragment resulting from loss of the bromine atom |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).[7]
Core Principles & Causality
Different chemical bonds vibrate at specific, characteristic frequencies. By scanning a sample with IR radiation and measuring which frequencies are absorbed, we can create a spectrum that acts as a "fingerprint" of the molecule's functional groups. For our target compound, FTIR is excellent for quickly verifying the presence of the N-H bond, the distinction between aromatic and aliphatic C-H bonds, and the C-Br bond.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background spectrum of the empty stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted. Analyze the resulting spectrum by identifying the characteristic absorption bands.
Expected Data & Interpretation
FTIR is a qualitative tool, providing information on "what" is present rather than "how much."
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | Secondary Amine | 3300 - 3500 (medium, sharp) | Confirms presence of the N-H bond in the ring |
| C-H Stretch (sp²) | Aromatic C-H | 3000 - 3100 (medium) | Confirms the aromatic portion of the molecule |
| C-H Stretch (sp³) | Aliphatic C-H | 2850 - 2960 (strong) | Confirms the saturated dihydro- portion |
| C=C Stretch | Aromatic Ring | 1500 - 1600 (medium) | Aromatic ring "breathing" modes |
| C-Br Stretch | Alkyl Bromide | 500 - 650 (medium-strong) | Confirms presence of the C-Br bond |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[9][10]
Core Principles & Causality
The quinoline ring system is a chromophore, a part of the molecule that absorbs light in the UV-Vis range. When UV or visible light is passed through a solution of the compound, the energy can promote electrons from a lower-energy molecular orbital (e.g., a π bonding orbital) to a higher-energy one (e.g., a π* antibonding orbital). The wavelength at which absorption is maximal (λ_max) is characteristic of the chromophore. Substituents on the aromatic ring can shift this λ_max. A bromine atom, acting as an auxochrome, can cause a slight red shift (to longer wavelengths) due to its electron-donating lone pairs interacting with the ring's π-system.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette.
-
Blanking: Fill a matching cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance across the UV-Vis range (typically 200-800 nm).
Expected Data & Interpretation
The output is a plot of absorbance versus wavelength. The key piece of information is the λ_max value(s), which confirms the presence of the aromatic chromophore. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis (using the Beer-Lambert Law) and for studying electronic properties.[11] For a 7-bromo-quinoline derivative, one would expect characteristic absorption bands in the 250-350 nm range.[9][10]
Comparative Summary and Integrated Workflow
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary methods. NMR defines the C-H framework, MS confirms the molecular formula and the presence of bromine, FTIR identifies functional groups, and UV-Vis characterizes the electronic system.
| Technique | Primary Information | Sample Amount | Strengths | Limitations |
| NMR | Atomic connectivity, stereochemistry | 5-10 mg | Unparalleled structural detail | Lower sensitivity, requires pure sample |
| MS | Molecular weight, elemental formula | < 1 mg | High sensitivity, definitive Br ID | Isomers are often indistinguishable |
| FTIR | Functional groups present | < 1 mg | Fast, non-destructive, easy to use | Provides no connectivity information |
| UV-Vis | Electronic system (chromophore) | < 0.1 mg | Excellent for quantification, high sensitivity | Limited structural information |
An effective workflow begins with rapid screening techniques and progresses to more detailed structural analysis, as illustrated below.
Conclusion
The spectroscopic characterization of 7-bromo-3,4-dihydro-2H-quinolines is a critical process in drug discovery and development that demands a rigorous, multi-technique approach. By understanding the principles, strengths, and limitations of NMR, MS, FTIR, and UV-Vis spectroscopy, researchers can confidently elucidate the structures of their target molecules. This guide has outlined not just the protocols but the scientific reasoning behind them, empowering scientists to make informed analytical decisions and ensuring the integrity of their research. The convergence of data from these distinct yet complementary methods provides the unambiguous structural proof required for advancing new chemical entities from the laboratory to clinical evaluation.
References
-
Demir, Y., Zengin, M., Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Available at: [Link]
-
Di Carlo, G., D'Errico, S., Iesce, M. R., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Santos, G., Oliveira Servilha, R., Oliveira, E. F., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]
-
Kadyrov, A. A., Shainurova, A. M., & Mamedov, V. A. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds. Available at: [Link]
-
Woźniak, M., Ruchała, M. A., & Maciążek-Jurczyk, M. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]
-
Kose, E., Atac, A., & Bardak, F. (2018). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]
-
Özcan, S., Köprülü, T. K., & Çakmak, O. (2019). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]
-
Sudha, K., Velmurugan, D., Perumal, S., et al. (2012). 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline. Acta Crystallographica Section E. Available at: [Link]
-
Wang, Z., Zhang, J., & Sun, P. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
University of Nottingham. (n.d.). (Br) Bromine NMR. The NMR Facility. Available at: [Link]
-
Unknown Author. (1987). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available at: [Link]
-
Alichem. (n.d.). 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Available at: [Link]
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1966). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal. Available at: [Link]
-
Arjunan, V., Santhanam, R., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Sahoo, S., Chakraborti, C. K., Behera, P. K., & Mishra, S. C. (2012). FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. Journal of Young Pharmacists. Available at: [Link]
-
Sci-Hub. (n.d.). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available at: [Link]
Sources
- 1. 7-Bromo-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-7-Bromoquinolines for Pharmaceutical Research
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Its rigid structure and basic nitrogen atom are crucial for interaction with biological targets. The strategic introduction of substituents onto the quinoline ring is a key tactic for modulating activity, selectivity, and pharmacokinetic properties. Specifically, the 7-bromo-4-aminoquinoline core serves as a highly versatile intermediate; the bromine atom acts as a convenient synthetic handle for late-stage diversification through various cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery.[1]
This guide provides an in-depth comparison of the predominant synthetic strategies for accessing 4-amino-7-bromoquinolines. We will dissect the synthesis into two logical phases: first, the construction of the pivotal intermediate, 7-bromo-4-chloroquinoline, and second, the subsequent amination at the C4-position. This analysis emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers in selecting the optimal route for their specific application.
Chapter 1: Synthesis of the Key Intermediate: 7-Bromo-4-chloroquinoline
The most common and efficient strategies to construct the 7-bromo-4-chloroquinoline core begin with a suitably substituted aniline—in this case, 3-bromoaniline. The quinoline ring is first constructed to yield a 4-hydroxyquinoline (or its tautomer, a 4-quinolone), which is subsequently chlorinated to activate the C4-position for amination. Two classical named reactions, the Gould-Jacobs and Conrad-Limpach syntheses, are the primary methods for this transformation.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for synthesizing 4-hydroxyquinolines.[2] It proceeds in two main stages: initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]
Principle & Mechanism: The synthesis begins with the nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by 3-bromoaniline. This forms an anilinomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, which occurs at temperatures often exceeding 250 °C. This intramolecular aromatic substitution is followed by the elimination of ethanol to yield the ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate. The final steps involve saponification of the ester to a carboxylic acid, which readily decarboxylates upon heating to afford the desired 7-bromo-4-hydroxyquinoline.[3][5]
Caption: Workflow for the Gould-Jacobs synthesis of 7-bromo-4-hydroxyquinoline.
Experimental Protocol 1.1: Synthesis of 7-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction
-
Step A (Condensation): In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. Monitor the reaction by TLC until the aniline is consumed. The ethanol byproduct can be removed under reduced pressure. The resulting crude anilinomethylenemalonate intermediate is typically used directly in the next step.
-
Step B (Cyclization): To the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or mineral oil. Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.
-
Step C (Hydrolysis & Decarboxylation): Cool the reaction mixture to approximately 100 °C and add a 10% aqueous solution of sodium hydroxide. Stir vigorously for 1 hour to saponify the ester. Cool the mixture to room temperature, transfer to a separatory funnel, and wash with toluene or diethyl ether to remove the high-boiling solvent. Carefully acidify the aqueous layer with concentrated HCl or acetic acid to precipitate the product. Filter the solid, wash with water, and dry. The product, 7-bromo-4-hydroxyquinoline, is often carried forward without further purification.
The subsequent chlorination is a standard transformation required to activate the C4 position.
Principle & Mechanism (Chlorination): The conversion of the 4-hydroxyquinoline to 4-chloroquinoline is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like DMF. The hydroxyl group is first converted into a better leaving group (a phosphate ester), which is then displaced by a chloride ion.
Experimental Protocol 1.2: Chlorination of 7-Bromo-4-hydroxyquinoline
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude 7-bromo-4-hydroxyquinoline (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and hazardous step. The product will precipitate as a solid.
-
Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) until pH > 8. Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 7-bromo-4-chloroquinoline can be purified by recrystallization from ethanol or by column chromatography.[1]
Discussion (Gould-Jacobs Route):
-
Advantages: This route is highly reliable and utilizes relatively common and inexpensive starting materials. The reaction sequence is well-established in the literature.
-
Disadvantages: The primary drawback is the requirement for very high temperatures in the cyclization step, which can be challenging for large-scale synthesis and may not be compatible with sensitive functional groups. Furthermore, with asymmetrically substituted anilines, there is a risk of forming regioisomers, although with 3-bromoaniline, the 7-bromo product is heavily favored.[1]
Route 2: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis offers an alternative pathway to 4-hydroxyquinolines, starting from an aniline and a β-ketoester, such as ethyl acetoacetate.[6][7]
Principle & Mechanism: This synthesis involves two distinct thermal regimes. First, an acid-catalyzed condensation between 3-bromoaniline and ethyl benzoylacetate at moderate temperatures (~120-140 °C) forms an enamine intermediate (a β-anilinoacrylate).[8] Second, similar to the Gould-Jacobs reaction, a high-temperature thermal cyclization (~250 °C) in an inert solvent promotes the ring closure to yield the 4-hydroxyquinoline product.[6][8][9] The choice of reaction conditions is critical; lower cyclization temperatures can favor the formation of the isomeric 2-hydroxyquinoline via the Knorr synthesis pathway.
Caption: Workflow for the Conrad-Limpach synthesis.
Experimental Protocol 2.1: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Conrad-Limpach [8]
-
Step A (Condensation): Combine 3-bromoaniline (1.0 eq), ethyl benzoylacetate (1.05 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a flask equipped with a Dean-Stark apparatus. Heat the mixture to 130-140 °C to remove water. Once water evolution ceases, the crude enamine intermediate is obtained.
-
Step B (Cyclization): Add mineral oil to the reaction flask and heat the mixture to 250-260 °C for 1-2 hours.
-
Work-up: Cool the mixture to below 100 °C and add toluene to dilute the mineral oil. Continue cooling to room temperature to allow the product to precipitate.
-
Isolation: Filter the solid product and wash thoroughly with hexanes or petroleum ether to remove the residual mineral oil. Dry the product in a vacuum oven.
Chlorination: The chlorination of the resulting 4-hydroxyquinoline is identical to the procedure described in Protocol 1.2 .
Discussion (Conrad-Limpach Route):
-
Advantages: This method allows for the introduction of a substituent at the C2-position of the quinoline ring directly from the choice of β-ketoester, offering a different point of diversification. The protocol is also well-suited for large-scale production.[8]
-
Disadvantages: Like the Gould-Jacobs reaction, this route requires very high temperatures for cyclization. The primary challenge is controlling the regioselectivity of the cyclization to favor the desired 4-hydroxyquinoline over the 2-hydroxyquinoline (Knorr product), which is managed by ensuring the cyclization temperature is sufficiently high.
Chapter 2: Amination of 4-Chloro-7-bromoquinoline
With the key intermediate, 7-bromo-4-chloroquinoline, in hand, the final step is the introduction of the amino group at the C4-position. The electron-withdrawing nature of the quinoline nitrogen and the benzene ring activates the C4-position for nucleophilic aromatic substitution (SNA r). We will compare the classical thermal method with modern metal-catalyzed approaches.
Method 1: Classical Nucleophilic Aromatic Substitution (SNA r)
This is the most direct method for forming the C4-N bond, relying on the inherent reactivity of the 4-chloroquinoline substrate.
Principle & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically fast step, the chloride leaving group is eliminated, restoring aromaticity and yielding the final 4-aminoquinoline product.[10][11]
Caption: General mechanism for the SNAr amination of 4-chloroquinolines.
Experimental Protocol 3.1: General Procedure for SNAr Amination [12][13]
-
Setup: In a sealed tube or pressure vessel, combine 7-bromo-4-chloroquinoline (1.0 eq) and the desired amine (2-10 eq). An excess of the amine often serves as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a solvent like NMP, DMSO, or ethanol can be used with an added non-nucleophilic base (e.g., K₂CO₃, Et₃N).[12]
-
Reaction: Heat the mixture to a temperature between 100-180 °C. The optimal temperature and time depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. If an acid salt of the product has formed, a basic wash (e.g., aq. NaHCO₃) may be necessary.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Discussion (SNA r):
-
Advantages: This method is operationally simple and avoids the cost and potential toxicity of metal catalysts. For reactive amines, it can be very efficient.
-
Disadvantages: It often requires harsh conditions, including high temperatures and a large excess of the amine, which can be problematic if the amine is valuable or has a low boiling point. The substrate scope can be limited, particularly with less nucleophilic amines like anilines.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern alternative for C-N bond formation, offering milder conditions and a broader substrate scope.[14][15]
Principle & Mechanism: This cross-coupling reaction utilizes a palladium catalyst, typically with a specialized phosphine ligand, and a base. The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst to the aryl halide (C-Cl bond), forming a Pd(II) complex. (2) Coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. (3) Reductive elimination of the C-N bond, which forms the final product and regenerates the Pd(0) catalyst.[14][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol 3.2: General Procedure for Buchwald-Hartwig Amination [17]
-
Setup: To an oven-dried Schlenk flask or sealed tube, add the 7-bromo-4-chloroquinoline (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature, typically between 80-120 °C, until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst and salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Discussion (Buchwald-Hartwig):
-
Advantages: This method operates under significantly milder conditions than classical SNA r. It has an exceptionally broad scope, tolerating a wide variety of functional groups and coupling partners, including weakly nucleophilic amines.[15]
-
Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and specialized ligands. The process requires stringent inert atmosphere techniques, and traces of oxygen can deactivate the catalyst.
Method 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical alternative to palladium-catalyzed methods, using a more economical copper catalyst. The C-N bond forming variant is often called the Goldberg reaction.[18]
Principle & Mechanism: The traditional Ullmann reaction required stoichiometric amounts of copper metal at very high temperatures (>200 °C). Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) and often a ligand (e.g., phenanthroline, L-proline) to facilitate the reaction at lower temperatures (100-150 °C).[17][18] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.
Experimental Protocol 3.3: General Procedure for Ullmann Condensation [17]
-
Setup: In a reaction vessel, combine 7-bromo-4-chloroquinoline (1.0 eq), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (if used, e.g., L-proline, 10-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the amine (1.5-3.0 eq) and a high-boiling polar solvent (e.g., DMF, DMSO).
-
Reaction: Heat the mixture with vigorous stirring at 100-150 °C for the specified time (often 12-24 hours).
-
Work-up: Cool the mixture. The product may precipitate upon cooling or by the addition of water. The solid can be collected by filtration, washed with water, and then recrystallized or purified by chromatography.
Discussion (Ullmann Condensation):
-
Advantages: The primary advantage is the use of copper, which is significantly cheaper and more abundant than palladium.
-
Disadvantages: Even with modern ligands, this reaction often requires higher temperatures and longer reaction times than the Buchwald-Hartwig amination. The substrate scope can also be more limited.[18]
Chapter 3: Comparative Analysis & Summary
The choice of synthetic route depends heavily on the specific goals of the research, including scale, cost, available equipment, and the nature of the desired amine substituent.
Table 1: Comparison of Synthetic Routes to 4-Amino-7-bromoquinolines
| Parameter | Route 1: Gould-Jacobs + SNA r | Route 2: Conrad-Limpach + SNA r | Route 1/2 + Buchwald-Hartwig | Route 1/2 + Ullmann Condensation |
| Key Intermediate | 7-Bromo-4-hydroxyquinoline | 7-Bromo-4-hydroxy-2-substituted-quinoline | 7-Bromo-4-chloroquinoline | 7-Bromo-4-chloroquinoline |
| Overall Yield | Moderate to Good | Moderate to Good | Good to Excellent | Moderate to Good |
| Conditions | Very High Temp (250°C) for cyclization; High Temp (100-180°C) for amination | Very High Temp (250°C) for cyclization; High Temp (100-180°C) for amination | High Temp (250°C) for cyclization; Milder Temp (80-120°C) for amination | High Temp (250°C) for cyclization; High Temp (100-150°C) for amination |
| Scalability | Moderate; high temp is a challenge | Good; established for large scale[8] | Excellent; amination is catalytic | Good |
| Cost / Reagents | Low; common reagents | Low; common reagents | High; Pd catalyst & ligands | Moderate; Cu catalyst is cheap |
| Versatility | Good for C4-amination diversity | Excellent; allows diversity at C2 and C4 | Excellent; very broad amine scope[15] | Good; broader than SNA r but less than B-H |
| Key Advantage | Simplicity, low cost | C2-functionalization, scalability | Mild conditions, broad scope | Low-cost catalyst |
| Key Disadvantage | Harsh thermal conditions | Harsh thermal conditions, Knorr side-product risk | Catalyst cost, requires inert atmosphere | High temperatures, longer reaction times |
Conclusion
For the synthesis of a diverse library of C4-substituted 7-bromo-4-aminoquinolines, particularly with sensitive or weakly nucleophilic amines, the Gould-Jacobs synthesis followed by a Buchwald-Hartwig amination represents the most versatile and reliable strategy. The mild conditions and broad substrate scope of the final amination step are significant advantages for medicinal chemistry applications.
For large-scale, cost-sensitive production of a single target compound with a relatively simple and reactive amine, a Conrad-Limpach or Gould-Jacobs synthesis followed by a classical SNAr amination may be more economical, provided the harsh thermal conditions can be safely and efficiently managed. The Ullmann condensation serves as a valuable compromise when catalyst cost is a concern but the conditions of the SNAr are prohibitive. Ultimately, the optimal path is dictated by a careful consideration of the specific amine to be installed and the resources available to the research team.
References
- Vertex AI Search. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved January 19, 2026.
- Romo-revilla, D. M., et al. (2024).
- Romo-revilla, D. M., et al. (2024).
- Madrid, P. B., et al. (2013). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. DeRisi Lab, UCSF.
- Rajapakse, C. S. K., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 19, 2026, from [Link]
- Rajapakse, C. S. K., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- BenchChem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 19, 2026, from [Link]
- Biotage. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Solomon, V. R., et al. (2010).
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Bacsa, I., et al. (n.d.).
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- YouTube. (2023).
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines.
- Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
Sources
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Strategic Guide to Quinoline Building Blocks: A Comparative Analysis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid bicyclic structure provides a versatile scaffold for the spatial presentation of pharmacophoric elements, enabling a wide array of interactions with biological targets. This has led to the development of numerous clinically significant drugs across various therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The strategic functionalization of the quinoline core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparative analysis of a highly versatile building block, 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride , against other quinoline-based synthons, offering insights into its strategic advantages in drug discovery and development.
Featured Building Block: this compound
This trifunctionalized tetrahydroquinoline derivative is a testament to rational design in chemical synthesis, offering a confluence of strategically positioned reactive handles and protecting groups. Let's dissect the role and advantage of each component:
-
The Tetrahydroquinoline Core: The partially saturated nature of the 3,4-dihydro-2H-quinoline (tetrahydroquinoline) scaffold imparts a three-dimensional geometry that is often more favorable for binding to the complex topographies of protein active sites compared to its flat, aromatic quinoline counterpart.[5] This non-planar structure can lead to improved solubility, metabolic stability, and oral bioavailability.[6]
-
The 7-Bromo Substituent: The bromine atom at the 7-position is a key reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7] Aryl bromides are generally more reactive than their chloro-analogs in these transformations due to a lower carbon-halogen bond dissociation energy, allowing for milder reaction conditions and often leading to higher yields.[7]
-
The 4-Amino Group: The amino group at the 4-position is a crucial pharmacophoric element found in many biologically active quinoline-based compounds, including the renowned antimalarial drug chloroquine.[8][9] This basic nitrogen can act as a hydrogen bond acceptor or donor and can be readily derivatized to explore structure-activity relationships (SAR).
-
The 1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the quinoline nitrogen serves a dual purpose. It protects the secondary amine from undesired side reactions and modulates the electronic properties of the ring system.[10][11] Furthermore, the Boc group enhances the solubility of the building block in common organic solvents, facilitating its use in a wider range of reaction conditions. Its facile removal under acidic conditions makes it an ideal protecting group in multi-step syntheses.[11]
Comparative Analysis with Other Quinoline Building Blocks
The selection of a quinoline building block is a critical decision in the design of a synthetic route. The choice depends on the desired final structure and the intended chemical transformations. Here, we compare our featured building block with several alternatives.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Trifunctionalized tetrahydroquinoline with a reactive bromine, a key amino group, and a Boc-protected nitrogen. | - 3D scaffold for improved biological interactions.- Highly reactive bromine for facile cross-coupling.- Protected nitrogen for controlled reactivity.- Key 4-amino pharmacophore. | - Higher cost due to multi-step synthesis. |
| 7-Bromo-4-chloroquinoline | Dihalogenated aromatic quinoline. | - Two distinct reactive halogens for sequential functionalization.- Commercially available and relatively inexpensive. | - Flat aromatic scaffold may have lower binding affinity.- Chloro group is less reactive in cross-coupling than bromo. |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Monofunctionalized tetrahydroquinoline. | - 3D scaffold.- Reactive bromine for cross-coupling. | - Unprotected nitrogen can lead to side reactions.- Lacks the key 4-amino group. |
| 4-Amino-7-chloroquinoline | Aromatic quinoline with a key amino group and a chloro substituent. | - Contains the 4-amino pharmacophore.- Chloro group can be functionalized, albeit under harsher conditions than bromo. | - Less reactive in cross-coupling compared to the bromo analog.- Flat scaffold. |
Experimental Data: Reactivity in Key Transformations
While direct head-to-head comparative data for all the above building blocks under identical conditions is not available in a single source, we can extrapolate their relative reactivity from established chemical principles and representative literature data for analogous systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The reactivity of the halide in the oxidative addition step of the catalytic cycle is crucial.
General Reactivity Trend: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl
This trend indicates that our featured building block with its 7-bromo substituent will be significantly more reactive than its 7-chloro counterparts.
Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [12] |
| 4-Chloro-7-bromoquinoline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 | [13] |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 85 | [14] |
This data is illustrative and compiled from different sources for analogous systems. Direct comparison requires identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.
Illustrative Reaction Conditions for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 92 | [7] |
| Aryl Chloride | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 80 | [15] |
This data is illustrative and compiled from different sources for analogous systems. Direct comparison requires identical reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion: A Strategically Superior Building Block
This compound emerges as a strategically superior building block for the synthesis of complex, three-dimensional molecules in drug discovery. Its tetrahydroquinoline core provides a desirable non-planar scaffold, while the highly reactive 7-bromo substituent allows for facile diversification via modern cross-coupling methodologies. The presence of the key 4-amino pharmacophore and the orthogonally protected nitrogen further enhance its utility, enabling controlled and efficient synthetic routes. While other quinoline building blocks have their merits, the unique combination of features in this molecule offers a powerful tool for medicinal chemists to accelerate the development of novel therapeutics.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19365. [Link]
- BenchChem. (2025).
- Marella, A., et al. (2013). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 29(3), 869-883.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- El-Sayed, M. A. A., et al. (2022). Examples of natural products and approved drugs with a quinoline ring system. Results in Chemistry, 4, 100323.
- Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.
-
SGC-UNC. (2018). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
- S. K. Suthar, et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Drug Targets, 21(1), 3-23.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- A. K. Singh, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Medicinal Chemistry.
- ResearchGate. (2016). Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives.
- Dorel, R., & Grugel, C. (2019). The Buchwald-Hartwig Amination after 25 Years.
- BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Amine Protecting Group Strategies: Boc vs. Thiocarbamoyl. BenchChem.
- Zhang, Y., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. Molecules, 28(12), 4769.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ResearchGate. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
- Lämmerhofer, M., & Lindner, W. (2001). Quinine versus carbamoylated quinine-based chiral anion exchangers. A comparison regarding enantioselectivity for N-protected amino acids and other chiral acids.
- Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 399-428.
- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
- Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4983.
- ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines. ACS GCI Pharmaceutical Roundtable.
- ResearchGate. (2021). (a) Selected examples of bioactive C3‐functionalized tetrahydroquinoline. (b) Park and Chang's work.
- Bodke, Y. D., et al. (2020).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kim, K. H., et al. (2014). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry, 57(15), 6469-6479.
- ResearchGate. (2024). Overview of tetrahydroquinolines. A) Examples of natural products and pharmaceutical agents containing tetrahydroquinoline subunits.
-
Delgado, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
- Madrid, P. B., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5278-5281.
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem.
- Kumar, D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 522-545.
- ResearchGate. (2024). (a) Selected examples of bioactive C3‐functionalized tetrahydroquinoline. (b) Park and Chang's work.
- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10287.
- Ghorbani-Vaghei, R., & Veisi, H. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 1726-1733.
- Romero, M. H., & Delgado, J. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.
- S. V. S. R. K. V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5364-5467.
- ResearchGate. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine. Sigma-Aldrich.
Sources
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eresearchco.com [eresearchco.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc-6-amino-1,2,3,4-tetrahydroquinoline | C14H20N2O2 | CID 4083416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioBlocks Building Blocks [buildingblocks.bioblocks.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Introduction: The Critical Role of Purity in Novel Quinoline Scaffolds
In the landscape of drug discovery and development, substituted quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The compound 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a key intermediate, valued for its versatile functional handles: a nucleophilic amino group, a site for palladium-catalyzed cross-coupling at the bromine-substituted position, and a tert-butyloxycarbonyl (Boc) protecting group that allows for orthogonal synthetic strategies.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of success for subsequent synthetic transformations and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide, designed for researchers and drug development professionals, provides a detailed, field-tested protocol for the purity analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). We will delve into the causality behind the methodological choices, compare HPLC with alternative analytical techniques, and present a self-validating framework to ensure trustworthy and reproducible results.
Part 1: The Primary Analytical Arbiter: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution, quantitative accuracy, and robustness.[2] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality-Driven Method Development
The architecture of our target analyte dictates the optimal chromatographic conditions.
-
The Stationary Phase: The molecule possesses significant non-polar character due to the Boc-group and the bicyclic quinoline core. Therefore, a C18 (octadecylsilyl) column is selected as the stationary phase, providing strong hydrophobic interactions necessary for retention.
-
The Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile (ACN), is required.[3] A gradient is preferable to an isocratic method because of the potential for impurities with a wide range of polarities, from the more polar de-Boc'd analogue to less polar, non-functionalized precursors.[4]
-
The Mobile Phase Modifier: The presence of a basic amino group necessitates the addition of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5] This serves two critical functions:
-
Protonation: It protonates the free amine, ensuring a single, consistent ionic state and preventing interactions with residual silanols on the stationary phase.
-
Peak Shape: This protonation drastically reduces peak tailing, a common issue with basic analytes, leading to sharp, symmetrical peaks and improved resolution.
-
-
Detection: The quinoline ring system contains a strong chromophore. A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. This allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and enables peak purity analysis by comparing spectra across a single peak.[4] Based on similar quinoline structures, a wavelength around 240-280 nm is a logical starting point.[3][6]
Detailed Experimental Protocol: HPLC-UV Purity Determination
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific impurity profile of the sample.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
This compound reference standard and test samples.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v).
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for hydrophobic compounds. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure.[4] |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity. |
| Detection | DAD/PDA at 254 nm | Common wavelength for aromatic systems; full spectrum acquisition (200-400 nm) is recommended for peak purity checks. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 30 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 30 | |
| 30.0 | 30 |
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Identify and quantify any impurities relative to the main peak. The International Council for Harmonisation (ICH) guidelines suggest that unknown impurities above 0.10% should be characterized.[]
Visualizing the HPLC Workflow
Caption: A decision tree for troubleshooting common HPLC problems.
Conclusion
The purity analysis of this compound is a critical quality control step in the synthesis of advanced chemical entities. The detailed reversed-phase HPLC-UV method presented herein provides a high-resolution, quantitative, and robust framework for this assessment. By understanding the chemical principles that guide the selection of chromatographic parameters, researchers can confidently implement and adapt this method. Furthermore, complementing HPLC with orthogonal techniques like LC-MS and qNMR creates a comprehensive analytical package, ensuring the highest standards of scientific integrity and supporting the advancement of drug development programs.
References
- Benchchem. "A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC." Accessed January 19, 2026.
- Benchchem. "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis." Accessed January 19, 2026.
- BOC Sciences. "Purity Studies." Accessed January 19, 2026.
- Pharmaguideline. "Steps for HPLC Method Development." Accessed January 19, 2026.
- National Institutes of Health (NIH). "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids." Accessed January 19, 2026.
- International Journal of Research in Pharmacy and Chemistry.
- Benchchem. "A Comparative Guide to Purification Techniques for N-Boc Protected Compounds." Accessed January 19, 2026.
- YouTube. "HPLC Method Development Step by Step." Accessed January 19, 2026.
- ChemScene. "1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline." Accessed January 19, 2026.
- PubMed. "Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs." Accessed January 19, 2026.
- Agilent. "Analysis of Amino Acids by HPLC." Accessed January 19, 2026.
- SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." Accessed January 19, 2026.
- Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 19, 2026.
- Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Accessed January 19, 2026.
- SciSpace.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Amination of 7-Bromoquinolines: Palladium vs. Copper Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-aminoquinolines is a cornerstone in medicinal chemistry, as this scaffold is a key component in a wide array of therapeutic agents. The transition-metal catalyzed amination of 7-bromoquinoline represents the most prevalent and efficient method for forging the crucial C-N bond. This guide provides an in-depth comparison of the two leading catalytic systems for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into the efficacy of various catalysts, provide supporting experimental data, and present detailed protocols to aid in the rational selection and optimization of these vital reactions.
At a Glance: Palladium vs. Copper Catalysis for 7-Bromoquinoline Amination
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) | Key Insights |
| Catalyst Loading | Typically lower (0.5-5 mol%) | Generally higher (1-10 mol%) | Palladium systems are often more efficient, requiring less catalyst. |
| Reaction Temperature | Milder (Room Temp - 110 °C) | Harsher (80-140 °C) | Buchwald-Hartwig reactions often proceed under more gentle heating.[1] |
| Reaction Time | Generally faster (2-24 hours) | Often longer (12-48 hours) | Palladium catalysis can lead to shorter reaction times and higher throughput. |
| Ligand Complexity | Often requires bulky, electron-rich phosphine ligands | Can often be performed with simpler, or even without, ligands.[2] | Ligand design is crucial for the success of Buchwald-Hartwig aminations. |
| Substrate Scope | Broad, including a wide range of primary and secondary amines | Good, but can be more limited, favoring electron-deficient aryl halides. | Palladium catalysts generally offer greater versatility with different amine coupling partners. |
| Functional Group Tolerance | Generally high | Can be lower due to harsher reaction conditions | The milder conditions of the Buchwald-Hartwig reaction are advantageous for complex molecules. |
The Workhorse of Modern C-N Coupling: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the C-N cross-coupling of aryl halides with a diverse range of amines.[3] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Josiphos, RuPhos, and DavePhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[6] For the amination of haloquinolines, bidentate phosphine ligands like BINAP have also been shown to be effective.[7]
Experimental Protocol: Palladium-Catalyzed Amination of 7-Bromoquinoline with Aniline
This protocol is a representative example for the synthesis of a 7-anilinoquinoline derivative.
Materials:
-
7-Bromoquinoline
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 7-bromoquinoline (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and aniline (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-anilinoquinoline.
The Classic Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[8] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize catalytic amounts of copper salts, often in the presence of a ligand, under milder conditions.[2][9]
Catalytic Cycle of Ullmann Condensation
The mechanism of the copper-catalyzed Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle of the Ullmann condensation.
A key advantage of the Ullmann condensation is the often lower cost of copper catalysts compared to palladium.[2] Furthermore, in some cases, the reaction can be performed without a ligand, simplifying the reaction setup.[2]
Experimental Protocol: Copper-Catalyzed Amination of 7-Bromoquinoline with a Primary Aliphatic Amine
This protocol provides a general procedure for the Ullmann-type amination of 7-bromoquinoline.
Materials:
-
7-Bromoquinoline
-
Primary aliphatic amine (e.g., n-hexylamine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction vessel, combine 7-bromoquinoline (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add the primary aliphatic amine (1.5 mmol) and anhydrous DMF (5 mL).
-
Seal the vessel and heat the mixture at 120 °C for 24-48 hours, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 7-(alkylamino)quinoline.
Concluding Remarks for the Practicing Scientist
The choice between a palladium- and a copper-based catalytic system for the amination of 7-bromoquinoline will ultimately depend on the specific requirements of the synthesis.
For rapid, high-yielding reactions with a broad range of amines and sensitive functional groups, the palladium-catalyzed Buchwald-Hartwig amination is often the superior choice. The development of highly active and stable pre-catalysts has further enhanced the reliability and user-friendliness of this methodology.
For cost-effective, large-scale syntheses where the amine coupling partner is robust, the copper-catalyzed Ullmann condensation presents a viable alternative. The potential for ligand-free conditions can also simplify the reaction setup and purification.
It is important to note that the reactivity of the halogen on the quinoline ring is position-dependent, with the 7-position being generally less reactive than the 2- and 4-positions.[7] This may necessitate more forcing conditions or more active catalyst systems to achieve high conversion. As with any catalytic reaction, empirical optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving the desired outcome.
References
- Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Caputo, D., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 584.
- Chen, Y., & Yek, S. F. (2011). Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. Chembiochem : a European journal of chemical biology, 12(1), 65–70.
- Sahoo, H., et al. (2016). Copper-Catalyzed 8-Amido Chelation-Induced Remote C-H Amination of Quinolines. Chemistry (Weinheim an der Bergstrasse, Germany), 22(5), 1592–1596.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Evano, G., et al. (2010). Copper-Mediated C–N Bond Formation. In Copper-Mediated Cross-Coupling Reactions (pp. 1-56).
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed N-Arylations of Amines, Amides, and Nitrogen Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules (Basel, Switzerland), 18(2), 2096–2109.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 64(22), 7986–7998.
Sources
- 1. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
A Comparative Guide to the In Vitro Cytotoxicity of Novel 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine, has emerged as a promising framework for the development of novel anticancer agents.[1][2][3] Modifications to this core structure have yielded derivatives with potent cytotoxic activity against a range of cancer cell lines. This guide provides an in-depth comparison of the in vitro cytotoxicity of several novel 4-aminoquinoline derivatives, details the experimental protocols for their evaluation, and explores the underlying mechanisms driving their anticancer effects.
Comparative Cytotoxicity: A Data-Driven Analysis
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. Several studies have synthesized and evaluated series of 4-aminoquinoline derivatives against various cancer cell lines, revealing key structure-activity relationships.[1]
A comparative analysis of several derivatives against human breast cancer cell lines (MCF-7, MDA-MB-468, and MDA-MB-231) highlights significant improvements in cytotoxicity over the parent compound, chloroquine (CQ).[1][2][4]
| Compound | MCF-7 GI50 (µM) | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| Chloroquine (CQ) | 20.72 | 24.36 | 22.52 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 12.04 | 8.73 | 4.50 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | 11.52 | 13.72 | - |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 14.80 | 7.35 | - |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | - | - | - |
Data synthesized from multiple sources.[1][2][4] Note: A dash (-) indicates data not available.
Key Insights from Comparative Data:
-
Superior Potency: Many novel derivatives exhibit significantly lower GI50 values than chloroquine, indicating enhanced cancer cell-killing capabilities. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine is notably more potent against all three breast cancer cell lines compared to chloroquine.[1]
-
Structure-Activity Relationship (SAR): Subtle changes in the chemical structure dramatically influence cytotoxicity. The replacement of a chloro group with a fluoro group can increase cytotoxicity.[1] Furthermore, the nature of the side chain attached to the 4-amino position is critical; a dimethylamino group appears to play an important role in enhancing cell killing.[5]
-
Cancer Cell Line Specificity: Some compounds show preferential activity against specific cell lines. For example, the bisquinoline compound (N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine) is more than twice as active against MDA-MB-468 cells (GI50 = 7.35 µM) than MCF-7 cells (GI50 = 14.80 µM).[1]
-
Improved Therapeutic Index: A particularly promising derivative, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23), was found to be up to 17.6-fold more toxic to cancer cells (MDA-MB468) than to non-cancerous breast epithelial cells (MCF10A), suggesting a potentially wider therapeutic window and reduced side effects.[6]
Unraveling the Mechanism of Action: Induction of Apoptosis and Autophagy
The cytotoxic effects of these novel 4-aminoquinoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and autophagy.[7]
Apoptosis Induction: Many derivatives trigger the intrinsic (mitochondrial) apoptotic pathway. This process involves:
-
Mitochondrial Membrane Potential Disruption: The compounds can compromise the integrity of the mitochondrial membrane.[8]
-
Caspase Activation: This leads to the activation of a cascade of enzymes called caspases (e.g., Caspase-3), which are the executioners of apoptosis.[7]
-
PARP Cleavage: Activated caspases cleave key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to cell death.[7]
Modulation of Key Signaling Pathways: These compounds often interfere with critical cell survival pathways. For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[7][9] Inhibition of this pathway can lead to cell cycle arrest, typically at the G1 phase, and subsequent apoptosis.[9]
// Nodes Compound [label="4-Aminoquinoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Mito [label="Mitochondrial Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Akt [label="Inhibition of\nPI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Compound -> Mito; Compound -> Akt; Mito -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Figure 1: Proposed apoptotic pathway induced by 4-aminoquinoline derivatives.
Experimental Methodologies: A Practical Guide
Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed protocols for standard in vitro assays used to evaluate the efficacy of novel compounds.
General Experimental Workflow
The evaluation process follows a standardized workflow, from initial cell culture to final data analysis. This ensures consistency and allows for valid comparisons between compounds.
// Nodes A [label="1. Cell Seeding\n(96-well plate)"]; B [label="2. Overnight Incubation\n(Allow cells to attach)"]; C [label="3. Compound Treatment\n(Serial dilutions)"]; D [label="4. Incubation Period\n(e.g., 24-72 hours)"]; E [label="5. Cytotoxicity Assay\n(e.g., MTT, LDH)"]; F [label="6. Data Acquisition\n(Plate Reader)"]; G [label="7. Analysis\n(Calculate IC50/GI50)"];
// Edges A -> B -> C -> D -> E -> F -> G; }
Figure 2: Standard workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Test compounds (4-aminoquinoline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (medium with DMSO, final concentration <0.5%) and untreated control wells.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours until purple precipitate is visible.[10][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50/GI50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]
Materials:
-
Cell culture supernatant
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100) for positive control[15]
-
96-well assay plates
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Experimental Plate: Seed and treat cells with compounds in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Establish Controls: It is crucial to include the following controls:
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[16]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.[15][16]
-
Add Reaction Mixture: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well containing supernatant.[15][16]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][15]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[15][16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[18][20] PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit[18]
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[20]
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube.[20] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[20][21]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[21] Keep samples on ice and analyze by flow cytometry within one hour.[20]
-
Flow Cytometry Analysis: Acquire data using a flow cytometer. The cell populations will be distinguished as follows:
Conclusion and Future Directions
Novel 4-aminoquinoline derivatives represent a highly promising class of anticancer agents, demonstrating significantly enhanced cytotoxicity compared to the parent compound, chloroquine. Their mechanism of action often involves the induction of apoptosis via mitochondrial pathways and the inhibition of critical cell survival signaling networks. The robust and validated protocols detailed in this guide provide a framework for the continued screening and characterization of these compounds.
Future research should focus on expanding the library of derivatives to further refine structure-activity relationships, conducting in vivo efficacy studies on lead compounds, and performing comprehensive mechanistic studies to fully elucidate their molecular targets.[22] The development of derivatives with high cancer cell specificity remains a key objective to maximize therapeutic efficacy while minimizing potential toxicity to normal tissues.[6]
References
-
Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65–69. [Link]
-
Solomon, V. R., Hu, C., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PloS one, 14(4), e0215213. [Link]
-
Aravindan, S., Natarajan, M., Herman, T. S., & Aravindan, N. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Ren, W., et al. (2020). Synthesis and antitumor activity of novel 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Peršić, E., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 27(19), 6610. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European journal of medicinal chemistry, 45(2), 705–709. [Link]
-
Wang, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & medicinal chemistry, 26(8), 1675–1685. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of 4-aminoquinoline-pyrimidine hybrids to mammalian cells. Retrieved from [Link]
-
de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PloS one, 7(5), e37259. [Link]
-
Kumar, A., et al. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline-triazine conjugates. Bioorganic & medicinal chemistry letters, 20(1), 322–325. [Link]
-
Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug development research, 83(4), 910–926. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Hu, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. promega.com [promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Annexin V-FITC Kit Protocol [hellobio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile
| Hazard Category | Analysis Based on Structural Analogs | Potential Health Effects |
| Acute Toxicity (Oral) | Structurally similar aminoquinolines and aminopiperidines are classified as harmful if swallowed.[1][2][3] | Harmful if ingested. |
| Skin Irritation | Boc-protected amines and similar structures can cause skin irritation.[2][3] | May cause skin irritation upon contact. |
| Eye Damage/Irritation | Many amine hydrochlorides and related compounds can cause serious eye irritation or damage.[1][2][3] | Risk of serious eye damage. |
| Respiratory Irritation | As a fine powder, it may cause respiratory tract irritation.[2][3] | May cause respiratory irritation if inhaled. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm.[4] | WGK 2 or 3 (water hazard class) is likely, indicating a hazard to aquatic life.[1][2] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. Work should always be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye damage.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as hazardous waste after handling.[5] |
| Body Protection | A properly fastened laboratory coat. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | Use only within a chemical fume hood. | A fume hood is a critical engineering control to prevent inhalation of chemical dust or vapors.[7][8] |
Part 3: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the chemical fume hood is operational to contain any airborne dust.
-
Contain : For a small, dry spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. Do NOT use combustible materials like paper towels for the initial containment.
-
Clean-Up : Carefully scoop the contained material and absorbent into a designated, compatible hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office, following all local reporting requirements.
Part 4: Core Disposal Protocol: A Step-by-Step Guide
The primary disposal route for this compound is through a licensed hazardous waste management service, typically involving high-temperature incineration.[4][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][10]
Step 1: Waste Classification
This compound must be classified as a Halogenated Organic Waste . The presence of the bromine atom on the quinoline ring mandates this classification.[11][12][13] This is a critical first step as it determines the entire disposal pathway.
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous reactions and to minimize disposal costs.[9][14]
-
DO collect this waste in a container specifically designated for Halogenated Organic Solids .
-
DO NOT mix with non-halogenated organic waste.[12][13][14] Mixing a small amount of halogenated waste into a large container of non-halogenated solvent will require the entire volume to be treated as more expensive halogenated waste.[14]
-
DO NOT mix with strong acids. This could potentially cleave the Boc-protecting group, altering the chemical's properties.[15][16]
-
DO NOT mix with strong bases or other reactive chemicals.[10]
Step 3: Containment & Labeling
-
Container Selection : Use a sturdy, leak-proof container with a secure, screw-top cap that is compatible with the waste.[9][12][17] For solid waste, a wide-mouth polyethylene container is suitable.
-
Labeling : Proper labeling is mandated by regulatory bodies like OSHA and the EPA.[7][10] The label must be affixed as soon as the first drop of waste is added and must include:
-
The words "HAZARDOUS WASTE ".[17]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.[12]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Toxic", "Irritant").
-
The accumulation start date.[18]
-
Step 4: Storage and Pickup
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][17] The SAA should be located at or near the point of generation. Ensure the container is stored in secondary containment to prevent spills.
-
Arrange Disposal : Once the container is full (no more than 3/4 full) or has reached the institutional time limit for storage in an SAA, arrange for pickup through your institution's EHS office or contracted hazardous waste disposal service.[18]
Part 5: The Chemical Rationale Behind the Protocol
Understanding why these steps are necessary reinforces safe practices and prevents procedural drift.
-
Halogenated Nature : The carbon-bromine bond makes this a halogenated organic compound. The EPA regulates these compounds strictly because their improper disposal can lead to the formation of persistent organic pollutants.[4][19][20] High-temperature incineration with scrubbers is the required method to break down the molecule completely and safely capture resulting acid gases like hydrogen bromide (HBr).[4]
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[15][16] Accidental mixing with acid waste would hydrolyze the carbamate, generating the free amine, isobutylene, and carbon dioxide. While this deprotection is a common synthetic step, it is an uncontrolled reaction in a waste container and should be avoided. The Boc group is generally stable to basic conditions and most nucleophiles.[21]
-
Thermal Decomposition Hazards : While controlled incineration is safe, uncontrolled heating of this compound could be hazardous. The thermal decomposition of halogenated, nitrogen-containing heterocycles can release a complex mixture of toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), hydrogen bromide (HBr), and potentially hydrogen cyanide (HCN) from the quinoline ring.[22][23]
Part 6: Visualized Disposal Workflow
This diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for proper chemical waste disposal.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications - Organic Process Research & Development. [Link]
-
Deprotection of N-Boc group of aliphatic amines . ResearchGate. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
-
Why is boc stable to hydrolysis under basic conditions? . Reddit. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Missouri Southern State University. [Link]
-
APPENDIX I: OSHA LABORATORY STANDARD . Southwest Tennessee Community College. [Link]
-
This compound, 98% Purity . CP Lab Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates . National Institutes of Health (NIH). [Link]
-
Halogenated Solvents in Laboratories . Temple University. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Unknown Source. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents . ACS Publications - Organometallics. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study . MDPI. [Link]
-
Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 . PubMed. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants . The Italian Association of Chemical Engineering. [Link]
Sources
- 1. 4-Amino-7-bromoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 20. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 21. reddit.com [reddit.com]
- 22. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Navigating the Safe Handling of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride: A Guide for Laboratory Professionals
The quinoline core structure and the presence of a bromine atom necessitate a cautious approach. Quinoline and its derivatives are known to be hazardous, with potential toxic effects if swallowed or in contact with skin, and are suspected of causing genetic defects and cancer.[1] Therefore, adherence to the following protocols is critical to mitigate risk and ensure a secure operational environment.
I. Foundational Safety: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | EN 166 (EU) or NIOSH (US) approved.[1] | Protects against splashes and airborne particulates of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). | Tested according to EN 374.[1] | Prevents dermal absorption, a significant route of exposure for quinoline derivatives.[1] Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | A chemical-resistant lab coat with full-length sleeves, worn over full-length pants. | Ensure no skin is exposed. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Footwear | Closed-toe shoes. | --- | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., a half-mask or full-face respirator with organic vapor and P100 particulate cartridges) may be required. | NIOSH or EN 14387 approved.[1][2] | Necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[2] |
II. Operational Blueprint: A Step-by-Step Handling Protocol
Meticulous adherence to a standardized operational plan is crucial for minimizing exposure and ensuring procedural consistency.
A. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be located in the immediate vicinity.
B. Compound Handling Workflow:
C. Procedural Steps:
-
Don PPE: Before entering the laboratory area where the compound is stored or handled, don all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust.[3] Use a spatula to transfer the material and a tared weigh boat.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Storage: Keep the primary container of this compound tightly closed and store it in a cool, dry, and well-ventilated area.[3][4]
-
Decontamination: After handling, thoroughly wipe down the work surface in the fume hood and any equipment used with an appropriate decontaminating agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
III. End-of-Life Cycle: Waste Disposal and Decontamination
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this compound is classified as a halogenated organic waste.[5]
A. Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., weigh boats, pipette tips), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[7][8] The disposal of mixed waste is significantly more complex and costly.[8]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its chemical contents.[6][9]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing cap.[6]
B. Disposal of Contaminated PPE:
-
Gloves: Dispose of used gloves in the designated solid waste container within the laboratory. If grossly contaminated, they should be placed in the halogenated waste stream.
-
Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.
IV. Emergency Preparedness: Spill and Exposure Protocols
A. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and laboratory safety officer immediately.
-
Containment (if safe to do so): For small spills within a fume hood, use an inert absorbent material to contain the spill.[4] Place the absorbent material in a sealed bag and dispose of it as halogenated waste.[6]
-
Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area and contact your institution's emergency response team.
B. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Unknown. (n.d.). Hazardous waste segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Unknown. (n.d.). 4 - Safety Data Sheet.
- Unknown. (n.d.). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
